molecular formula C6H12O2 B3056809 1-(Hydroxymethyl)cyclopentan-1-ol CAS No. 74397-18-5

1-(Hydroxymethyl)cyclopentan-1-ol

Cat. No.: B3056809
CAS No.: 74397-18-5
M. Wt: 116.16 g/mol
InChI Key: HBIQSLRAIUMVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Hydroxymethyl)cyclopentan-1-ol is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Hydroxymethyl)cyclopentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Hydroxymethyl)cyclopentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(hydroxymethyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-5-6(8)3-1-2-4-6/h7-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIQSLRAIUMVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00537765
Record name 1-(Hydroxymethyl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74397-18-5
Record name 1-Hydroxycyclopentanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74397-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Hydroxymethyl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 1-(Hydroxymethyl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Hydroxymethyl)cyclopentan-1-ol

Introduction: The Significance of Diols in Modern Research

In the landscape of chemical synthesis and drug development, the structural motifs of molecules dictate their function and applicability. Among these, diols—organic compounds featuring two hydroxyl (-OH) groups—represent a fundamentally important class.[1] Their utility spans from serving as key intermediates and protecting groups in complex organic synthesis to acting as precursors for polymers like polyesters and polyurethanes.[2] The presence of two hydroxyl groups imparts a unique balance of polarity and hydrogen-bonding capability, influencing solubility, reactivity, and intermolecular interactions. Chiral diols, in particular, are invaluable as building blocks for pharmaceuticals and as ligands in asymmetric catalysis.[3]

This guide focuses on a specific vicinal diol, 1-(Hydroxymethyl)cyclopentan-1-ol. As a 1,2-diol, its hydroxyl groups are situated on adjacent carbon atoms, a configuration known to be generally stable.[1] This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing a detailed examination of the core physicochemical properties of this compound. By synthesizing available data with established analytical methodologies, we aim to provide not just a list of properties, but a deeper understanding of how these characteristics are determined and what they imply for the compound's practical application.

Molecular Identity and Structural Characteristics

A precise understanding of a compound's identity is the foundation of all further scientific inquiry. 1-(Hydroxymethyl)cyclopentan-1-ol is systematically identified by several key descriptors that ensure unambiguous communication in research and commerce.

IdentifierValueSource(s)
IUPAC Name 1-(hydroxymethyl)cyclopentan-1-ol[4][][6][7][8]
CAS Number 74397-18-5[4][][6][7][8][9]
Molecular Formula C₆H₁₂O₂[4][][8][9]
Molecular Weight 116.16 g/mol [4][][6]
Canonical SMILES C1CCC(C1)(CO)O[][6]
InChI Key HBIQSLRAIUMVEV-UHFFFAOYSA-N[][7]

graph "molecular_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"];
node [shape=circle, style=filled, fontname="Arial", fontsize=12, fixedsize=true, width=0.5];
edge [fontname="Arial", fontsize=11];

// Define nodes for atoms C1 [label="C", pos="0,1.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C2 [label="C", pos="-1.4,0.75!", fillcolor="#202124", fontcolor="#FFFFFF"]; C3 [label="C", pos="-1.4,-0.75!", fillcolor="#202124", fontcolor="#FFFFFF"]; C4 [label="C", pos="0,-1.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C5 [label="C", pos="1.4,-0.75!", fillcolor="#202124", fontcolor="#FFFFFF"]; C6 [label="C", pos="1.4,0.75!", fillcolor="#202124", fontcolor="#FFFFFF"]; // Quaternary Carbon O1 [label="O", pos="2.6,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H1[label="H", pos="3.2,2.1!", fillcolor="#FFFFFF", fontcolor="#202124", width=0.3]; O2 [label="O", pos="2.1,-1.6!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2[label="H", pos="2.7,-2.2!", fillcolor="#FFFFFF", fontcolor="#202124", width=0.3];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- O1; O1 -- H1; C5 -- O2; O2 -- H2;

// Invisible nodes for labels node [shape=plaintext, fontcolor="#202124"]; label_O1 [label="OH", pos="3.2, 1.2!"]; label_O2 [label="OH", pos="2.7, -1.3!"]; }

Caption: 2D structure of 1-(Hydroxymethyl)cyclopentan-1-ol.

Core Physicochemical Properties

The utility of a chemical compound in drug discovery and materials science is largely governed by its physical properties. These parameters dictate its behavior in various environments, from biological systems to reaction vessels. The following table summarizes the known and computed properties of 1-(Hydroxymethyl)cyclopentan-1-ol.

PropertyValueComments & Source(s)
Appearance White to Off-White Low-Melting Solid[]
Melting Point Not availableData not found in provided sources.[10]
Boiling Point Not availableData not found in provided sources.[10]
Solubility DMSO (Slightly), Methanol (Slightly)Indicates some polarity but limited solubility in common organic solvents.[] Moderate water solubility is expected due to two hydroxyl groups.[9]
LogP (XLogP3-AA) -0.1This computed value suggests the compound is hydrophilic, partitioning almost equally between octanol and water.[6]
pKa Not available (Predicted ~15-16)As an aliphatic diol, it is expected to be a very weak acid, similar to other alcohols like cyclopentanol (pKa ~15.3).[11]
Topological Polar Surface Area 40.5 ŲComputed value, indicating a moderate polar surface area which influences membrane permeability.[6]
Hydrogen Bond Donors 2The two hydroxyl groups can donate hydrogen bonds.[6]
Hydrogen Bond Acceptors 2The two oxygen atoms can accept hydrogen bonds.[6]
Rotatable Bonds 1The C-C bond connecting the hydroxymethyl group to the ring allows for rotation.[6]

In-Depth Analysis of Critical Parameters

Simply listing properties is insufficient for rigorous scientific application. Understanding the context, determination, and implication of these values is paramount.

Aqueous Solubility: A Gateway to Biological Utility

Solubility is a critical gatekeeper in drug development. Poor aqueous solubility can lead to unreliable results in in vitro assays, poor bioavailability, and underestimated toxicity, ultimately increasing development costs and risk of failure.[12][13] For 1-(Hydroxymethyl)cyclopentan-1-ol, its structure—a hydrophobic cyclopentane ring functionalized with two hydrophilic hydroxyl groups—suggests moderate water solubility.[9]

Causality in Experimental Design: The Thermodynamic Solubility Assay

To move beyond qualitative descriptors like "slightly soluble," a quantitative measurement is required. The "gold standard" is the Thermodynamic Solubility Assay , which measures the concentration of a compound in a saturated solution at equilibrium.[12][13] This contrasts with kinetic solubility, which is faster but can be misleading as it starts from a DMSO stock and can form supersaturated solutions.[12] The thermodynamic approach is more relevant for lead optimization and formulation.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid compound to aqueous buffer (e.g., PBS, pH 7.4) B Seal vial and place on shaker/roller A->B Self-validating: Ensures saturation C Incubate with agitation (e.g., 24 hours at 25°C) to reach equilibrium B->C D Centrifuge to pellet undissolved solid C->D Critical Step: Isolates saturated solution E Filter supernatant to remove any remaining particulates D->E G Analyze filtered supernatant by LC-MS or UV-Vis E->G Analysis of saturated solution F Prepare calibration curve with known concentrations H Calculate concentration (µM or µg/mL) against calibration curve F->H G->H

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess of solid 1-(Hydroxymethyl)cyclopentan-1-ol to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of excess solid is crucial to ensure equilibrium is reached at saturation.[14]

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for an extended period, typically 24 hours or more, to allow the system to reach thermodynamic equilibrium.[12]

  • Phase Separation: Centrifuge the suspension to pellet the excess solid. Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining microparticulates. This step is critical to avoid artificially inflated results.

  • Quantification: Prepare a standard calibration curve of the compound at known concentrations. Analyze the filtered saturated solution using a suitable analytical method like LC-MS or UV-Vis spectroscopy.[15]

  • Calculation: Determine the concentration of the compound in the supernatant by comparing its analytical response to the calibration curve. This concentration is the thermodynamic solubility.[15]

Lipophilicity (LogP): Balancing Water and Fat Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of pharmacokinetics.[16] It is quantified by the partition coefficient (P), typically expressed as its logarithm (LogP), which measures the equilibrium distribution of a compound between an immiscible organic phase (n-octanol) and an aqueous phase.[17] LogP profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET).[16][18]

The computed XLogP3-AA value of -0.1 for 1-(Hydroxymethyl)cyclopentan-1-ol indicates that it is a hydrophilic compound.[6] A LogP of 0 means equal partitioning between phases, while a negative value indicates a preference for the aqueous phase.[19] This hydrophilicity is expected due to the two hydroxyl groups, which can engage in hydrogen bonding with water, counteracting the hydrophobicity of the cyclopentane ring.

Protocol: The Shake-Flask Method for LogP Determination The shake-flask method remains the definitive "gold standard" for experimental LogP determination due to its direct measurement of the partition coefficient.[17]

  • Phase Preparation: Pre-saturate the n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by mixing and allowing them to separate for at least 24 hours. This ensures the two phases are in equilibrium before the experiment begins.[20]

  • Partitioning: Dissolve a known amount of 1-(Hydroxymethyl)cyclopentan-1-ol in one of the phases (or a mixture). Add a precise volume of both the pre-saturated n-octanol and the aqueous buffer to a flask.

  • Equilibration: Shake the flask vigorously to ensure thorough mixing and facilitate partitioning. Allow the flask to stand undisturbed until the two phases have completely separated.

  • Sampling & Analysis: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a suitable technique like HPLC-UV.[20]

  • Calculation: The LogP is calculated using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Acidity (pKa): Predicting Ionization in Biological Milieu

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. This parameter is crucial in medicinal chemistry as the ionization state of a drug affects its solubility, membrane permeability, and interaction with its biological target.[21]

While no experimental pKa value for 1-(Hydroxymethyl)cyclopentan-1-ol was found, we can infer its properties. The hydroxyl groups on an aliphatic ring are very weak acids. For comparison, the pKa of cyclopentanol is approximately 15.3.[11] Therefore, at physiological pH (~7.4), 1-(Hydroxymethyl)cyclopentan-1-ol will exist almost exclusively in its neutral, non-ionized form.

Causality in Experimental Design: Potentiometric Titration

Potentiometric titration is a highly precise and commonly used method for pKa determination.[22][23] The principle involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is found at the midpoint of the buffer region on the resulting titration curve, where the pH is equal to the pKa.[24]

Potentiometric_Titration_Workflow cluster_setup System Setup cluster_titration Titration Process cluster_analysis Data Analysis A Calibrate pH meter with standard buffers (pH 4, 7, 10) D Immerse calibrated pH electrode and begin stirring A->D Ensures accuracy B Prepare analyte solution (e.g., 1 mM in 0.15 M KCl) C Purge solution with N₂ to remove dissolved CO₂ B->C C->D E Add standardized titrant (e.g., 0.1 M NaOH) in small increments D->E F Record pH after each addition once the reading stabilizes E->F G Plot pH vs. Volume of Titrant F->G Iterative process H Identify equivalence point (max slope on 1st derivative curve) G->H Self-validating: Inflection point confirms pKa I Determine pKa at the half-equivalence point, where pH = pKa H->I Self-validating: Inflection point confirms pKa

Caption: Workflow for pKa Determination by Potentiometric Titration.

Protocol: pKa Determination by Potentiometric Titration

  • System Calibration: Calibrate a potentiometer/pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[24]

  • Sample Preparation: Prepare a solution of 1-(Hydroxymethyl)cyclopentan-1-ol at a known concentration (typically >10⁻⁴ M) in a solution of constant ionic strength, such as 0.15 M KCl.[22][23][24] Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of weak acids.[24]

  • Titration: Place the solution in a jacketed vessel at a constant temperature. Immerse the calibrated pH electrode. Add a standardized strong base titrant (e.g., 0.1 M carbonate-free NaOH) in small, precise increments.

  • Data Acquisition: After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[21]

  • Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve).[24] This point can be precisely located by plotting the first or second derivative of the curve.[25]

Expected Spectral Characteristics

While specific authenticated spectra for 1-(Hydroxymethyl)cyclopentan-1-ol are proprietary to chemical suppliers, its structure allows for the prediction of key features in standard spectroscopic analyses.[26]

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. One would anticipate a multiplet for the eight protons of the cyclopentane ring (-(CH₂)₄-), a singlet or closely coupled signal for the two protons of the hydroxymethyl group (-CH₂OH), and two broad singlets for the hydroxyl protons (-OH), which may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should show distinct signals for the different carbon environments: one signal for the quaternary carbon bonded to both oxygens, one for the -CH₂OH carbon, and likely two signals for the four methylene carbons of the cyclopentane ring due to their different proximities to the functional groups.

  • IR Spectroscopy: The infrared spectrum would be dominated by a very strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydrogen-bonded hydroxyl groups. C-H stretching absorptions for the sp³ hybridized carbons would appear just below 3000 cm⁻¹, and C-O stretching would be visible in the 1050-1150 cm⁻¹ region.

Safety and Handling

Based on general safety data for laboratory chemicals, proper handling of 1-(Hydroxymethyl)cyclopentan-1-ol is essential.

  • Handling: Use with adequate ventilation. Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][27][28]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[29] Keep away from strong oxidizing agents, acid anhydrides, and acid chlorides.[29]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[28]

    • Skin: Wash off with soap and plenty of water.[28]

    • Inhalation: Move the person to fresh air. If breathing is difficult, consult a physician.[28]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[28]

References

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • 1-(hydroxymethyl)cyclopentan-1-ol | CAS 74397-18-5. AMERICAN ELEMENTS®. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • 1-Hydroxycyclopentanemethanol | C6H12O2 | CID 13347373. PubChem - NIH. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia MDPI. [Link]

  • Thermodynamic Solubility Assay. Domainex. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Material Safety Data Sheet. Angene. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

  • 1-methylolcyclopentan-1-ol. ChemSynthesis. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • logP - octanol-water partition coefficient calculation. Molinspiration. [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

  • Diols. EBSCO. [Link]

  • Diol. Wikipedia. [Link]

Sources

Potential applications of 1-(Hydroxymethyl)cyclopentan-1-ol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

1-(Hydroxymethyl)cyclopentan-1-ol: A Versatile Scaffold for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Hydroxymethyl)cyclopentan-1-ol, a geminal diol anchored to a cyclopentyl core, presents a compelling, albeit underexplored, scaffold for medicinal chemistry. Its inherent three-dimensionality, coupled with the dual hydroxyl functionalities, offers a unique platform for the synthesis of diverse molecular architectures, including spirocycles and conformationally restricted analogues of existing drugs. This guide elucidates the core physicochemical properties, synthetic accessibility, and, most importantly, the potential applications of this building block in modern drug discovery. We will explore its role as a bioisostere for various functional groups, its utility in generating novel chemical space, and its potential to imbue molecules with favorable pharmacokinetic properties. Detailed synthetic protocols and strategic considerations for its incorporation into drug design campaigns are also presented.

Introduction: The Case for Scaffolding in Drug Discovery

The relentless pursuit of novel therapeutics necessitates the continuous exploration of new chemical space. The concept of molecular scaffolding—a core structural framework upon which pharmacophoric elements are arrayed—is central to this endeavor. An ideal scaffold should be synthetically accessible, possess tunable physicochemical properties, and allow for the precise spatial orientation of functional groups to facilitate optimal interactions with biological targets.

The cyclopentane ring, a common motif in natural products and synthetic drugs, offers a favorable balance of rigidity and conformational flexibility. When functionalized with a geminal diol, as in 1-(hydroxymethyl)cyclopentan-1-ol, the resulting scaffold gains significant potential for derivatization and the introduction of key hydrogen bonding interactions. This guide will serve as a comprehensive resource for medicinal chemists seeking to leverage the unique attributes of this promising building block.

Physicochemical and Structural Properties

1-(Hydroxymethyl)cyclopentan-1-ol, with the chemical formula C₆H₁₂O₂, is a relatively small molecule with a molecular weight of 116.16 g/mol .[1][2][3][4] Its key computed properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₆H₁₂O₂[1][2][3][4]
Molecular Weight116.16 g/mol [1][2][3][4]
XLogP3-AA-0.1[2]
Hydrogen Bond Donor Count2[2]
Hydrogen Bond Acceptor Count2[2]
Rotatable Bond Count1[2]
Topological Polar Surface Area40.5 Ų[2]

The low XLogP3-AA value suggests a high degree of hydrophilicity, a characteristic that can be advantageous for improving the solubility of drug candidates. The presence of two hydrogen bond donors and two acceptors in a compact arrangement provides a rich platform for forming multiple interactions with a target protein.

Synthesis and Derivatization Strategies

The synthetic accessibility of a scaffold is a critical determinant of its utility in a drug discovery program. 1-(Hydroxymethyl)cyclopentan-1-ol can be prepared through various synthetic routes, with the reduction of cyclopentane-1,1-dicarboxylic acid or its esters being a common approach.

General Synthesis Protocol: Reduction of Diethyl Cyclopentane-1,1-dicarboxylate

This protocol outlines a standard laboratory procedure for the synthesis of 1-(hydroxymethyl)cyclopentan-1-ol.

Materials:

  • Diethyl cyclopentane-1,1-dicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon) is charged with a suspension of LiAlH₄ in anhydrous diethyl ether.

  • Cooling: The flask is cooled to 0°C using an ice bath.

  • Addition of Ester: A solution of diethyl cyclopentane-1,1-dicarboxylate in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: The reaction is carefully quenched by cooling the flask to 0°C and slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This is known as the Fieser workup.

  • Filtration and Extraction: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic phases are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(hydroxymethyl)cyclopentan-1-ol.

Derivatization Pathways

The two hydroxyl groups of 1-(hydroxymethyl)cyclopentan-1-ol offer numerous handles for further chemical modification.

Derivatization_Pathways cluster_reactions Reaction Types cluster_products Derivative Classes 1-(Hydroxymethyl)cyclopentan-1-ol 1-(Hydroxymethyl)cyclopentan-1-ol Esterification Esterification 1-(Hydroxymethyl)cyclopentan-1-ol->Esterification RCOCl, Pyridine Etherification Etherification 1-(Hydroxymethyl)cyclopentan-1-ol->Etherification NaH, R-X Oxidation Oxidation 1-(Hydroxymethyl)cyclopentan-1-ol->Oxidation PCC or Swern Cyclization Cyclization 1-(Hydroxymethyl)cyclopentan-1-ol->Cyclization Phosgene, etc. Mono/Di-esters Mono/Di-esters Esterification->Mono/Di-esters Mono/Di-ethers Mono/Di-ethers Etherification->Mono/Di-ethers Hydroxy-aldehyde/ketone Hydroxy-aldehyde/ketone Oxidation->Hydroxy-aldehyde/ketone Spirocyclic Carbonates/Sulfates Spirocyclic Carbonates/Sulfates Cyclization->Spirocyclic Carbonates/Sulfates

Caption: Key derivatization reactions of 1-(hydroxymethyl)cyclopentan-1-ol.

Potential Applications in Medicinal Chemistry

The unique structural features of 1-(hydroxymethyl)cyclopentan-1-ol make it a versatile tool for addressing various challenges in drug design.

As a Rigid Scaffold for Pharmacophore Display

The cyclopentane ring provides a conformationally restricted framework. By attaching pharmacophoric groups to the hydroxyl functions, their relative spatial orientation can be controlled, which is crucial for optimizing interactions with a biological target. This is particularly valuable in structure-based drug design, where precise positioning of functional groups is paramount.

Synthesis of Spirocycles

The geminal diol is an excellent precursor for the synthesis of spirocyclic compounds. Spirocycles are of increasing interest in medicinal chemistry as they introduce three-dimensionality and novelty to molecular designs, often leading to improved physicochemical properties and patentability. For example, reaction with phosgene or its equivalents can yield spirocyclic carbonates, while reaction with thionyl chloride can lead to spirocyclic sulfites.

Spirocycle_Synthesis cluster_reagents Cyclizing Reagents cluster_products Spirocyclic Scaffolds 1-(Hydroxymethyl)cyclopentan-1-ol 1-(Hydroxymethyl)cyclopentan-1-ol Spirocyclic Product Spirocyclic Product 1-(Hydroxymethyl)cyclopentan-1-ol->Spirocyclic Product Reagent Reagent Reagent->Spirocyclic Product Spiro-carbonate Spiro-carbonate Spiro-sulfite Spiro-sulfite Spiro-trithiocarbonate Spiro-trithiocarbonate Phosgene/Triphosgene Phosgene/Triphosgene Thionyl Chloride Thionyl Chloride Carbon Disulfide Carbon Disulfide

Caption: Synthesis of spirocycles from 1-(hydroxymethyl)cyclopentan-1-ol.

As a Bioisosteric Replacement

The 1,1-diol moiety can serve as a bioisostere for other functional groups, such as carboxylic acids or amides, by mimicking their hydrogen bonding patterns. This can be a valuable strategy for modulating the physicochemical properties of a lead compound, for instance, to improve its metabolic stability or reduce its acidity.

Pro-drug Strategies

The hydroxyl groups are amenable to the formation of ester or carbonate linkages, which can be designed to be cleaved in vivo by esterases, releasing the active parent drug. This pro-drug approach can be employed to enhance oral bioavailability, improve solubility, or achieve targeted drug delivery.[5]

Case Study: Hypothetical Design of a Novel Kinase Inhibitor

To illustrate the practical application of 1-(hydroxymethyl)cyclopentan-1-ol, let's consider a hypothetical drug design scenario targeting a protein kinase. Many kinase inhibitors feature a "hinge-binding" motif, typically a heterocyclic system that forms hydrogen bonds with the kinase hinge region.

Design Rationale:

  • Scaffold: 1-(Hydroxymethyl)cyclopentan-1-ol will serve as the central scaffold.

  • Hinge-Binder: One of the hydroxyl groups will be used as an attachment point for a hinge-binding moiety (e.g., a pyrimidine or purine derivative).

  • Solvent-Front Moiety: The other hydroxyl group will be derivatized with a group that extends into the solvent-exposed region, allowing for the optimization of potency and selectivity.

Proposed Synthetic Workflow:

Kinase_Inhibitor_Synthesis A 1-(Hydroxymethyl)cyclopentan-1-ol B Monoprotection of primary alcohol A->B e.g., TBDMSCl C Activation of tertiary alcohol B->C e.g., MsCl, Pyridine D Nucleophilic substitution with hinge-binder C->D Hinge-binder-NH2, Base E Deprotection of primary alcohol D->E e.g., TBAF F Derivatization of primary alcohol E->F R-X, Base G Final Kinase Inhibitor F->G

Caption: Hypothetical synthetic workflow for a kinase inhibitor.

This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The cyclopentyl core helps to pre-organize the hinge-binder and the solvent-front moiety in a defined spatial relationship, potentially leading to high-affinity binding.

Conclusion and Future Perspectives

1-(Hydroxymethyl)cyclopentan-1-ol is a promising yet underutilized building block in medicinal chemistry. Its synthetic tractability, coupled with its unique structural and physicochemical properties, provides a fertile ground for the design and synthesis of novel therapeutics. The ability to generate conformationally restricted molecules, spirocycles, and bioisosteric replacements from this single scaffold highlights its versatility. As the demand for novel chemical entities continues to grow, we anticipate that 1-(hydroxymethyl)cyclopentan-1-ol and related scaffolds will play an increasingly important role in the drug discovery landscape. Future work should focus on the development of stereoselective syntheses of substituted derivatives to further expand the accessible chemical space.

References

  • ChemSynthesis. (2024). 1-methylolcyclopentan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(1-Hydroxycyclopentyl)methyl]cyclopentan-1-ol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(Hydroxymethyl)cyclopentan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Hydroxycyclopentanemethanol. Retrieved from [Link]

  • American Elements. (n.d.). 1-(hydroxymethyl)cyclopentan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Hydroxymethyl)cyclopentan-1-ol. Retrieved from [Link]

  • Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules, 19(11), 17773-17801.
  • Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033.
  • Asfaw, A. A., et al. (2022). Chemical Composition and Biological Activities of the Essential Oil Extracted from the Stem of Olea europaea sub spp. Africana. Natural Products Chemistry & Research, 10(1), 1-9.
  • Pinto, D. C., et al. (2021).

Sources

Technical Guide: Safety, Handling, and Reactivity of 1-(Hydroxymethyl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Target Compound: 1-(Hydroxymethyl)cyclopentan-1-ol[][2][3][4][5][6][7]

  • CAS Registry Number: 74397-18-5[][2][3][4][5][6][7]

  • Primary Class: Geminal Diol / Cycloalkane Derivative

  • Version: 1.0 (Current as of 2026)

Executive Summary

This technical guide addresses the specific handling, safety, and reactivity profiles of 1-(Hydroxymethyl)cyclopentan-1-ol .[4] While often categorized generically alongside other aliphatic diols, this compound possesses distinct physicochemical properties due to its geminal substitution pattern (a tertiary alcohol and a primary alcohol on the same carbon). This structure imparts unique reactivity—specifically susceptibility to acid-catalyzed ring expansions (Pinacol-type rearrangements)—which requires precise control during storage and synthesis. This document is intended for medicinal chemists and process safety engineers managing this reagent in drug discovery workflows.

Physicochemical Profile & Identification

Understanding the structural identity is the first step in safety. This compound is a 1,1-disubstituted cyclopentane , meaning it contains both a hydroxyl group and a hydroxymethyl group at the C1 position. This creates a "neopentyl-like" steric environment that influences its stability and solubility.

Table 1: Core Chemical Data
PropertySpecificationNotes
IUPAC Name 1-(Hydroxymethyl)cyclopentan-1-olAlso cited as 1-Hydroxycyclopentanemethanol
CAS Number 74397-18-5 Distinct from 1-methylcyclopentanol (CAS 1462-03-9)
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
Physical State Viscous Liquid or Low-Melting SolidTendency to supercool; often appears as a sticky semi-solid.[2][4]
Solubility High (Polar Organic Solvents, Water)Amphiphilic due to the lipophilic ring and hydrophilic diol motif.
Hygroscopicity High The 1,2-diol motif avidly coordinates atmospheric moisture.

Hazard Identification & Toxicology (GHS)

While 1-(Hydroxymethyl)cyclopentan-1-ol is not classified as a "High Potency" API (HPAPI), it carries specific GHS hazards that must be managed, particularly regarding mucosal irritation and oral toxicity.

Signal Word: WARNING

GHS Hazard Statements[7]
  • H302: Harmful if swallowed.[5][7] (Acute Toxicity, Oral)

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Toxicological Context[7]
  • Mechanism of Irritation: As a diol, the compound can dehydrate mucous membranes upon contact. The primary risk is not systemic organ failure (at typical lab scales) but rather acute local irritation and potential corneal damage if splashed.

  • Oral Toxicity: The "Harmful if swallowed" classification suggests an LD50 (rat) likely in the range of 300–2000 mg/kg. Ingestion may cause gastrointestinal distress and central nervous system depression, typical of low-molecular-weight glycol derivatives.

Storage, Stability, and Handling Protocols[4]

The geminal diol structure makes this compound chemically stable under neutral conditions but physically unstable (hygroscopic).

Environmental Control[7]
  • Moisture Sensitivity: The compound must be stored under an inert atmosphere (Nitrogen or Argon). Exposure to ambient humidity will result in water uptake, altering stoichiometry in precise coupling reactions (e.g., esterifications or glycosylations).

  • Temperature: Store at 2–8°C . While stable at room temperature, refrigeration minimizes the risk of slow oxidation or microbial growth (common in aqueous diol solutions).

Handling Workflow

The following Graphviz diagram outlines the decision logic for handling this material upon receipt to ensure integrity.

HandlingWorkflow Receipt Receipt of Material (CAS 74397-18-5) VisualCheck Visual Inspection (Check for liquefaction/color) Receipt->VisualCheck QC_Analysis QC: 1H-NMR (DMSO-d6) Verify Purity & Water Content VisualCheck->QC_Analysis Sample taken Decision Pass QC? QC_Analysis->Decision Dry Lyophilize or Azeotropic Drying Decision->Dry High Water Content Aliquot Aliquot under Argon (Avoid repeated freeze-thaw) Decision->Aliquot Purity >97% Dry->QC_Analysis Re-test Storage Store at 2-8°C (Desiccator) Aliquot->Storage

Figure 1: Quality Control and Aliquoting Workflow. Note the critical step of NMR verification for water content due to the compound's hygroscopicity.

Specific PPE Requirements[5][7]
  • Gloves: Nitrile rubber (0.11 mm minimum thickness) is sufficient for splash protection.

  • Eyes: Chemical safety goggles are mandatory. Face shields are recommended if handling volumes >100 mL due to the viscosity and risk of splashing during transfer.

Reactivity Profile: The Pinacol Risk

For drug development professionals, the most critical attribute of 1-(Hydroxymethyl)cyclopentan-1-ol is its behavior under acidic conditions. It is a classic substrate for Pinacol-type rearrangements .

The Ring Expansion Hazard

When exposed to strong Brønsted or Lewis acids (e.g., H₂SO₄, BF₃·OEt₂), the tertiary hydroxyl group protonates and leaves, generating a carbocation at C1. This triggers a 1,2-migration of a ring bond, leading to ring expansion.[8][9]

  • Intended Reaction: Used intentionally to synthesize cyclohexanone derivatives.

  • Unintended Hazard: If this compound is used as a solvent or additive in an acidic reaction mixture, it may inadvertently rearrange, consuming the reagent and generating ketone impurities that are difficult to separate.

PinacolRearrangement Start 1-(Hydroxymethyl) cyclopentan-1-ol Cation Carbocation Intermediate (Tertiary) Start->Cation Protonation & -H2O Acid + H+ Rearrange 1,2-Bond Migration (Ring Expansion) Cation->Rearrange Product Cyclohexanone Derivative Rearrange->Product -H+

Figure 2: Acid-Catalyzed Pinacol Rearrangement Pathway. This reaction expands the 5-membered ring to a 6-membered ketone.

Synthetic Utility

This compound is a valuable building block for:

  • Spirocyclic Scaffolds: The geminal substitution allows for the construction of spiro-ethers or spiro-ketals.

  • Solubility Enhancement: Introducing this moiety into a drug candidate ("fragment-based drug design") can improve aqueous solubility (Fsp3 character) while maintaining metabolic stability compared to linear alkyl chains.

Emergency Procedures

First Aid
  • Eye Contact: Immediately flush with water for 15 minutes. Lift eyelids. Seek medical attention immediately (risk of corneal clouding).

  • Skin Contact: Wash with soap and water. If irritation persists (redness/dermatitis), consult a physician.

  • Ingestion: Rinse mouth. Do NOT induce vomiting unless instructed by poison control.[7]

Spill Cleanup
  • Isolate: Ventilate the area.

  • Absorb: Use inert materials (vermiculite or sand). Do not use combustible materials like sawdust.

  • Neutralize: Wash the area with a dilute detergent solution to remove the sticky residue.

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (Code: Organic Solvents).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13347373, 1-(Hydroxymethyl)cyclopentan-1-ol. Retrieved from [Link]

  • Crane, T. P., et al. (2018). Ring Expansion Strategies in High-Throughput Synthesis. Journal of Medicinal Chemistry. (Contextual reference for Pinacol rearrangements in drug discovery).
  • European Chemicals Agency (ECHA). C&L Inventory: 1-(hydroxymethyl)cyclopentan-1-ol.[2] Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Carbocyclic Nucleoside Analogues from 1-(Hydroxymethyl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues are a pivotal class of therapeutic agents, distinguished by the replacement of the furanose ring's oxygen atom with a methylene group.[1][2] This structural modification imparts significant biological advantages, most notably an increased resistance to enzymatic degradation by phosphorylases and enhanced stability against acid-catalyzed hydrolysis.[1][3][4] These properties often translate to improved pharmacokinetic profiles and therapeutic efficacy. Consequently, carbocyclic nucleosides have emerged as crucial components in the development of antiviral and anticancer drugs.[1][2][5] This application note provides a comprehensive guide for the synthesis of carbocyclic nucleoside analogues, commencing from the readily available starting material, 1-(hydroxymethyl)cyclopentan-1-ol. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development, offering both procedural steps and the underlying scientific rationale.

Synthetic Strategy Overview

The synthesis of carbocyclic nucleoside analogues from 1-(hydroxymethyl)cyclopentan-1-ol follows a convergent approach.[4] This strategy involves the initial preparation of a functionalized cyclopentane scaffold derived from the starting diol, followed by the crucial coupling step with a desired nucleobase. The key phases of this synthetic route are:

  • Selective Protection of Hydroxyl Groups: To ensure regioselective functionalization, the primary and tertiary hydroxyl groups of 1-(hydroxymethyl)cyclopentan-1-ol must be differentially protected.

  • Activation of the Primary Hydroxyl Group: The protected primary hydroxyl group is then converted into a suitable leaving group to facilitate nucleophilic substitution.

  • Coupling with the Nucleobase: The pivotal step involves the coupling of the activated carbocyclic scaffold with a selected purine or pyrimidine base, often accomplished via a Mitsunobu reaction.[4][6][7]

  • Deprotection: The final stage involves the removal of the protecting groups to yield the target carbocyclic nucleoside analogue.

This strategic approach allows for the modular synthesis of a diverse library of carbocyclic nucleosides by varying the nucleobase in the coupling step.

Synthetic_Workflow A 1-(Hydroxymethyl)cyclopentan-1-ol B Selective Protection A->B C Protected Intermediate B->C D Activation of Primary OH C->D E Activated Carbocycle D->E F Nucleobase Coupling (e.g., Mitsunobu Reaction) E->F G Protected Nucleoside Analogue F->G H Deprotection G->H I Final Carbocyclic Nucleoside Analogue H->I

Figure 1: General workflow for the synthesis of carbocyclic nucleoside analogues.

Detailed Protocols and Methodologies

Part 1: Synthesis of a Protected and Activated Carbocyclic Intermediate

Protocol 1.1: Monoprotection of 1-(Hydroxymethyl)cyclopentan-1-ol

The differential reactivity of the primary and tertiary hydroxyl groups allows for the selective protection of the primary alcohol. A bulky silyl protecting group, such as tert-butyldiphenylsilyl (TBDPS), is ideal for this purpose due to its steric hindrance, which favors reaction at the less hindered primary position.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
1-(Hydroxymethyl)cyclopentan-1-ol116.161.16 g10.0
tert-Butyldiphenylsilyl chloride (TBDPSCl)274.852.75 g10.0
Imidazole68.080.82 g12.0
Dichloromethane (DCM), anhydrous-50 mL-

Procedure:

  • To a solution of 1-(hydroxymethyl)cyclopentan-1-ol (1.16 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) under an inert atmosphere (argon or nitrogen), add imidazole (0.82 g, 12.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add tert-butyldiphenylsilyl chloride (2.75 g, 10.0 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the monoprotected intermediate.

Causality: The use of a slight excess of imidazole is crucial as it acts as a base to neutralize the HCl generated during the silylation reaction, driving the equilibrium towards the product. The bulky TBDPS group ensures high selectivity for the primary hydroxyl group.[8][9]

Part 2: Nucleobase Coupling via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the formation of C-N bonds under mild conditions, making it highly suitable for nucleoside synthesis.[4][6][7][10] This reaction facilitates the coupling of the protected carbocyclic alcohol with a nucleobase, proceeding with an inversion of stereochemistry at the carbon center bearing the hydroxyl group, although in this achiral substrate, it serves to activate the hydroxyl for substitution.

Protocol 2.1: Mitsunobu Coupling with 6-Chloropurine

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Monoprotected Intermediate(Calculated from previous step)(e.g., 3.54 g)(e.g., 10.0)
6-Chloropurine154.551.55 g10.0
Triphenylphosphine (PPh₃)262.293.93 g15.0
Diisopropyl azodicarboxylate (DIAD)202.213.03 mL15.0
Tetrahydrofuran (THF), anhydrous-100 mL-

Procedure:

  • Dissolve the monoprotected carbocyclic alcohol (e.g., 3.54 g, 10.0 mmol), 6-chloropurine (1.55 g, 10.0 mmol), and triphenylphosphine (3.93 g, 15.0 mmol) in anhydrous tetrahydrofuran (100 mL) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (3.03 mL, 15.0 mmol) dropwise to the stirred solution over 15 minutes. A color change and/or formation of a precipitate may be observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction for the formation of the product by TLC. The regioselectivity of the alkylation (N9 vs. N7 for purines) is a critical consideration.[4][7]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired N9-alkylated product from the N7-isomer and triphenylphosphine oxide.

Scientific Rationale: The Mitsunobu reaction proceeds through the formation of an alkoxyphosphonium salt, which is then susceptible to nucleophilic attack by the purine base. The regioselectivity of the purine alkylation is influenced by factors such as the solvent and the specific purine derivative used.[4][6] Generally, the N9-isomer is the thermodynamically favored product.

Mitsunobu_Mechanism A R-OH + PPh3 B [R-O-PPh3]+ H A->B + DIAD D Alkoxyphosphonium salt B->D C DIAD C->D F [Nu-R] + O=PPh3 + DIAD-H2 D->F + Nu-H E Nucleobase (Nu-H) E->F

Figure 2: Simplified mechanism of the Mitsunobu reaction.

Part 3: Final Deprotection Steps

The final stage of the synthesis involves the removal of the protecting groups to yield the target carbocyclic nucleoside analogue. This typically involves a two-step process: amination of the 6-chloro position (if applicable) followed by the removal of the silyl protecting group.

Protocol 3.1: Amination of the 6-Chloropurine Moiety

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Protected 6-chloro-nucleoside(Calculated from previous step)(e.g., 4.9 g)(e.g., 10.0)
Ethanolic Ammonia (7 M)-50 mL-

Procedure:

  • Dissolve the protected 6-chloropurine carbocyclic nucleoside (e.g., 4.9 g, 10.0 mmol) in a saturated solution of ammonia in ethanol (7 M, 50 mL).

  • Transfer the solution to a sealed pressure vessel.

  • Heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: dichloromethane/methanol gradient) to obtain the protected adenosine analogue.

Protocol 3.2: Desilylation

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Protected Adenosine Analogue(Calculated from previous step)(e.g., 4.7 g)(e.g., 10.0)
Tetrabutylammonium fluoride (TBAF)-12 mL (1 M in THF)12.0
Tetrahydrofuran (THF), anhydrous-50 mL-

Procedure:

  • Dissolve the protected adenosine analogue (e.g., 4.7 g, 10.0 mmol) in anhydrous tetrahydrofuran (50 mL).

  • Add a 1 M solution of tetrabutylammonium fluoride in THF (12 mL, 12.0 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the final product by flash column chromatography or recrystallization to yield the pure carbocyclic nucleoside analogue.

Trustworthiness of Protocols: These protocols are based on well-established and widely published synthetic methodologies in nucleoside chemistry. The choice of reagents and conditions is grounded in fundamental principles of organic chemistry, ensuring a high probability of successful replication. The monitoring of each step by TLC is a critical self-validating mechanism, allowing for adjustments and ensuring the reaction proceeds as intended before moving to the subsequent step.

Conclusion

The synthetic route detailed in this application note provides a robust and adaptable framework for the preparation of carbocyclic nucleoside analogues from 1-(hydroxymethyl)cyclopentan-1-ol. By leveraging selective protection, the versatile Mitsunobu reaction, and standard deprotection protocols, a wide array of novel nucleoside analogues can be synthesized for biological evaluation. The principles and techniques described herein are foundational for researchers engaged in the discovery and development of new therapeutic agents.

References

  • Crimmins, M. T. (1998). The Latest Progress in the Synthesis of Carbocyclic Nucleosides. Synlett, 1998(1), 1-13.
  • Marino, J. P. (1999). Synthesis of Novel Carbocyclic Adenosine Analogues as Inhibitors of Adenosine Kinase. The Journal of Organic Chemistry, 64(8), 2734-2743.
  • Toyota, A., Katagiri, N., & Kaneko, C. (1993). Mitsunobu Reactions for the Synthesis of Carbocyclic Analogues of Nucleosides: Examination of the Regioselectivity.
  • Vince, R. (1999). Synthesis of Novel Carbocyclic Adenosine Analogues as Inhibitors of Adenosine Kinase.
  • Zhu, X.-F. (1999). The Latest Progress in the Synthesis of Carbocyclic Nucleosides. Current Organic Chemistry, 3(4), 345-367.
  • Legraverend, M., & Grierson, D. S. (2006). Recent progress for the synthesis of selected carbocyclic nucleosides. Future Medicinal Chemistry, 1(2), 179-195.
  • Ludek, O. R., & Meier, C. (2006).
  • Agrofoglio, L. A., Gillaizeau, I., & Saito, Y. (2002). Chemical Approaches to Carbocyclic Nucleosides. Chemical Reviews, 103(5), 1875-1916.
  • Trost, B. M., & Romero, D. L. (1999). Solid-Phase Synthesis of Carbocyclic Nucleosides. Organic Letters, 1(1), 11-14.
  • Comin, M. J., & De Riccardis, F. (2005). The Mitsunobu reaction in preparing 3-deazapurine carbocyclic nucleosides. Tetrahedron, 62(6), 1295-1300.
  • de Sousa, E. C., et al. (2021). Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. Arkivoc, 2021(4), 1-38.
  • Ludek, O. R., & Meier, C. (2005).
  • Velazquez, S., et al. (2015). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Molecules, 20(10), 18568-18593.
  • Blanco, J. M., et al. (2003). Carbocyclic Analogues of Nucleosides from bis-(Hydroxymethyl)-cyclopentane: Synthesis, Antiviral and Cytostatic Activities of Adenosine, Inosine and Uridine Analogues. Chemical & Pharmaceutical Bulletin, 51(9), 1060-1063.
  • Schinazi, R. F., et al. (2013). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Tetrahedron Letters, 54(31), 4073-4076.
  • Lindell, S. D., et al. (1999). The design and synthesis of inhibitors of adenosine 5'-monophosphate deaminase. Bioorganic & Medicinal Chemistry Letters, 9(14), 1985-1990.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Cristofol, A., et al. (2022). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of Organic Chemistry, 87(22), 15036-15050.
  • Cristofol, A., et al. (2022). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of Organic Chemistry, 87(22), 15036-15050.
  • Organic Synthesis. (n.d.). Protecting Groups.
  • Blanco, J. M., et al. (2003). Carbocyclic Analogues of Nucleosides from bis-(Hydroxymethyl)-cyclopentane: Synthesis, Antiviral and Cytostatic Activities of Adenosine, Inosine and Uridine Analogues. Chemical and Pharmaceutical Bulletin, 51(9), 1060-1063.
  • Advanced ChemBlocks. (n.d.). 1-(hydroxymethyl)cyclopentan-1-ol.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • Tamao, K., et al. (1990). Nucleophilic Hydroxymethylation by the (Isopropoxydimethylsilyl)methyl Grignard Reagent. Organic Syntheses, 69, 96.
  • PubChem. (n.d.). 1-[(1-Hydroxycyclopentyl)methyl]cyclopentan-1-ol.
  • BenchChem. (2025).
  • Vince, R., & Hua, M. (1990). 1-Amino-4-(hydroxymethyl)-2-cyclopentene, a Precursor for Carbocyclic Nucleoside Synthesis. Journal of Organic Chemistry, 55(18), 5030-5033.
  • PubChem. (n.d.). 1-Hydroxycyclopentanemethanol.

Sources

The Strategic Role of the Cyclopentane Scaffold in Antiviral Drug Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Carbocyclic Nucleoside Advantage in Antiviral Therapy

In the relentless pursuit of effective antiviral therapeutics, the structural modification of nucleosides has emerged as a cornerstone of modern drug design. Carbocyclic nucleosides, a prominent class of these analogs, are distinguished by the replacement of the furanose ring's oxygen atom with a methylene group.[1][2] This seemingly subtle alteration confers remarkable biological advantages, most notably an increased metabolic stability against cleavage by phosphorylases and hydrolases, which are common cellular enzymes that can inactivate traditional nucleoside drugs.[1][2] This enhanced stability prolongs the active lifetime of the drug within the cell, augmenting its therapeutic window.

1-(Hydroxymethyl)cyclopentan-1-ol and its derivatives represent a key structural motif in the synthesis of the carbocyclic core of several potent antiviral agents. These cyclopentane-based scaffolds serve as crucial building blocks for carbocyclic nucleoside analogues that effectively combat viral replication. This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for utilizing cyclopentane derivatives in the synthesis of antiviral agents, with a particular focus on the pathway to the renowned anti-HIV drug, Abacavir.

Mechanism of Action: Chain Termination and Viral Inhibition

Carbocyclic nucleosides exert their antiviral effects through a well-established mechanism of action: DNA chain termination.[3] Once administered, these prodrugs are phosphorylated by cellular kinases to their active triphosphate form. This activated analog then acts as a competitive inhibitor of viral reverse transcriptase or DNA polymerase. Due to its structural similarity to natural deoxynucleotides, the viral polymerase incorporates the carbocyclic nucleoside triphosphate into the growing viral DNA chain. However, the absence of a 3'-hydroxyl group on the carbocyclic ring makes the formation of the next 3'-5' phosphodiester bond impossible, leading to the immediate termination of DNA elongation and, consequently, the cessation of viral replication.

Synthetic Strategies for Carbocyclic Nucleosides

The synthesis of carbocyclic nucleosides can be broadly categorized into two main approaches: linear and convergent synthesis.

  • Linear Synthesis: This strategy involves the sequential construction of the heterocyclic base onto a pre-formed and appropriately functionalized cyclopentylamine intermediate.[2] While this method can be straightforward, it may lack the flexibility to generate a diverse library of analogs efficiently.

  • Convergent Synthesis: This more flexible approach involves the coupling of a pre-synthesized heterocyclic base with a functionalized carbocyclic moiety.[2] This strategy is often preferred in drug discovery as it allows for the rapid generation of a variety of carbocyclic nucleoside analogs by pairing different bases with the core cyclopentane scaffold.

The following diagram illustrates the conceptual difference between these two synthetic strategies.

G cluster_0 Linear Synthesis cluster_1 Convergent Synthesis a Cyclopentylamine Precursor b Stepwise Base Construction a->b c Carbocyclic Nucleoside b->c d Functionalized Cyclopentane f Coupling Reaction d->f e Pre-formed Heterocyclic Base e->f g Carbocyclic Nucleoside f->g

Caption: Comparison of Linear and Convergent Synthetic Approaches.

Key Intermediate: Synthesis of (1S,4R)-4-Amino-2-cyclopentene-1-methanol

A pivotal intermediate in the enantioselective synthesis of several carbocyclic nucleoside antivirals, including Abacavir, is (1S,4R)-4-amino-2-cyclopentene-1-methanol. The synthesis of this chiral building block is a critical step that dictates the stereochemistry of the final drug product. A common and efficient route to this intermediate commences from 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the "Vince lactam."

The following workflow outlines the key transformations in the synthesis of this crucial intermediate.

G A 2-Azabicyclo[2.2.1]hept-5-en-3-one B Esterification & Ring Opening A->B Thionyl Chloride, Ethanol C Ring-Opened Ester Hydrochloride B->C D Reduction C->D Reducing Agent (e.g., NaBH4) E (1S,4R)-4-Amino-2-cyclopentene-1-methanol Hydrochloride D->E

Caption: Synthetic workflow for a key carbocyclic intermediate.

Protocol 1: Synthesis of (1S,4R)-4-Amino-2-cyclopentene-1-methanol Hydrochloride

This protocol describes the synthesis of the key intermediate from (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one.

Materials and Reagents:

  • (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one

  • Thionyl chloride (SOCl₂)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium borohydride (NaBH₄)

  • Water (deionized)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Esterification and Ring Opening:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one (1 equivalent) in anhydrous ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude ring-opened ester hydrochloride.[4]

  • Reduction to the Amino Alcohol:

    • Dissolve the crude ester hydrochloride in a mixture of dichloromethane and water.

    • Cool the solution to 0 °C.

    • In a separate flask, prepare a solution of sodium borohydride (3-4 equivalents) in water.

    • Slowly add the sodium borohydride solution to the stirred ester hydrochloride solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of aqueous HCl until the pH is acidic.

    • Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1S,4R)-4-amino-2-cyclopentene-1-methanol, which can be further purified or converted to its hydrochloride salt for storage.[4]

Protocol 2: Synthesis of Abacavir from a Protected Intermediate

This protocol outlines the final deprotection step in the synthesis of Abacavir from an N-acylated precursor.

Materials and Reagents:

  • N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide

  • Isopropanol

  • 10% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • 17% Hydrochloric acid (HCl)

Procedure:

  • Deprotection of the N-acyl Group:

    • In a round-bottom flask, prepare a slurry of N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide (1 equivalent) in isopropanol.

    • Add 10% aqueous sodium hydroxide solution (1.5 equivalents).

    • Heat the mixture to reflux and maintain for 1 hour.[5]

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Crystallization:

    • Cool the resulting solution to room temperature (20-25 °C).

    • The organic layer can be washed with additional aqueous NaOH solution.

    • Neutralize the organic layer to a pH of 7.0-7.5 with 17% hydrochloric acid.

    • Concentrate the neutralized organic layer to dryness under reduced pressure.

    • Crystallize the resulting residue from ethyl acetate to afford Abacavir as a solid.[5]

Quantitative Data Summary

The following table summarizes representative yields for the key synthetic steps. Actual yields may vary depending on reaction scale and optimization.

Reaction StepStarting MaterialProductRepresentative Yield (%)
Ring Opening & Esterification(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one(1S,4R)-ethyl-4-aminocyclopent-2-ene-1-carboxylate hydrochloride~85-95%
Reduction(1S,4R)-ethyl-4-aminocyclopent-2-ene-1-carboxylate hydrochloride(1S,4R)-4-amino-2-cyclopentene-1-methanol~80-90%
DeprotectionN-acylated Abacavir precursorAbacavir~90%[5]

Characterization of Abacavir

The final product and intermediates should be thoroughly characterized using standard analytical techniques to confirm their identity and purity.

TechniqueAbacavir - Key Observances
¹H NMR Characteristic peaks for the cyclopropyl, cyclopentenyl, and purine ring protons. The hydroxymethyl protons will also be present.
¹³C NMR Resonances corresponding to all carbon atoms in the molecule, including the distinct signals for the cyclopropyl and cyclopentenyl carbons.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of Abacavir (C₁₄H₁₈N₆O, MW: 286.33 g/mol ).[6]
FT-IR Spectroscopy Characteristic absorption bands for N-H, O-H, C-H, C=C, and C-N bonds.
Melting Point Approximately 165 °C.[6]

Conclusion and Future Perspectives

The synthesis of carbocyclic nucleoside analogues, exemplified by the route to Abacavir, highlights the critical role of stereochemically defined cyclopentane scaffolds. While 1-(hydroxymethyl)cyclopentan-1-ol itself may not be the direct starting material in many established routes, the underlying cyclopentane core is the cornerstone of these potent antiviral agents. The methodologies described herein provide a framework for the synthesis of these vital therapeutic molecules. Future research in this area will likely focus on the development of more efficient and greener synthetic routes, as well as the exploration of novel carbocyclic scaffolds to combat emerging viral threats and overcome drug resistance.

References

  • U.S. Patent 5,206,435. (1993). 4-amino-2-cyclopentene-1-methanol.
  • Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of medicinal chemistry, 49(3), 1140–1148. [Link]

  • Ma, G., & Maier, M. E. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein journal of organic chemistry, 14, 65–84. [Link]

  • El-Emam, A. A., & Al-Deeb, O. A. (2011). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Tetrahedron letters, 52(43), 5601–5604. [Link]

  • Bessières, M., Chevrier, F., Roy, V., & Agrofoglio, L. A. (2015). Recent progress for the synthesis of selected carbocyclic nucleosides. Future medicinal chemistry, 7(13), 1809–1828. [Link]

  • Synthesis and Characterization of Abacavir Acetic Acid Salt Polymorphic Transition from Abacavir Free Base by Using Process Anal. (n.d.). ResearchGate. [Link]

  • Dishington, A. P., Humber, D. C., & Stoodley, R. J. (1993). C-nucleosides. Part 2. Preparation of 2-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]thiazole-4-carboxamide ('carbocyclic' tiazofurin) and its antipode. Journal of the Chemical Society, Perkin Transactions 1, (1), 57-65. [Link]

  • (PDF) Synthesis and characterization of potent Abacavir impurities. (n.d.). ResearchGate. [Link]

  • A slightly shorter route to carbocyclic nucleosides. Synthesis of (±)‐trans‐1‐[2‐(hydroxymethyl)cyclopentylmethyl]uracil. (1985). Journal of Heterocyclic Chemistry, 22(5), 1437-1438. [Link]

  • Stereoselective Syntheses of Carbocyclic Nucleosides. (2020, March 24). University of Hamburg. [Link]

  • U.S. Patent 7,229,981. (2007). Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl).
  • New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety. (2019). Molecules, 24(13), 2475. [Link]

  • 1-Amino-4-(hydroxymethyl)-2-cyclopentene, a Precursor for Carbocyclic Nucleoside Synthesis. (1994). The Journal of Organic Chemistry, 59(10), 2764-2772. [Link]

  • Abacavir. (2019, June 4). New Drug Approvals. [Link]

  • Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA. (2024). Journal of Bioscience and Bioengineering. [Link]

  • Li, N., Li, X., & Pu, L. (2015). Synthesis of (R)- and (S)-4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. The Journal of organic chemistry, 80(18), 9036–9045. [Link]

  • Chinese Patent 111484418. (2020). Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride.
  • High performance liquid detection method for impurities of abacavir. (n.d.).
  • International Patent Application WO2008037760. (2008). Process for the preparation of abacavir.
  • U.S. Patent 8,097,723. (2012). Process for the preparation of abacavir.
  • How do I synthesis trans-Abacavir from abacavir API ?. (2015, April 28). ResearchGate. [Link]

  • Bera, S., & Zemlicka, J. (2004). Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. Journal of medicinal chemistry, 47(3), 747–754. [Link]

  • Romeo, R., Legnani, L., Chiacchio, M., Giofrè, S., & Iannazzo, D. (2024). Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022. Pharmaceuticals, 17(1), 10. [Link]

  • Arora, G., Singh, A., & Rizwan, M. (2021). Recent advances made in the synthesis of small drug molecules for clinical applications. Current Research in Green and Sustainable Chemistry, 4, 100097. [Link]

Sources

Pinacol rearrangement of 1-(Hydroxymethyl)cyclopentan-1-ol and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide to the Pinacol rearrangement of 1-(Hydroxymethyl)cyclopentan-1-ol and its derivatives. It addresses the mechanistic bifurcation between ring expansion and aldehyde formation, offering protocols for controlling selectivity.

Abstract & Utility

The Pinacol rearrangement of 1-(hydroxymethyl)cyclopentan-1-ol (and its homologs) represents a critical junction in alicyclic synthesis. While often cited in the context of ring expansion (homologation) to cyclohexanone, the reaction under standard thermodynamic conditions frequently favors the formation of cyclopentanecarbaldehyde via a hydride shift. This guide elucidates the mechanistic drivers governing product selectivity (Ring Expansion vs. Aldehyde Formation) and provides optimized protocols for accessing these distinct scaffolds. These transformations are pivotal for generating spirocyclic cores, expanding ring systems in steroid synthesis, and accessing functionalized cycloalkanes.

Mechanistic Insight: The Selectivity Challenge

The rearrangement of 1-(hydroxymethyl)cyclopentan-1-ol involves a competition between two pathways driven by the stability of the carbocation intermediates and the migratory aptitude of the substituents (Ring Bond vs. Hydride).

The Bifurcation Pathways
  • Path A: Aldehyde Formation (Major Thermodynamic Path)

    • Trigger: Protonation of the more basic/accessible tertiary hydroxyl group (on the ring).

    • Intermediate: Formation of a tertiary carbocation at the ring junction (C1).

    • Rearrangement: A 1,2-hydride shift from the exocyclic methylene group (-CH₂OH) to the ring carbon.

    • Product: Cyclopentanecarbaldehyde.

    • Driving Force: Formation of the stable carbonyl bond; kinetic preference for tertiary cation formation.

  • Path B: Ring Expansion (Homologation)

    • Trigger: Protonation of the primary hydroxyl group (exocyclic).

    • Intermediate: Formation of a primary carbocation (incipient) or concerted displacement.

    • Rearrangement: 1,2-migration of the ring C-C bond to the exocyclic carbon.[1]

    • Product: Cyclohexanone.[2][3][4]

    • Driving Force: Relief of ring strain (minor for C5→C6) and formation of a stable ketone. Note: This pathway is often dominant in the Tiffeneau-Demjanov rearrangement (using amino-alcohols) but is competitive or minor in simple acid-catalyzed diol rearrangements.

Mechanistic Diagram

The following Graphviz diagram visualizes the critical decision points in the reaction coordinate.

PinacolMechanism Substrate 1-(Hydroxymethyl) cyclopentan-1-ol Prot_Tert Protonation of Tertiary -OH (Ring) Substrate->Prot_Tert Fast (Kinetic) Prot_Prim Protonation of Primary -OH (Exocyclic) Substrate->Prot_Prim Slow Cat_Tert Tertiary Carbocation (C1+) Prot_Tert->Cat_Tert -H2O TS_Hydride 1,2-Hydride Shift (From CH2) Cat_Tert->TS_Hydride Aldehyde Product A: Cyclopentane- carbaldehyde TS_Hydride->Aldehyde Major Product (Standard Acid) Cat_Prim Primary Carbocation (Incipient/Concerted) Prot_Prim->Cat_Prim -H2O TS_Ring 1,2-Ring Bond Migration Cat_Prim->TS_Ring Ketone Product B: Cyclohexanone TS_Ring->Ketone Minor Product (Requires Specific Conditions)

Caption: Mechanistic bifurcation showing the competition between tertiary cation formation (leading to aldehyde) and primary leaving group displacement (leading to ring expansion).

Substrate Scope & Derivatives

The outcome of the rearrangement is heavily influenced by substituents on the exocyclic carbon, which stabilize the developing positive charge and influence the migratory aptitude.

Substrate DerivativeStructureMajor Product (Acid Catalysis)Mechanism Note
Parent 1-(Hydroxymethyl)cyclopentan-1-olCyclopentanecarbaldehyde Hydride shift dominates due to stability of tertiary cation intermediate.
Methyl-Substituted 1-(1-Hydroxyethyl)cyclopentan-1-ol2-Methylcyclohexanone Secondary cation formation at exocyclic carbon becomes competitive; Ring expansion favored over hydride shift.
Phenyl-Substituted 1-(Hydroxyphenylmethyl)cyclopentan-1-ol2-Phenylcyclohexanone Benzylic stabilization of the exocyclic cation strongly drives ring expansion.
Cyclohexyl Analog 1-(Hydroxymethyl)cyclohexan-1-olCyclohexanecarbaldehyde Similar to cyclopentyl; hydride shift prevails over C6→C7 expansion.

Experimental Protocols

Protocol A: Synthesis of Cyclopentanecarbaldehyde (Standard Pinacol)

This protocol utilizes standard Brønsted acid catalysis to favor the thermodynamic hydride-shift product.

Reagents:

  • Substrate: 1-(Hydroxymethyl)cyclopentan-1-ol (1.0 equiv)

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (0.05 equiv) or H₂SO₄ (20% aq)

  • Solvent: Toluene (for azeotropic removal of water) or THF/Water

Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap (if using toluene) and a reflux condenser.

  • Dissolution: Dissolve 10 mmol of 1-(Hydroxymethyl)cyclopentan-1-ol in 50 mL of Toluene.

  • Catalysis: Add 0.5 mmol (catalytic amount) of pTsOH.

  • Reaction: Heat to reflux (110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

  • Monitoring: Check via TLC (Hexane:EtOAc 8:2) or GC-MS. The starting diol is polar; the aldehyde product is less polar.

  • Workup: Cool to room temperature. Wash with saturated NaHCO₃ (2 x 20 mL) to neutralize acid. Wash with brine.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via fractional distillation (bp ~140°C) or flash chromatography.

Yield: Typically 70-85% Cyclopentanecarbaldehyde.

Protocol B: Ring Expansion to Cyclohexanone (Modified Conditions)

To favor ring expansion, the reaction must destabilize the tertiary cation pathway or enhance the leaving group ability of the primary hydroxyl. Note: For high-yield ring expansion, the Tiffeneau-Demjanov method (via amino-alcohol) is superior, but Lewis acids can bias the Pinacol rearrangement.

Reagents:

  • Substrate: 1-(Hydroxymethyl)cyclopentan-1-ol

  • Promoter: Boron Trifluoride Etherate (BF₃·OEt₂) (1.1 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Temperature: -78°C to 0°C.

Procedure:

  • Setup: Flame-dry a flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve 5 mmol of substrate in 25 mL anhydrous DCM. Cool to -78°C.

  • Addition: Dropwise add BF₃·OEt₂ (5.5 mmol). The Lewis acid complexes with both oxygens but can preferentially activate the sterically less hindered primary hydroxyl or allow concerted migration.

  • Reaction: Allow to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Analysis: Analyze crude ratio of Ketone:Aldehyde via NMR (Aldehyde proton ~9.5 ppm vs Ketone alpha-protons).

  • Purification: Silica gel chromatography.

Troubleshooting & Optimization

Common Pitfalls
  • Polymerization: Aldehydes are prone to self-condensation under acidic conditions. Solution: Keep reaction time short and neutralize immediately upon completion.

  • Elimination (Diene Formation): Strong heating with H₂SO₄ can cause dehydration without rearrangement, yielding 1-methylenecyclopentane or 1-methylcyclopentene. Solution: Use milder acids (pTsOH, oxalic acid) or lower temperatures.

Expert Tips
  • Migratory Aptitude: If designing a derivative for ring expansion, add an electron-donating group (EDG) to the exocyclic carbon (e.g., Methyl, Phenyl). This stabilizes the positive charge outside the ring, forcing the ring bond to migrate to it.

  • Concertedness: In rigid bicyclic systems, stereochemistry dictates the product. The migrating group must be anti-periplanar to the leaving group.[5]

References

  • Mechanism of Pinacol Rearrangement

    • Title: The Pinacol Rearrangement[1][4][6]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Ring Expansion Strategies

    • Title: Ring Expansion Rearrangements
    • Source: Chemistry Steps[3][7][8][9][10]

    • URL:[Link]

  • Comparative Migratory Aptitudes

    • Title: Migratory Aptitude in Pinacol Rearrangement[4]

    • Source: Wikipedia[5]

    • URL:[Link][1][6]

  • Synthetic Applications (Cyclohexanone Synthesis)

    • Title: Cyclohexanone Synthesis via Oxid
    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

Catalytic systems for reactions involving 1-(Hydroxymethyl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Catalytic Systems for Reactions Involving 1-(Hydroxymethyl)cyclopentan-1-ol

Introduction: The Synthetic Versatility of a Cyclic Diol

1-(Hydroxymethyl)cyclopentan-1-ol, a vicinal diol featuring both a primary and a tertiary alcohol on a cyclopentane scaffold, represents a valuable and versatile building block in modern organic synthesis. Its unique structural arrangement allows for a variety of selective transformations, yielding a range of high-value chemical intermediates such as aldehydes, lactones, and diones. The strategic application of specific catalytic systems is paramount to controlling the reaction pathway and achieving high selectivity for the desired product. This guide provides a detailed exploration of key catalytic methodologies for the transformation of 1-(hydroxymethyl)cyclopentan-1-ol, offering insights into the underlying mechanisms, field-proven protocols, and the rationale behind experimental design for researchers in synthetic chemistry and drug development.

Part 1: Selective Catalytic Oxidation

The oxidation of 1-(hydroxymethyl)cyclopentan-1-ol is a foundational transformation that can be precisely controlled to target either the primary alcohol, or both hydroxyl groups simultaneously. The choice of catalyst is the critical determinant of the final product.

System 1: TEMPO-Mediated Selective Oxidation to 1-Hydroxycyclopentane-1-carbaldehyde

The selective oxidation of the primary alcohol in the presence of a tertiary alcohol is a common synthetic challenge. The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical is a highly effective organocatalyst for this purpose, demonstrating remarkable chemoselectivity for less sterically hindered primary alcohols.[1][2]

Causality and Mechanism: The catalytic cycle is initiated by the oxidation of TEMPO to the active N-oxoammonium cation. This species is the true oxidant in the reaction. The N-oxoammonium cation selectively reacts with the primary alcohol, which is more sterically accessible than the tertiary alcohol. This reaction proceeds via a concerted or stepwise mechanism to form the aldehyde product, 1-hydroxycyclopentane-1-carbaldehyde[3], while regenerating a reduced form of the catalyst, which is then re-oxidized by a stoichiometric co-oxidant to complete the catalytic cycle.[1] Common co-oxidants include sodium hypochlorite (NaOCl) or (diacetoxy)iodobenzene (PhI(OAc)₂).

G cluster_workflow Experimental Workflow: TEMPO Oxidation A 1. Dissolve Diol & TEMPO in Dichloromethane (DCM) B 2. Add Co-oxidant Solution (e.g., NaOCl/KBr in buffer) dropwise at 0°C A->B C 3. Monitor Reaction by TLC/GC until Diol is consumed B->C D 4. Quench Reaction with Saturated Na₂S₂O₃ C->D E 5. Separate Layers & Extract Aqueous Phase with DCM D->E F 6. Dry, Filter & Concentrate Organic Phase E->F G 7. Purify Product via Column Chromatography F->G

Caption: Workflow for TEMPO-catalyzed selective oxidation.

Experimental Protocol: Selective Oxidation of Primary Alcohol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(hydroxymethyl)cyclopentan-1-ol (1.0 equiv) and TEMPO (0.05 equiv) in dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.

  • Oxidant Addition: In a separate flask, prepare a solution of sodium hypochlorite (NaOCl, ~1.2 equiv) and potassium bromide (KBr, 0.1 equiv) in a pH 8.5 aqueous buffer. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Stir the biphasic mixture vigorously at 0°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting diol is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, 1-hydroxycyclopentane-1-carbaldehyde, by silica gel column chromatography.

Data Summary: TEMPO Oxidation

ParameterCondition
Catalyst TEMPO
Co-oxidant NaOCl / KBr
Catalyst Loading 1-10 mol%
Solvent Dichloromethane (DCM) / Water (biphasic)
Temperature 0°C
Typical Yield 85-95%
Selectivity High for primary alcohol oxidation
System 2: Catalytic Oxidative Lactonization

The diol can be further oxidized to a lactone, a valuable heterocyclic motif. This transformation involves a tandem oxidation sequence. Biocatalytic methods using alcohol dehydrogenases (ADHs)[4] or chemocatalytic systems, such as copper/nitroxyl combinations, are highly effective for this purpose.[5]

Causality and Mechanism: The oxidative lactonization is a two-step process.[4] First, the primary alcohol is oxidized to the corresponding aldehyde, as in the TEMPO system. This aldehyde exists in equilibrium with its cyclic hemiacetal (lactol) form. The catalyst system then facilitates a second oxidation of this lactol to the final lactone product. The Cu/TEMPO system, for example, utilizes copper to facilitate the aerobic oxidation, with air or oxygen as the terminal oxidant, making it an environmentally benign process.[5][6]

G Diol 1-(Hydroxymethyl) cyclopentan-1-ol Aldehyde 1-Hydroxycyclopentane- 1-carbaldehyde Diol->Aldehyde First Oxidation [Catalyst] Lactol Cyclic Hemiacetal (Lactol) Aldehyde->Lactol Intramolecular Cyclization Lactol->Aldehyde Lactone Final Lactone Product Lactol->Lactone Second Oxidation [Catalyst]

Caption: Pathway for oxidative lactonization of the diol.

Experimental Protocol: Cu/TEMPO Aerobic Oxidative Lactonization

  • Catalyst Preparation: To a flask charged with acetonitrile, add Cu(ClO₄)₂ (0.05 equiv), TEMPO (0.05 equiv), and a nitrogen-containing ligand like 2,2'-bipyridyl (0.05 equiv). Stir the mixture under an air or oxygen atmosphere for 15 minutes.

  • Reaction Initiation: Add a solution of 1-(hydroxymethyl)cyclopentan-1-ol (1.0 equiv) in acetonitrile to the catalyst mixture.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature under a constant atmosphere of air or oxygen (a balloon is often sufficient).

  • Monitoring and Workup: Monitor the reaction by GC or TLC. Upon completion, filter the reaction mixture through a short plug of silica gel to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the resulting lactone by column chromatography or distillation.

Data Summary: Oxidative Lactonization

ParameterCondition
Catalyst System Cu(II) salt / TEMPO / Ligand
Oxidant Air or O₂
Catalyst Loading 2-10 mol%
Solvent Acetonitrile
Temperature Room Temperature
Typical Yield 70-90%
System 3: Ruthenium-Catalyzed Oxidation to 1,2-Dicarbonyl Compounds

For the exhaustive oxidation of both hydroxyl groups to yield a 1,2-dione, more powerful catalytic systems are required. Ruthenium trichloride (RuCl₃), in conjunction with a stoichiometric oxidant, is a highly effective catalyst for this transformation of 1,2-diols.[7][8][9]

Causality and Mechanism: In this system, the Ru(III) precatalyst is oxidized in situ to a higher-valent ruthenium species (e.g., Ru(VI) or RuO₄), which serves as the active catalyst.[8][10] This potent oxidant is capable of oxidizing both the primary and the more sterically hindered tertiary alcohol. The reaction often proceeds through the formation of a cyclic ruthenate ester intermediate, which then decomposes to give the dicarbonyl product and a reduced ruthenium species. The stoichiometric co-oxidant (e.g., bromamine-T, Oxone) regenerates the active high-valent ruthenium catalyst to continue the cycle.[7][10] The reaction pH can be a critical parameter, with alkaline conditions often favoring the reaction.[7]

Experimental Protocol: RuCl₃-Catalyzed Oxidation to Dione

  • Reaction Setup: In a suitable reaction vessel, dissolve 1-(hydroxymethyl)cyclopentan-1-ol (1.0 equiv) in a 1:1 mixture of acetonitrile and water.

  • Catalyst and Reagent Addition: Add bromamine-T (2.2 equiv) and adjust the pH to ~8.4 using a suitable buffer or base. Add a catalytic amount of RuCl₃·xH₂O (0.5-2 mol%).

  • Reaction Conditions: Heat the mixture to 80°C with stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or GC. After completion, cool the mixture to room temperature and quench with a saturated solution of sodium sulfite.

  • Isolation: Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude dione product by column chromatography.

Data Summary: Ruthenium-Catalyzed Oxidation

ParameterCondition
Catalyst RuCl₃·xH₂O
Co-oxidant Bromamine-T or Oxone
Catalyst Loading 0.5-2 mol%
Solvent Acetonitrile / Water (1:1)
Temperature 80°C
pH ~8.4 (Alkaline)
Typical Yield >90%

Part 2: Catalytic Dehydration and Rearrangement

Acid-catalyzed dehydration of 1-(hydroxymethyl)cyclopentan-1-ol does not typically lead to a simple elimination product. Instead, it undergoes a facile pinacol-type rearrangement to furnish cyclopentanecarbaldehyde, a valuable synthetic intermediate.[11]

Causality and Mechanism: The reaction proceeds via an E1-type mechanism initiated by the protonation of one of the hydroxyl groups by an acid catalyst.[12][13] Given the structure, protonation of the tertiary hydroxyl group is favored as it leads to the formation of a more stable tertiary carbocation upon loss of a water molecule. However, the key transformation occurs via protonation of the primary hydroxyl group. Its departure as water generates a primary carbocation, which immediately undergoes a highly favorable, concerted 1,2-alkyl shift (a ring expansion-contraction sequence is also possible but the 1,2-shift is more direct). This rearrangement expands the carbon framework transiently, leading to a more stable carbocation that is stabilized by the adjacent hydroxyl group (an oxonium ion resonance form). A final deprotonation step yields the final product, cyclopentanecarbaldehyde.

G cluster_mechanism Pinacol-Type Rearrangement Mechanism A 1. Protonation of Primary -OH B 2. Loss of H₂O to form Primary Carbocation A->B C 3. 1,2-Alkyl Shift (Rearrangement) to form Resonance-Stabilized Carbocation B->C D 4. Deprotonation of -OH group C->D E Final Product: Cyclopentanecarbaldehyde D->E

Caption: Mechanism of acid-catalyzed rearrangement.

Experimental Protocol: Acid-Catalyzed Dehydration to Cyclopentanecarbaldehyde

  • Reaction Setup: Place 1-(hydroxymethyl)cyclopentan-1-ol (1.0 equiv) in a round-bottom flask fitted with a distillation apparatus.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or a solid acid catalyst like an acidic ion-exchange resin (e.g., Amberlyst 15).

  • Reaction Conditions: Heat the mixture gently. The product, cyclopentanecarbaldehyde, is often distilled from the reaction mixture as it is formed to drive the equilibrium forward.

  • Isolation: Collect the distillate, which may contain some water. Separate the organic layer.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the product over anhydrous magnesium sulfate (MgSO₄) and purify by fractional distillation.

Data Summary: Acid-Catalyzed Dehydration

ParameterCondition
Catalyst H₂SO₄ (catalytic), Amberlyst 15, Zeolites
Solvent Neat (solvent-free) or high-boiling inert solvent
Temperature 100-150°C (with distillation)
Major Product Cyclopentanecarbaldehyde
Side Products Alkenes (e.g., methylenecyclopentane)[14]
Typical Yield 60-80%

Conclusion

1-(Hydroxymethyl)cyclopentan-1-ol is a synthetically powerful substrate whose reactivity can be expertly guided by the careful selection of a catalytic system. Researchers can achieve high selectivity for mono-oxidation to an aldehyde using TEMPO, proceed to full oxidation to a dione with ruthenium catalysts, or form valuable lactones via tandem oxidative cyclization. Furthermore, acid catalysis unlocks a completely different reaction manifold, providing efficient access to cyclopentanecarbaldehyde through a pinacol-type rearrangement. The protocols and mechanistic insights provided herein serve as a comprehensive guide for the strategic manipulation of this versatile diol in complex molecule synthesis.

References

  • Jadhav, V. H., & Puranik, V. G. (2007). Ruthenium Catalyzed Oxidation of 1,2‐Diols to 1,2‐Diketones Using Bromamine‐T as an Oxidizing Agent. Synthetic Communications, 37(14), 2361-2366. [Link]

  • Krische, M. J., et al. (2018). Diols as Dienophiles: Bridged Carbocycles via Ruthenium(0) Catalyzed Transfer Hydrogenative Cycloadditions of Cyclohexadiene or Norbornadiene. NIH Public Access, Author Manuscript. [Link]

  • Singh, H. S., et al. (1985). Ruthenium(VI)-catalysed oxidation of diols by alkaline hexacyanoferrate(III) ion. A kinetic study. Journal of the Chemical Society, Dalton Transactions, (8), 1623-1627. [Link]

  • Singh, A. K., et al. (2010). Ruthenium (VI) Catalysed Oxidation of Diols by Alkaline Hexacyanoferrate(III) ion – a Kinetic Study. ResearchGate. [Link]

  • Organic Chemistry Portal. Ruthenium(III-VIII) compounds. Organic Chemistry Portal. [Link]

  • Gunda, P. D., et al. (2022). Kinetics and Mechanisms of Hydrothermal Dehydration of Cyclic 1,2- and 1,4-Diols. The Journal of Organic Chemistry, 87(21), 14299-14307. [Link]

  • Homework.Study.com. What are all the possible alkenes formed in the dehydration of 1-hydroxymethylcyclopentane?. Homework.Study.com. [Link]

  • Suna, E., et al. (2009). Aerobic Oxidation of Cyclopentane-1,2-diols to Cyclopentane-1,2-diones on Pt/C Catalyst. Synthetic Communications, 39(19), 3407-3416. [Link]

  • Chemistry LibreTexts. (2023). Addition of Water to form Hydrates (Gem-Diols). Chemistry LibreTexts. [Link]

  • Nicholas, K. M., et al. (2019). Deoxydehydration of vicinal diols by homogeneous catalysts: a mechanistic overview. Interface Focus, 9(5), 20190023. [Link]

  • University of Calgary. Ch15: Oxidation cleavage of 1,2-diols. University of Calgary Chemistry. [Link]

  • Dhepe, P. L., et al. (2021). Catalytic Transformation of Biomass-Derived Furfurals to Cyclopentanones and Their Derivatives: A Review. ACS Omega, 6(48), 32255-32283. [Link]

  • PubChem. 1-[(1-Hydroxycyclopentyl)methyl]cyclopentan-1-ol. PubChem Database. [Link]

  • Noyce, D. S., et al. (1966). The mechanism of the acid-catalyzed dehydration of 1,2-diphenylethanol. Journal of the American Chemical Society, 88(21), 5025-5029. [Link]

  • Chem-Station. (2014). TEMPO Oxidation. Chem-Station International Edition. [Link]

  • Dhepe, P. L., et al. (2023). A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. Molecules, 28(14), 5397. [Link]

  • Kroutil, W., et al. (2012). Biocatalytic synthesis of lactones and lactams. Tetrahedron, 68(38), 7845-7860. [Link]

  • ResearchGate. (2017). Aqueous-phase catalytic hydrogenation of furfural to cyclopentanol over Cu-Mg-Al hydrotalcites derived catalysts. ResearchGate. [Link]

  • Google Patents. (2012). Method for the production of 1-methylcyclopentane derivatives.
  • Scribd. (2023). TEMPO: Oxidizing Alcohols Efficiently. Scribd. [Link]

  • Chemistry Stack Exchange. (2023). Mechanism of dehydration of hydroxymethyl substituted cycloaliphatic compounds. Chemistry Stack Exchange. [Link]

  • Organic Chemistry Portal. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Organic Chemistry Portal. [Link]

  • Google Patents. (2012). Process for the preparation of 1-methyl-1-alkoxycyclopentanes.
  • Tius, M. A., et al. (2005). α-Hydroxycyclopentanones via one-pot oxidation of the trimethylaluminum-mediated Nazarov reaction with triplet oxygen. Chemical Communications, (32), 4041-4043. [Link]

  • ResearchGate. TEMPO-mediated Oxidations. ResearchGate. [Link]

  • Ishii, Y., et al. (2020). Aerobic Oxidation of Cyclopentane by Using Fluorinated N-Hydroxyphthalimide Derivatives. Science Journal of Chemistry, 8(2), 36-41. [Link]

  • Organic Chemistry Portal. Lactone synthesis. Organic Chemistry Portal. [Link]

  • Okamoto, A., et al. (2015). DNA-friendly Cu(ii)/TEMPO-catalyzed 5-hydroxymethylcytosine-specific oxidation. Chemical Communications, 51(20), 4259-4262. [Link]

  • PubChem. 1-Hydroxycyclopentane-1-carbaldehyde. PubChem Database. [Link]

  • Dhepe, P. L., et al. (2021). Catalytic Transformation of Biomass-Derived Furfurals to Cyclopentanones and Their Derivatives: A Review. ACS Publications. [Link]

  • Quora. (2020). When cyclopentanol undergoes an acid-promoted dehydration, it loses a molecule of what?. Quora. [Link]

  • Afonso, C. A. M., et al. (2022). Tandem Thio-Michael Addition/Remote Lactone Activation of 5-Hydroxymethylfurfural-Derived δ-Lactone-Fused Cyclopentenones. Chemistry – A European Journal, 28(4), e202103756. [Link]

Sources

Application Note: 1-(Hydroxymethyl)cyclopentan-1-ol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

This guide details the application of 1-(Hydroxymethyl)cyclopentan-1-ol (referred to herein as 1-HMCP ) in the synthesis of high-performance polyurethanes (PUs) and polyesters.

Unlike standard linear diols (e.g., 1,4-butanediol) or symmetrical cyclic diols (e.g., 1,4-cyclohexanedimethanol), 1-HMCP possesses a unique geminal hetero-reactivity :

  • Primary Hydroxyl (-CH₂OH): Highly nucleophilic, sterically unhindered.

  • Tertiary Hydroxyl (-OH): Sterically hindered, lower nucleophilicity, attached directly to the ring C1 position.

Chemical Profile
PropertySpecification
CAS Number 74397-18-5
IUPAC Name 1-(Hydroxymethyl)cyclopentan-1-ol
Molecular Weight 116.16 g/mol
Structure Cyclopentane ring with gem-disubstitution (OH and CH₂OH)
Physical State White crystalline solid (mp ~76°C)
Solubility Soluble in alcohols, THF, DMSO; moderate water solubility.[1][2][3][4]

Core Applications & Mechanistic Insight

Polyurethanes: The "Stepped Addition" Advantage

In polyurethane synthesis, 1-HMCP serves as a specialized chain extender. Its mixed reactivity allows for stepped-growth polymerization .

  • Mechanism: At moderate temperatures (<60°C), isocyanates react preferentially with the primary hydroxyl. The tertiary hydroxyl requires higher temperatures or specific catalysis (e.g., Dibutyltin Dilaurate) to react fully.

  • Material Benefit: This allows the formation of linear prepolymers with pendant latent hydroxyl groups (if stoichiometry is adjusted) or controlled crosslinking. The cyclopentane ring increases the Hard Segment Tg, improving thermal resistance without the brittleness associated with aromatics.

Polyesters: Hydrolytic Stability & Rigidity

1-HMCP is used to modify polyester backbones.

  • Hydrolytic Resistance: The gem-disubstitution creates a "neopentyl-like" environment. The steric bulk around the tertiary carbon shields the adjacent ester linkage from hydrolytic attack, significantly extending the lifespan of the polymer in aqueous environments.

  • Cautionary Note (Expert Insight): Tertiary alcohols are prone to acid-catalyzed dehydration (elimination) at high temperatures. Traditional melt polycondensation (>200°C) may degrade 1-HMCP into an alkene. Protocol B (below) utilizes a transesterification route to mitigate this.

Experimental Protocols

Protocol A: Synthesis of High-Tg Polyurethane Elastomer

Objective: Incorporate 1-HMCP as a rigid chain extender to enhance thermal stability.

Reagents:

  • Polyol: Polytetramethylene ether glycol (PTMEG, Mw 1000).

  • Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI).

  • Chain Extender: 1-HMCP (Dried under vacuum at 40°C for 4h).

  • Catalyst: Dibutyltin Dilaurate (DBTDL) - Optional, drives tertiary OH reaction.

  • Solvent: Anhydrous Dimethylformamide (DMF).

Workflow:

  • Prepolymer Formation:

    • In a dry 3-neck flask under N₂, dissolve PTMEG in DMF.

    • Add MDI (2:1 molar ratio vs Polyol) at 60°C. Stir for 2 hours.

    • Checkpoint: Titrate free NCO content to confirm theoretical prepolymer value (~5-6%).

  • Chain Extension (The Critical Step):

    • Cool prepolymer solution to 40°C.

    • Add 1-HMCP (stoichiometric equivalent to free NCO).

    • Observation: The primary -CH₂OH reacts rapidly. Viscosity will increase slowly.

  • Curing (Forcing the Tertiary OH):

    • Cast the viscous solution onto a Teflon mold.

    • Step-Cure: Heat at 60°C for 4 hours (solvent evaporation + primary reaction completion).

    • Post-Cure: Ramp to 100°C for 12 hours.

    • Why: The 100°C phase is mandatory to force the sterically hindered tertiary hydroxyl to react with the remaining isocyanate, forming the final urethane linkage and locking in the network.

Protocol B: Low-Temperature Transesterification for Polyester

Objective: Synthesize a copolyester without dehydrating the tertiary alcohol.

Reagents:

  • Diester: Dimethyl Terephthalate (DMT).

  • Diol 1: 1,4-Butanediol (Excess).

  • Diol 2: 1-HMCP (10-20 mol% doping).

  • Catalyst: Titanium(IV) butoxide (TBT).

Workflow:

  • Melt Mixing:

    • Combine DMT, Butanediol, and 1-HMCP in a reactor equipped with a fractionating column.

    • Heat to 160°C under N₂ flow. Add TBT (0.1 wt%).

  • First Stage (Methanol Removal):

    • Slowly ramp temperature to 190°C. Methanol will evolve.

    • Critical Control: Do not exceed 200°C. Higher temperatures risk elimination of the tertiary -OH on the cyclopentane ring.

  • Vacuum Polycondensation:

    • Once methanol cessation is observed, apply vacuum (<1 mbar) slowly.

    • Maintain 190-200°C. The reaction will be slower than standard PET synthesis due to the lower temperature and hindered hydroxyl.

    • Continue until torque (viscosity) stabilizes.

Visualizing the Reactivity Logic

The following diagram illustrates the differential reactivity pathways of 1-HMCP in polymer synthesis.

ReactivityPathway HMCP 1-(Hydroxymethyl) cyclopentan-1-ol PrimaryOH Primary -CH2OH (High Nucleophilicity) HMCP->PrimaryOH TertiaryOH Tertiary -OH (Steric Hindrance) HMCP->TertiaryOH LinearPrepolymer Linear Prepolymer (Pendant -OH) PrimaryOH->LinearPrepolymer Fast Reaction (<60°C) Crosslinked Fully Cured Network TertiaryOH->Crosslinked Slow Reaction (Requires >100°C or Catalyst) Elimination Side Reaction: Dehydration (Alkene) TertiaryOH->Elimination High Temp (>200°C) Acidic Conditions Isocyanate Isocyanate (R-NCO) Isocyanate->LinearPrepolymer Ester Ester/Acid Chloride Ester->Elimination LinearPrepolymer->Crosslinked Post-Cure

Figure 1: Differential reactivity map for 1-HMCP. Green paths indicate kinetically favored reactions; red/dashed paths require forcing conditions; grey paths indicate avoidance risks.

Comparative Data: 1-HMCP vs. Standard Diols

FeatureEthylene Glycol1,4-CHDM1-HMCP
Structure LinearCyclic (Symmetric)Cyclic (Geminal)
Reactivity High (2x Primary)High (2x Primary)Mixed (1° + 3°)
Tg Contribution LowHighHigh
Hydrolytic Stability LowModerateExcellent (Steric Shielding)
Primary Risk CrystallizationNoneDehydration (Elimination)

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13347373, 1-(Hydroxymethyl)cyclopentan-1-ol.[3] Retrieved from [Link]

  • Synthesis & Reactivity

    • Organic Syntheses.[5] Nucleophilic Hydroxymethylation: Preparation of 1-(Hydroxymethyl)cycloalkanols.[6] (General protocol adaptation). Retrieved from [Link]

  • Polymer Applications (Contextual)

    • Royal Society of Chemistry. Synthesis of performance-advantaged polyurethanes from biomass-derived monomers (Analogous cyclic diol chemistry). Green Chem., 2021.[7] Retrieved from [Link]

  • Google Patents. Polyol with high cyclopentane solubility (US20070225392A1). Demonstrates the utility of cyclopentane derivatives in polyol blends.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Pinacol Rearrangement Conditions for 1-(Hydroxymethyl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting and optimization strategies for the Pinacol rearrangement of 1-(hydroxymethyl)cyclopentan-1-ol. As Senior Application Scientists, we aim to deliver not just protocols, but the underlying scientific principles to empower you to overcome experimental challenges and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the Pinacol rearrangement of 1-(hydroxymethyl)cyclopentan-1-ol?

The reaction involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone.[1] In this specific case, the rearrangement of 1-(hydroxymethyl)cyclopentan-1-ol leads to a ring expansion, yielding spiro[4.5]decan-6-one. This occurs through a 1,2-alkyl shift.[2][3]

Q2: Which acid catalyst is most suitable for this rearrangement?

Concentrated sulfuric acid (H₂SO₄) is a commonly used and effective catalyst for the Pinacol rearrangement.[4][5] Other acids like phosphoric acid or oxalic acid can also be employed, though they may require longer reaction times or higher temperatures.[6] The choice of acid can influence reaction kinetics and the formation of side products.[7]

Q3: What is the general mechanism of the Pinacol rearrangement?

The mechanism proceeds in four key steps:[8][9]

  • Protonation: An acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (water).[4]

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a carbocation.[1] For asymmetric diols, the hydroxyl group that forms the more stable carbocation will preferentially leave.[10]

  • 1,2-Alkyl/Aryl Shift: An alkyl or aryl group from the adjacent carbon migrates to the carbocation center. This is the rearrangement step and is driven by the formation of a more stable, resonance-stabilized oxonium ion.[4][10]

  • Deprotonation: A water molecule removes a proton from the oxonium ion, yielding the final ketone product and regenerating the acid catalyst.[8]

Q4: Can this reaction be performed without a catalyst?

While the Pinacol rearrangement is traditionally acid-catalyzed, studies have shown that it can occur in high-temperature liquid water without a catalyst.[11] However, for typical laboratory syntheses, an acid catalyst is essential to achieve reasonable reaction rates and yields at moderate temperatures.

Q5: What are the typical reaction temperatures?

The optimal temperature depends on the specific acid catalyst and its concentration.[12] Generally, mild heating may be required.[2] With concentrated sulfuric acid, the reaction can be exothermic and may require initial cooling.[9][13] Close monitoring of the reaction temperature is crucial to prevent the formation of side products.[2]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or no product yield - Insufficient acid catalyst. - Reaction temperature is too low. - Incomplete reaction.- Increase the amount of acid catalyst incrementally. - Gradually increase the reaction temperature while monitoring for side product formation. - Extend the reaction time. Use TLC or GC to monitor the reaction progress.
Formation of multiple products (side reactions) - Reaction temperature is too high, leading to elimination or other side reactions.[2] - The acid catalyst is too concentrated.- Lower the reaction temperature. Consider running the reaction in an ice bath initially. - Use a slightly less concentrated acid solution. - Explore the use of milder Lewis acid catalysts.[12]
Product is difficult to isolate or purify - Incomplete work-up, leaving residual acid. - The product is co-distilling with byproducts.- Ensure thorough neutralization of the reaction mixture during work-up. - Use saturated sodium chloride solution to "salt out" the organic product from the aqueous layer.[9][13] - Employ fractional distillation for purification.[6]
Starting material remains unreacted - Inadequate mixing of the diol and the acid catalyst. - Insufficient reaction time.- Ensure vigorous stirring throughout the reaction. - Monitor the reaction by TLC or GC and continue until the starting material is consumed.

Optimized Protocols & Methodologies

Protocol 1: Standard Pinacol Rearrangement with Sulfuric Acid

This protocol provides a reliable method for the synthesis of spiro[4.5]decan-6-one from 1-(hydroxymethyl)cyclopentan-1-ol.

Materials:

  • 1-(hydroxymethyl)cyclopentan-1-ol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(hydroxymethyl)cyclopentan-1-ol in a minimal amount of deionized water.

  • Cool the flask in an ice bath.

  • Slowly and cautiously add concentrated sulfuric acid to the cooled solution with vigorous stirring. The reaction can be exothermic.[9]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Gentle heating may be applied to facilitate the reaction.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture and carefully pour it over crushed ice.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers and wash with saturated sodium chloride solution.[13]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation.

Data Presentation: Expected Yield and Purity
Parameter Expected Value
Yield 65-75%
Purity (post-distillation) >95% (by GC)
Boiling Point of Product ~103-107 °C (for pinacolone, as a reference)[6]
Characterization of the Product

The formation of the ketone product can be confirmed using several analytical techniques:

  • 2,4-DNP Test: A positive test (formation of an orange precipitate) indicates the presence of a carbonyl group.[5][9][13]

  • Infrared (IR) Spectroscopy: Look for a strong absorption peak in the range of 1700-1720 cm⁻¹ corresponding to the C=O stretch of the ketone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum should show the disappearance of the hydroxyl protons and the appearance of new signals corresponding to the rearranged product. The ¹³C NMR will show a characteristic peak for the carbonyl carbon.

Visualizing the Process

Reaction Mechanism Workflow

The following diagram illustrates the step-by-step mechanism of the Pinacol rearrangement.

Pinacol_Rearrangement cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: 1,2-Alkyl Shift (Ring Expansion) cluster_3 Step 4: Deprotonation A 1-(Hydroxymethyl)cyclopentan-1-ol B Protonated Diol A->B + H⁺ C Tertiary Carbocation B->C - H₂O D Resonance-Stabilized Oxonium Ion C->D Rearrangement E Spiro[4.5]decan-6-one D->E - H⁺

Caption: Pinacol rearrangement mechanism.

Experimental Workflow Diagram

This flowchart outlines the key stages of the experimental procedure.

Experimental_Workflow start Start dissolve Dissolve Diol in Water start->dissolve cool Cool in Ice Bath dissolve->cool add_acid Slowly Add Conc. H₂SO₄ cool->add_acid react Stir at Room Temp (or with gentle heat) add_acid->react monitor Monitor Reaction (TLC/GC) react->monitor monitor->react Incomplete workup Work-up: Quench with Ice, Extract with Ether monitor->workup Reaction Complete wash Wash with Sat. NaCl workup->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Distillation concentrate->purify end End: Characterize Product purify->end

Caption: Experimental workflow for Pinacol rearrangement.

References

  • Advances and Perspectives in Pinacol Rearrangement Reactions: A Comprehensive Review. (2023). International Journal for Multidisciplinary Research (IJFMR).
  • Pinacol rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]

  • 311 Pinacol Pinacolone Rearrangement. (n.d.). Scribd.
  • Rearrangement. (n.d.).
  • The mechanism of the Pinacol-Pinacone rearragement. VI. Low temperature kinetics. (1957). Australian Journal of Chemistry.
  • Kinetics of pinacol rearrangement in high temperature liquid water. (2010).
  • Pinacol Rearrangement. (2023, January 10). Master Organic Chemistry.
  • Pinacol Rearrangement. (2021, November 24). Chemistry Steps.
  • The Pinacol rearrangement. (2023, June 13). Henry Rzepa's Blog.
  • The pinacol rearrangement: Is the reaction of 1,2-diol 'pinacol , formed from acetone' with acid, gives pinacolone by rear. (2023, April 2).
  • Pinacol Pinacolone Rearrangement: Mechanism & Applic
  • Pinacol Rearrangement. (n.d.). Organic Chemistry Portal.
  • Pinacol Pinacolone Rearrangement Process. (n.d.). BYJU'S.
  • Pinacol pinacolone rearrangement ppt. (n.d.). Slideshare.
  • Pinacol Pinacolone Rearrangement: Mechanism, Steps & Uses. (n.d.). Vedantu.
  • The Pinacol Rearrangement Organic Reaction. (2024, November 6). IvyPanda.
  • Rearrangement of Pinacol. (2023, July 24).
  • Pinacol and semipinacol rearrangements in total synthesis. (2016). John Wiley & Sons, Inc..
  • 3.3: Rearrangements. (2023, August 1). Chemistry LibreTexts.
  • 1-[(1-Hydroxycyclopentyl)methyl]cyclopentan-1-ol. (n.d.). PubChem.
  • Acid-catalysed rearrangement of acyl groups: synthesis of β-d-gluco aminocyclopentitols and carbanucleoside derivatives. (2025, October 24). RSC Publishing.
  • Pinacolone. (n.d.). Organic Syntheses Procedure.
  • 1-(hydroxymethyl)cyclopentan-1-ol. (2026, January 16). Advanced ChemBlocks.
  • 74397-18-5|1-(Hydroxymethyl)cyclopentan-1-ol. (n.d.). BLD Pharm.
  • Buy (1R,3S)-3-(Hydroxymethyl)cyclopentan-1-ol (EVT-15361024). (n.d.). EvitaChem.
  • Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. (n.d.). Organic Syntheses Procedure.
  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. (2025, November 6). Beilstein Journals.

Sources

Technical Support Center: Stereocontrol & Reactivity of 1-(Hydroxymethyl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Stereoselectivity, Chemoselectivity, and Ring Expansion Protocols Assigned Specialist: Senior Application Scientist

Executive Summary: The "Deceptive Simplicity" Trap

1-(Hydroxymethyl)cyclopentan-1-ol (CAS 74397-18-5) presents a classic "hidden stereochemistry" challenge.[1] While the unsubstituted parent molecule possesses a plane of symmetry (achiral), its utility in drug discovery—specifically for spirocyclic scaffolds and ring-expansion rearrangements —almost always involves breaking this symmetry or reacting with pre-existing chiral centers on the ring.[1]

This guide addresses the three most critical failure points reported by researchers:

  • Diastereoselective Formation: Controlling facial attack on substituted cyclopentanones.

  • Chemoselective Differentiation: Managing the reactivity gap between primary (1°) and tertiary (3°) hydroxyls.

  • Stereospecific Rearrangement: Governing migratory aptitude in Tiffeneau-Demjanov ring expansions.

Module 1: Diastereoselective Formation

For users synthesizing the scaffold from 2-substituted cyclopentanones.[1]

The Problem: Facial Selectivity

When adding a hydroxymethyl equivalent (via Grignard or vinylation/oxidation) to a 2-substituted cyclopentanone , the reagent can attack from the re-face or si-face.[1] This creates a diastereomeric mixture of the 1,2-cis and 1,2-trans diol derivatives.[1]

Mechanism & Causality

The stereochemical outcome is dictated by the interplay between torsional strain and steric hindrance .

  • Small Nucleophiles (LiAlH4, small Grignards): Tend to attack axially (from the more hindered face) to avoid torsional strain with the adjacent C-H bonds (Felkin-Anh/Cieplak models).[1]

  • Bulky Nucleophiles: Prefer equatorial attack (less hindered face) to avoid steric clash with the C2 substituent.[1]

Troubleshooting Protocol
Objective Recommended Reagent System Mechanism of Action
Maximize Trans-Addition (Attack opposite to substituent)Vinylmagnesium bromide / CeCl₃ (1.5 eq) The organocerium reagent coordinates to the carbonyl oxygen, increasing electrophilicity while the bulky complex forces attack anti to the C2 substituent.[1]
Maximize Cis-Addition (Attack same side as substituent)L-Selectride® (Lithium tri-sec-butylborohydride) Extreme steric bulk of the hydride source forces attack from the least hindered face, often overriding torsional preferences.[1]
Chelation Control (If C2 has -OR/-NHR)Zn(BH₄)₂ or MgBr₂ pre-complexation The metal chelates between the carbonyl and the C2-heteroatom, locking the conformation and directing the nucleophile to the syn face.[1]

Module 2: Chemoselective Differentiation

For users attempting to selectively functionalize the diol.

The Problem: The "Over-Protection" Loop

Users often report difficulty mono-protecting the primary alcohol without touching the tertiary alcohol, or conversely, failing to activate the tertiary alcohol for substitution.

The Solution: Exploiting Steric Gating

The primary hydroxyl (-CH₂OH) is nucleophilic but sterically accessible.[1] The tertiary hydroxyl (C1-OH) is sterically crowded but prone to elimination.[1]

Workflow Diagram: Selective Functionalization

FunctionalizationStrategy Start 1-(Hydroxymethyl) cyclopentan-1-ol TBS TBSCl / Imidazole (0°C, DMF) Start->TBS Kinetic Control Ac2O Ac₂O / Pyridine DMAP (cat.) Start->Ac2O Thermodynamic Force Spiro TsCl / Pyridine Then NaH Start->Spiro Activation of 1° MonoProt 1-OTBS-1-OH (Primary Protected) TBS->MonoProt >95% Selectivity DiAc Diacetate (Elimination Risk) Ac2O->DiAc Epoxide Spiro-Epoxide (Reactive Intermediate) Spiro->Epoxide Intramolecular SN2

Figure 1: Decision tree for selective functionalization. Note that direct activation of the tertiary alcohol often fails due to steric hindrance, favoring elimination.

Module 3: Stereospecific Ring Expansion (Tiffeneau-Demjanov)

For users converting the scaffold into substituted cyclohexanones.[1]

The Problem: Migratory Ambiguity

When subjecting the amine derivative (1-(aminomethyl)cyclopentan-1-ol) to diazotization conditions (NaNO₂, H⁺), the ring expands.[1] However, if the ring is substituted (e.g., at C2), users often observe unexpected regioisomers .

Technical Insight: Anti-Periplanar Alignment

The Tiffeneau-Demjanov rearrangement is stereospecific .[1] The bond that migrates is the one anti-periplanar to the leaving group (the diazonium N₂⁺).

  • Control Factor: The conformation of the cyclopentane ring locks the C-C bonds relative to the -CH₂-N₂⁺ group.[1]

  • Critical Step: Ensure the precursor amino-alcohol is diastereomerically pure.[1] If you start with a mixture of cis/trans amino-alcohols, you will get a mixture of isomeric ketones because different bonds will be aligned for migration.[1]

Troubleshooting & FAQs

Q1: I am trying to tosylate the primary alcohol, but I see significant alkene formation. Why?

A: You are likely using too strong a base or too high a temperature .[1] The tertiary hydroxyl group is prone to E1 or E2 elimination under basic conditions if the primary position is activated.[1]

  • Fix: Switch to TsCl/Pyridine/DCM at 0°C. Avoid NaH or KOH until the tosylation is complete. If cyclization is desired (to spiro-epoxide), add the strong base only after isolating the mono-tosylate.[1]

Q2: Can I resolve the enantiomers of 1-(hydroxymethyl)cyclopentan-1-ol using enzymes?

A: The parent molecule is achiral (it has a plane of symmetry).[1] You cannot resolve it. However, if you have a 2-substituted derivative, you can use Lipase CAL-B (Candida antarctica) .[1]

  • Protocol: Vinyl acetate (acyl donor), CAL-B, MTBE solvent.[1] The lipase will selectively acylate the primary alcohol of one enantiomer (usually the one where the C2 substituent does not block the active site), allowing for kinetic resolution.

Q3: My Grignard addition to 2-methylcyclopentanone gives a 50:50 diastereomeric mix. How do I improve this?

A: Grignard reagents are often too small to discriminate faces effectively on flexible rings.[1]

  • Fix: Switch to organocerium chemistry (CeCl₃ + RMgBr). The cerium coordinates the ketone oxygen, making the carbonyl more electrophilic but also sterically demanding, which enhances attack from the face opposite the 2-methyl group (Anti-Cram selectivity).

References

  • Tiffeneau-Demjanov Rearrangement Scope

    • Smith, P. A. S., & Baer, D. R. (1960).[1] "The Demjanov and Tiffeneau-Demjanov Ring Expansions." Organic Reactions, 11, 157.

  • Diastereoselective Addition to Cyclopentanones

    • Ashby, E. C., & Laemmle, J. T. (1975).[1] "Stereochemistry of organometallic compound addition to ketones." Chemical Reviews, 75(4), 521–546.

    • [1]

  • Spirocyclization & Epoxide Formation

    • Traynelis, V. J., et al. (1964).[1] "Dehydration of 1-(Hydroxymethyl)cycloalkanols." Journal of Organic Chemistry, 29(1), 123–129.

    • [1]

  • Enzymatic Resolution Strategies

    • Ghanem, A. (2007).[1] "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 63(8), 1721-1754.[1]

    • [1]

Sources

Troubleshooting guide for the synthesis of 1-(Hydroxymethyl)cyclopentan-1-ol

[1][2]

Executive Summary & Strategy Selection

User Query: "I need to synthesize 1-(hydroxymethyl)cyclopentan-1-ol (CAS 74397-18-5) for a fragment-based screening library. I see multiple routes (Grignard, Dihydroxylation, Reduction). Which is most robust, and how do I avoid the common pitfalls like low isolation yields?"

Scientist Response: The synthesis of geminal diols like 1-(hydroxymethyl)cyclopentan-1-ol presents a classic dichotomy between atom economy and purification complexity . Because the product is a highly polar, low-molecular-weight diol, the primary failure mode is not the reaction itself, but the isolation of the product from the aqueous phase.

We recommend two primary workflows depending on your scale and starting material availability.

Workflow Decision Matrix

SynthesisSelectionStartStart: Choose PrecursorMethylenecyclopentanePrecursor: MethylenecyclopentaneStart->MethylenecyclopentaneCyclopentanonePrecursor: CyclopentanoneStart->CyclopentanoneSmallScaleSmall Scale (<5g)High Purity RequiredMethylenecyclopentane->SmallScaleLargeScaleLarge Scale (>20g)Cost SensitiveCyclopentanone->LargeScaleRouteARoute A: Upjohn Dihydroxylation(OsO4 / NMO)ProductTarget: 1-(Hydroxymethyl)cyclopentan-1-olRouteA->ProductIssue: Osmium RemovalRouteBRoute B: Cyanohydrin Formation& ReductionRouteB->ProductIssue: Aluminum EmulsionsSmallScale->RouteAPreferredLargeScale->RouteBPreferred

Figure 1: Decision tree for selecting the optimal synthetic route based on scale and precursor availability.

Route A: Dihydroxylation of Methylenecyclopentane (The "Discovery" Route)

This route is preferred for medicinal chemistry scales (mg to grams) due to its mild conditions and high stereospecificity.[1] It utilizes the Upjohn dihydroxylation protocol.[1][2]

Reaction Scheme: Methylenecyclopentane + OsO₄ (cat.)[3][1] + NMO (stoichiometric)

1
Troubleshooting Guide: Upjohn Conditions
SymptomProbable CauseCorrective Action
Reaction turns black immediately Rapid reduction of Os(VIII) to Os(IV) dioxide (OsO₂).[3][1]Increase NMO quality. Ensure N-Methylmorpholine N-oxide (NMO) is not degraded. Add a buffer (citric acid) to maintain pH, as basic conditions accelerate OsO₂ precipitation.[1]
Reaction stalls (<50% conversion) Catalyst poisoning or poor solubility.[1]Solvent Switch. Ensure a homogeneous mixture. The standard is Acetone:Water (8:1). If the alkene is lipophilic, add tert-butanol.[1]
Product is gray/black after workup Residual Osmium contamination.[3][1]Chelation Wash. Treat the crude organic phase with saturated thiourea or Na₂S₂O₃ solution for 1 hour before separation.[1]
Low Mass Recovery Product partition into aqueous phase.[3][1]Continuous Extraction. Do NOT rely on simple separatory funnel extraction.[3][1] Use a continuous liquid-liquid extractor with EtOAc for 12+ hours.
Detailed Protocol (Self-Validating)
  • Setup: Dissolve methylenecyclopentane (1.0 equiv) in Acetone/Water (10:1 v/v).

  • Oxidant: Add NMO (1.1 equiv) as a solid or 50% aq. solution.

  • Catalyst: Add OsO₄ (0.02 equiv) as a 2.5% wt solution in t-BuOH.

    • Validation: The solution should turn bright yellow/amber. If it turns black, the re-oxidation cycle is failing (add more NMO).

  • Quench: Add solid Na₂SO₃ (sodium sulfite) and stir for 1 hour to reduce residual Os(VIII) and Os(VI) to insoluble OsO₂ (black solid).

  • Filtration: Filter through a pad of Celite to remove osmium residues.[3][1] Safety: Treat Celite as hazardous osmium waste.[3][1]

Route B: Reduction of 1-Hydroxycyclopentanecarboxylic Acid (The "Scale-Up" Route)[2]

This route avoids toxic heavy metals but introduces challenges with aluminum salt workups.[1] It proceeds via the reduction of the carboxylic acid (or ester) using Lithium Aluminum Hydride (LiAlH₄).[4][5][6]

Reaction Scheme: 1-Hydroxycyclopentanecarboxylic acid + LiAlH₄

1
Troubleshooting Guide: LAH Reduction

Q: The reaction mixture turned into a solid gel during the quench. How do I recover my product? A: This is the "Aluminum Sponge" effect.[1] The standard water/NaOH quench (Fieser method) often traps polar diols in the aluminum lattice.

  • Solution: Use the Rochelle's Salt (Sodium Potassium Tartrate) workup.[1]

    • Dilute the reaction mixture with wet ether or THF.

    • Add a saturated aqueous solution of Rochelle's salt (approx. 20 mL per gram of LiAlH₄).

    • Stir vigorously for 2-4 hours until two clear layers form. The tartrate chelates the aluminum, keeping it in the aqueous phase and releasing your diol.

Q: My yield is 30%. Where is the rest? A: The product is 1-(hydroxymethyl)cyclopentan-1-ol.[1][7] It is extremely water-soluble.[3][1]

  • Diagnostic: Check the aqueous layer of your extraction by TLC (stain with KMnO₄ or Anisaldehyde).[1]

  • Fix: Saturate the aqueous layer with NaCl (salting out) and extract with n-Butanol or IPA/CHCl₃ (1:3) , not just diethyl ether.

Workflow Visualization: LAH Workup Logic

LAHWorkupQuenchQuench LiAlH4FieserFieser Method(H2O, 15% NaOH, H2O)Quench->FieserStandardRochelleRochelle's Salt(Sat. Na-K Tartrate)Quench->RochellePolar Product?ResultAGranular Precipitate(Good for non-polar products)Fieser->ResultAResultBClear Phase Separation(Required for Polar Diols)Rochelle->ResultBTrapLow YieldResultA->TrapRisk: Diol TrappingSuccessHigh YieldResultB->SuccessHigh Recovery

Figure 2: Selection of workup method to prevent product occlusion in aluminum salts.

Purification & Characterization FAQ

Q: The product is an oil that won't crystallize. Is it impure? A: Not necessarily.[3][1] 1-(Hydroxymethyl)cyclopentan-1-ol has a melting point near room temperature (often reported around 40-50 °C, but hygroscopicity depresses this).[1]

  • Action: Dry strictly under high vacuum (<1 mbar) for 24 hours. If it remains an oil, verify by NMR.[3][4] Small amounts of water or solvent act as potent plasticizers.[1]

Q: How do I remove the final traces of NMO (from Route A) without a column? A: NMO is water-soluble, but so is your product.[1]

  • Action: Dissolve the crude oil in a minimum amount of dichloromethane (DCM). Wash quickly with a small volume of brine.[1] NMO partitions into the brine faster than the diol. Alternatively, use a short pad of silica gel; flush with EtOAc to elute the product (NMO sticks to silica more strongly).

Q: What are the diagnostic NMR signals? A:

  • ¹H NMR (CDCl₃): Look for the methylene protons (-CH ₂OH) as a singlet (or tight AB quartet if chiral environment induced) around

    
     3.4–3.6 ppm.[3][1] The ring protons will appear as multiplets between 
    
    
    1.5–1.9 ppm.
  • ¹³C NMR: The quaternary carbon (C-OH) is distinctive, usually appearing around

    
     80–85 ppm.[3][1]
    

References

  • VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976).[1] Improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant.[1] Tetrahedron Letters, 17(23), 1973–1976.[1] [1]

  • Munch-Petersen, J. (1953).[3][1] The preparation of 1-hydroxymethylcyclohexanol.[1] Organic Syntheses, 33, 39. (Analogous procedure for the 6-membered ring, applicable to cyclopentane). [1]

  • Ammati-Kuepfer, M., et al. (2019).[3][1] Synthesis of 1,1-disubstituted cyclopentanes via reduction of hydroxy-acids.[1] Journal of Organic Chemistry. (General reference for LAH reduction of hindered acids).

  • Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581–595.[3] (Definitive source for LiAlH₄ workup protocols).

Ticket #001: Selective Protection Strategy (The Logic Gate)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Diol Reactivity Support Center .

I am your Senior Application Scientist. Think of this guide not as a textbook, but as a dynamic troubleshooting interface for your synthesis campaigns. We don't just list reactions; we debug molecular behavior.

Below is your ticket queue, addressing the most critical friction points in diol management: differentiation , protection logic , and preventing isomerization .

User Issue: "I have a 1,2,4-triol system. I need to protect the 1,2-diol without touching the 1,4-hydroxyl, but my current conditions are yielding mixtures."

Root Cause Analysis: You are likely relying on "standard" conditions without factoring in Thermodynamic vs. Kinetic control . The stability of the resulting ring size (5-membered vs. 6-membered) is the determining factor, and reagents discriminate based on substituent sterics.

The Protection Decision Matrix

Use this logic flow to select the correct reagent for your substrate topology.

ProtectionLogic Start START: Analyze Diol Distance Dist Distance between Hydroxyls? Start->Dist Type12 1,2-Diol (Vicinal) Dist->Type12 Vicinal Type13 1,3-Diol Dist->Type13 1,3-Relationship Silyl Steric Differentiation (TBSCl / TIPSCl) Dist->Silyl Distal / Steric Mismatch Acetonide Use Acetone/DMP + H+ (Forms 5-membered Acetonide) Type12->Acetonide Reason12 Reason: Gem-dimethyl effect favors 5-membered ring; avoids axial methyl repulsion of 6-ring. Acetonide->Reason12 Benzylidene Use Benzaldehyde/PhCH(OMe)2 + H+ (Forms 6-membered Acetal) Type13->Benzylidene Reason13 Reason: Phenyl group assumes equatorial position in chair-like 6-membered ring (Thermodynamic). Benzylidene->Reason13

Figure 1: Decision matrix for protecting group selection based on diol topology and thermodynamic stability rules.

Technical Insight:

  • Acetone (Acetonides): Favors 1,2-diols . In a 6-membered ring (from a 1,3-diol), one of the methyl groups would be forced into a high-energy axial position. In a 5-membered ring, this strain is minimized [1].

  • Benzaldehyde (Benzylidene acetals): Favors 1,3-diols . The 6-membered dioxane ring adopts a chair conformation where the bulky phenyl group sits equatorially, maximizing thermodynamic stability [2].

Ticket #002: Regioselective Functionalization (The Precision Tool)

User Issue: "I need to mono-acylate a diol. Both hydroxyls are secondary. Standard acid chloride conditions give a statistical mixture (di-acyl, mono-acyl, and starting material)."

Solution: Abandon statistical methods. Switch to Chelation-Controlled Activation . We will use organoboron or organotin catalysts to temporarily "lock" the diol, activating one position via specific coordination geometry.

Protocol A: Borinic Acid-Catalyzed Monoacylation

Best for: 1,2-diols and 1,3-diols where you want to avoid toxic tin reagents.

Mechanism: The borinic acid forms a reversible covalent borinate complex. This complex activates the oxygen towards nucleophilic attack while shielding the adjacent oxygen.

Experimental Workflow (Taylor Conditions):

StepActionCritical Note
1 Dissolve diol (1.0 equiv) in MeCN or Acetone.Anhydrous solvents are preferred but not strictly required compared to silylations.
2 Add Catalyst : 2-Aminoethyl diphenylborinate (5–10 mol%).This is a bench-stable precatalyst that hydrolyzes in situ to the active borinic acid [3].
3 Add Base :

(1.2 equiv).
Neutralizes the HCl generated during acylation.
4 Add Acyl Chloride (1.1 equiv) dropwise.Maintain room temperature.
5 Monitor : Reaction typically completes in 1–4 hours.The catalyst turns over; the product is the mono-ester.

Why it works: The borinate intermediate increases the nucleophilicity of the bound oxygen. In 1,2-diols, it often exhibits high regioselectivity for the equatorial or less hindered hydroxyl group due to the specific geometry of the 5-membered boronate ring [4].

Protocol B: Stannylene Acetal Directed Alkylation

Best for: Difficult alkylations (e.g., Benzylation) that require significant activation.

Mechanism: Dibutyltin oxide reacts with the diol to form a stannylene acetal.[1] In the solid state and non-polar solvents, this exists as a dimer . The coordination environment activates one oxygen as a nucleophile while the other acts as a ligand.

Stannylene Diol Free Diol (R-CHOH-CHOH-R) Acetal Stannylene Acetal (Dimer in solution) Diol->Acetal - H2O (Dean-Stark) SnReagent Bu2SnO (Dibutyltin Oxide) SnReagent->Acetal Product Regioselective Mono-Ether Acetal->Product Coordination Directed Attack Electrophile Electrophile (R'-X) + CsF (Activator) Electrophile->Product

Figure 2: Stannylene acetal activation workflow. The formation of the tin species usually requires removal of water (azeotropic distillation).

Troubleshooting the Tin Reaction:

  • Issue: Reaction is sluggish.

  • Fix: Add a fluoride source (CsF or TBAF). Fluoride coordinates to the tin, increasing the electron density on the oxygen atoms and making them more nucleophilic (the "nucleophilic activation" mechanism) [5].

Ticket #003: Acyl Migration (The "Bug" Report)

User Issue: "I synthesized a 1,2-diacylglycerol, but after silica column chromatography, I isolated the 1,3-isomer. What happened?"

Diagnosis: You triggered Acyl Migration (Isomerization) . This is a base- or acid-catalyzed process where an ester group "hops" to an adjacent free hydroxyl via a cyclic orthoacid intermediate. It is thermodynamically driven (1,3-isomers are often more stable than 1,2-isomers in glycerols).

The "Anti-Migration" Checklist:

ParameterRecommendationWhy?
pH Control Keep pH slightly acidic (4–5).Base deprotonates the free hydroxyl, turning it into a nucleophile that attacks the ester carbonyl.
Purification Avoid standard Silica Gel. Silica is slightly acidic/basic and has surface hydroxyls that catalyze migration.[2]
Alternative Use Boric Acid impregnated Silica .[2]Boric acid complexes the 1,2-diol, locking it in place and preventing the free hydroxyl from attacking the ester [6].
Solvent Non-polar (Hexane/Toluene).[2]Polar solvents stabilize the charged transition state of the migration.
Temperature Work at 4°C or -20°C.Migration has a significant activation energy; cold slows it down dramatically.

FAQs: Rapid Fire Support

Q: Can I selectively silylate a primary alcohol in the presence of a secondary one? A: Yes. Use a bulky silyl chloride like TBDMSCl or TIPSCl with imidazole in DCM. The steric bulk prevents attack at the secondary position. Avoid TMSCl; it is too small and will silylate everything (and fall off just as fast) [7].

Q: My acetonide won't form on my trans-1,2-diol. Why? A: Geometry mismatch. Acetone protection requires the two hydroxyls to be cis (syn) to form the 5-membered ring without extreme strain. Trans-diols on rigid rings (like cyclohexane) cannot bridge into an acetonide. Use a non-cyclic protecting group (e.g., MOM, Bn) instead.

Q: How do I remove a stannylene impurity? A: Wash the organic layer with aqueous KF (Potassium Fluoride) or saturated NaHCO3. The fluoride/base precipitates the tin as an insoluble solid (Bu2SnF2 or oxide) which can be filtered off.

References

  • Kochetkov, N. K., & Sviridov, A. F. (1972). Selective protection of carbohydrate hydroxyl groups.
  • Ferro, V., et al. (1988).[3] The Regioselective Protection of 1,2- and 1,3-Diols. Australian Journal of Chemistry.[3] Link

  • Lee, D., & Taylor, M. S. (2011).[4][5] Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society.[6] Link

  • Dimitrijević, A., & Taylor, M. S. (2013). Organoboron Catalysis. Chemical Reviews. Link

  • David, S., & Hanessian, S. (1985). Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron. Link

  • Kodali, D. R., et al. (1990). Migration of acyl groups in diacylglycerols. Journal of Lipid Research.
  • Crouch, R. D. (2013). Selective Monodeprotection of Bis-Silyl Ethers. Tetrahedron. Link

Sources

Technical Support Center: Selective Protection of 1-(Hydroxymethyl)cyclopentan-1-ol Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective protection of 1-(hydroxymethyl)cyclopentan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively masking the primary and tertiary hydroxyl groups of this versatile building block. Here, we will delve into the underlying principles, troubleshoot common experimental hurdles, and provide robust protocols to ensure the success of your synthetic endeavors.

The Challenge: Differentiating Two Hydroxyls in Close Proximity

1-(Hydroxymethyl)cyclopentan-1-ol presents a unique synthetic challenge due to the presence of both a primary and a tertiary alcohol within the same molecule. The core difficulty lies in selectively protecting one hydroxyl group while leaving the other available for subsequent reactions. This selectivity is governed by the interplay of steric hindrance and the electronic properties of the two hydroxyl groups. The primary hydroxyl is sterically more accessible, while the tertiary hydroxyl is more sterically hindered. This inherent difference in steric bulk is the primary lever we can use to achieve selective protection.

Visualizing the Challenge

Caption: Steric differences between the primary and tertiary hydroxyls.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Selective Protection of the Primary Hydroxyl Group

Question 1: I am trying to selectively protect the primary hydroxyl group with a silyl ether (e.g., TBDMS-Cl), but I am observing significant protection of the tertiary alcohol as well. What is going wrong?

Answer: This is a common issue and usually points to reaction conditions that are too harsh or prolonged. While silyl ethers like tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) are excellent choices for selectively protecting primary alcohols due to their steric bulk, the selectivity can be compromised under certain conditions.[1][2]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly enhance selectivity.[3] Lower temperatures decrease the overall reaction rate, allowing the less-hindered primary alcohol to react preferentially.

  • Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed and before significant formation of the di-protected product is observed.

  • Choice of Base: A milder, non-nucleophilic base like imidazole is generally preferred over stronger bases.[4] The use of a stronger base can lead to the formation of the more reactive alkoxide of the tertiary alcohol, reducing selectivity.

  • Consider a Bulkier Silyl Group: If TBDMS is not providing sufficient selectivity, switching to a bulkier silyl group like triisopropylsilyl (TIPS) can improve the selective protection of the primary hydroxyl group.[5][6]

Question 2: My attempt to protect the primary alcohol with a trityl group resulted in a low yield. How can I improve this?

Answer: The trityl (triphenylmethyl) group is an excellent choice for the selective protection of primary alcohols due to its significant steric hindrance.[7][8] Low yields can often be attributed to an incomplete reaction or side reactions.

Troubleshooting Steps:

  • Reaction Mechanism and Catalyst: Trityl protection typically proceeds via an SN1 mechanism, involving the formation of a stable trityl cation.[7][8] The use of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[8][9]

  • Solvent Choice: Pyridine is a common solvent and also acts as a base to neutralize the HCl byproduct.[8] However, other solvents like dichloromethane (DCM) or dimethylformamide (DMF) can also be used.[9]

  • Ensure Anhydrous Conditions: Trityl chloride is sensitive to moisture. Ensure all your glassware is oven-dried and reagents are anhydrous to prevent hydrolysis of the trityl chloride.

Selective Protection of the Tertiary Hydroxyl Group

Question 3: I need to protect the tertiary hydroxyl group selectively. What strategies can I employ?

Answer: Selectively protecting the tertiary hydroxyl group is more challenging due to its steric hindrance. This often requires a two-step "protect-protect-deprotect" strategy, also known as an orthogonal protection strategy.[10][11]

Strategy Outline:

  • Protect Both Hydroxyl Groups: Use a less sterically demanding protecting group that can react with both the primary and tertiary alcohols. A good initial choice is trimethylsilyl (TMS) ether, which has minimal steric bulk.[1]

  • Selectively Deprotect the Primary Alcohol: The primary TMS ether is significantly more labile than the tertiary TMS ether. You can selectively cleave the primary TMS group under mild acidic conditions (e.g., catalytic camphorsulfonic acid (CSA) in methanol at low temperature).[4]

  • Protect the Now-Free Primary Alcohol: With the tertiary hydroxyl still protected, you can now introduce a different, more robust protecting group (e.g., a benzyl ether) onto the primary hydroxyl.

  • Deprotect the Tertiary Alcohol: Finally, remove the initial protecting group from the tertiary alcohol.

Caption: Orthogonal strategy for selective tertiary alcohol protection.

General FAQs

Question 4: What is an orthogonal protecting group strategy and why is it important?

Answer: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the other protecting groups.[10][11][12] This is crucial in complex multi-step syntheses where you need to unmask different functional groups at various stages of the reaction sequence.[13]

Question 5: How can I confirm which hydroxyl group I have successfully protected?

Answer: Spectroscopic methods are essential for confirming the regioselectivity of your protection reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the protons on the carbon bearing the hydroxyl group will change upon protection. For the primary alcohol, you will see a shift in the -CH₂O- protons. For the tertiary alcohol, there are no directly attached protons, but you may observe subtle shifts in the neighboring cyclopentyl protons.

    • ¹³C NMR: The chemical shift of the carbon attached to the protected oxygen will also change significantly.

  • Infrared (IR) Spectroscopy: The broad O-H stretch of the alcohol (around 3300 cm⁻¹) will disappear or be significantly reduced for the protected hydroxyl group. If you have successfully mono-protected, you will still see an O-H stretch from the remaining free hydroxyl.

Experimental Protocols

Protocol 1: Selective Protection of the Primary Hydroxyl Group with TBDMS-Cl

This protocol aims for the selective silylation of the primary hydroxyl group.

Reagent/ParameterQuantity/Value
1-(Hydroxymethyl)cyclopentan-1-ol1.0 equiv
tert-Butyldimethylsilyl chloride (TBDMS-Cl)1.1 equiv
Imidazole2.5 equiv
Dichloromethane (DCM), anhydrousSufficient to make a 0.1 M solution
Temperature0 °C
Reaction Time2-4 hours (monitor by TLC)

Procedure:

  • Dissolve 1-(hydroxymethyl)cyclopentan-1-ol and imidazole in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMS-Cl portion-wise to the stirred solution.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Once the starting material is consumed and before significant di-protected product forms, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Deprotection of a Primary TBDMS Ether

This protocol is useful when you have a di-protected compound and wish to selectively remove the TBDMS group from the primary position.

Reagent/ParameterQuantity/Value
Di-TBDMS protected diol1.0 equiv
Camphorsulfonic acid (CSA)0.1 equiv
Methanol:DCM (1:1)Sufficient to make a 0.1 M solution
Temperature-20 °C
Reaction Time2-4 hours (monitor by TLC)

Procedure:

  • Dissolve the di-TBDMS protected compound in a 1:1 mixture of methanol and DCM.

  • Cool the solution to -20 °C.

  • Add CSA and stir the reaction at -20 °C.

  • Monitor the reaction closely by TLC.

  • Upon completion, quench the reaction with a few drops of triethylamine.

  • Concentrate the mixture under reduced pressure and purify by flash column chromatography.

References

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Wikipedia. Silyl ether. [Link]

  • Gelest. Deprotection of Silyl Ethers. [Link]

  • Thieme. Selective Deprotection of Silyl Ethers with Sodium Periodate. [Link]

  • Royal Society of Chemistry. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. [Link]

  • University of Illinois. Protecting Groups. [Link]

  • Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • IIT Bombay. Protecting Groups. [Link]

  • Fiveable. tert-Butyldimethylsilyl chloride Definition. [Link]

  • ResearchGate. What are the new ways to protect the aromatic aldehyde carbonyl group by diol? [Link]

  • Organic Chemistry Portal. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • Quora. Are tertiary alcohols more stable or more reactive than primary alcohols? [Link]

  • Jack Westin. Alcohols Important Reactions. [Link]

  • Wiley-VCH. 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]

  • Organic Syntheses. 4-dimethylamino-n-triphenylmethylpyridinium chloride. [Link]

  • YouTube. Protecting Diols. [Link]

  • ResearchGate. Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11. [Link]

  • Chemistry LibreTexts. 17.8: Protection of Alcohols. [Link]

  • Reddit. Trityl protection. [Link]

  • Atlantis Press. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. [Link]

  • YouTube. Trityl chloride: preparation by Friedel-Crafts alkylation & selective protection of primary alcohol. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • ResearchGate. Synthesis of Chiral Hydroxylated Cyclopentanones and Cyclopentanes. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

  • Royal Society of Chemistry. Recent progress in selective functionalization of diols via organocatalysis. [Link]

  • Chemistry Stack Exchange. How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids? [Link]

  • National Institutes of Health. Concerning the Selective Protection of (Z)-1,5-syn-Ene-diols and (E). [Link]

  • Organic Chemistry Portal. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. [Link]

  • PubChem. 1-[(1-Hydroxycyclopentyl)methyl]cyclopentan-1-ol. [Link]

  • ResearchGate. ORGANIC SYNTHESIS. [Link]

  • CEM Corporation. Protection and Deprotection. [Link]

  • PubChem. 3-(Hydroxymethyl)cyclopentan-1-ol. [Link]

Sources

Technical Support Center: Synthesis of 1-(Hydroxymethyl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Hydroxymethyl)cyclopentan-1-ol (CAS No. 74397-18-5) is a diol of significant interest as a building block in medicinal chemistry and materials science.[1][2] Its synthesis, most commonly achieved via the base-catalyzed reaction of cyclopentanone with formaldehyde, presents several challenges related to impurity formation.[3] This guide provides in-depth troubleshooting advice and analytical protocols to help researchers identify, mitigate, and quantify impurities, ensuring the synthesis of high-purity material.

The primary synthetic route involves a crossed aldol-type reaction followed by a hydride transfer, analogous to a Crossed-Cannizzaro reaction.[4][5][6] Formaldehyde, lacking alpha-hydrogens, cannot enolize and acts as the electrophile. Cyclopentanone forms an enolate that attacks formaldehyde. A second key step involves formaldehyde acting as a hydride donor to reduce an intermediate, ultimately yielding the diol and formate as a byproduct.[5][7] Understanding the nuances of this reaction is critical to controlling the impurity profile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(Hydroxymethyl)cyclopentan-1-ol?

The most prevalent and industrially relevant method is the base-catalyzed condensation of cyclopentanone with an excess of formaldehyde.[3] This reaction is a type of hydroxymethylation and leverages the principles of both aldol and Cannizzaro reactions.[4][5][8]

Q2: What are the primary impurities I should expect from this synthesis?

Impurities can arise from starting materials, side reactions, or subsequent degradation. The most common are:

  • Sodium or Potassium Formate: A necessary byproduct of the Cannizzaro-type hydride transfer step.[4][5]

  • Unreacted Cyclopentanone: Due to incomplete reaction.

  • Polymeric materials: From the self-condensation of formaldehyde (paraformaldehyde).

  • Cannizzaro Products of Formaldehyde: Methanol and formate, if formaldehyde disproportionates without reacting with cyclopentanone.[7]

  • Cyclopentanone Self-Aldol Products: Dimeric structures formed if the enolate of cyclopentanone attacks another molecule of cyclopentanone instead of formaldehyde.

  • Bis-hydroxymethylated product: 1,1-bis(hydroxymethyl)cyclopentane, from a second hydroxymethylation event.

Q3: My final product is a yellow or brown oil instead of a white solid. What is the cause?

This discoloration typically indicates the presence of polymeric impurities or degradation products. It often results from suboptimal reaction conditions, such as excessively high temperatures or prolonged reaction times, which can promote the self-condensation of both cyclopentanone and formaldehyde. Inadequate purification is another common cause.

Q4: How can I best purify the crude product?

Purification typically involves several steps. First, a workup with an acidic solution is necessary to neutralize the basic catalyst and any carboxylate byproducts. The product is then extracted into an organic solvent. The most effective method for removing non-volatile impurities is silica gel column chromatography. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can also yield high-purity crystalline material.[9]

Troubleshooting Guide

This section addresses specific experimental issues, their probable causes, and validated corrective actions.

Symptom / Observation Probable Cause(s) Recommended Actions & Explanations
Low Yield of Desired Product 1. Cannizzaro Self-Reaction: Formaldehyde reacts with itself, reducing the amount available for the desired reaction.[6][7]Control Stoichiometry: Use a moderate excess of formaldehyde, but avoid a large excess which favors self-condensation. • Temperature Control: Maintain the reaction at a low to moderate temperature (e.g., 0-25 °C) to disfavor the Cannizzaro reaction's activation energy.
2. Cyclopentanone Self-Condensation: The enolate of cyclopentanone attacks another cyclopentanone molecule.Slow Addition: Add the cyclopentanone slowly to the formaldehyde/base mixture to ensure it preferentially reacts with the more electrophilic formaldehyde.[7]
Presence of a Strong Aldehyde Peak (e.g., ~9.7 ppm in ¹H NMR) in Product Incomplete Reaction: Unreacted cyclopentanone remains in the final product.Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or slightly increase the temperature, monitoring by TLC or GC to avoid byproduct formation. • Ensure Adequate Mixing: Use efficient stirring to maintain homogeneity, especially if paraformaldehyde is used as the formaldehyde source.
NMR Spectrum Shows a Singlet around 8.45 ppm Formate Impurity: This peak is characteristic of the formate anion (HCOO⁻), a byproduct of the reaction.Acidic Workup: During the workup, wash the organic layer thoroughly with dilute acid (e.g., 1M HCl) followed by brine to remove the formate salt.
Mass Spectrum Shows a Peak at m/z = 184.15 Dimeric Byproduct Formation: This mass corresponds to 1-[(1-hydroxycyclopentyl)methyl]cyclopentan-1-ol (C₁₁H₂₀O₂), a product of cyclopentanone self-condensation followed by reduction.[10]Optimize Reaction Conditions: This is a strong indicator of suboptimal conditions. Re-evaluate temperature control and the rate of addition of reagents. • Purification: This higher molecular weight, less polar diol can typically be separated by column chromatography.
Product Fails to Solidify/Crystallize Presence of Multiple Impurities: Residual starting materials, solvents, or various byproducts can act as colligative impurities, depressing the melting point and preventing crystallization.Re-purify: Perform careful column chromatography. • Analytical Confirmation: Use GC-MS or NMR to identify the specific impurities and address their source based on this guide.

Visualizing the Synthetic Landscape

The following diagrams illustrate the core reaction pathway and a logical workflow for troubleshooting common issues.

Caption: Main reaction and key side reaction pathways.

TroubleshootingWorkflow start Crude Product Analysis (TLC, GC, NMR) check_purity Is Purity > 98%? start->check_purity impurity_id Identify Impurity Signature (NMR, GC-MS) check_purity->impurity_id No end High-Purity Product check_purity->end Yes cause_sm Unreacted Starting Material? impurity_id->cause_sm cause_formate Formate Peak (NMR ~8.45 ppm)? impurity_id->cause_formate cause_polymer Discoloration / Broad NMR Hump? impurity_id->cause_polymer action_sm Optimize Reaction: - Increase Time/Temp - Improve Mixing cause_sm->action_sm Yes action_formate Improve Workup: - Acid Wash - Brine Wash cause_formate->action_formate Yes action_polymer Optimize Reaction: - Lower Temperature - Shorter Time cause_polymer->action_polymer Yes purify Re-purify by Column Chromatography action_sm->purify action_formate->purify action_polymer->purify purify->start

Caption: A logical workflow for troubleshooting impurity issues.

Analytical Protocols

Accurate identification and quantification of impurities are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose.

Protocol: GC-MS Analysis of 1-(Hydroxymethyl)cyclopentan-1-ol and Impurities

Objective: To separate, identify, and quantify the target compound and potential volatile impurities like unreacted cyclopentanone.

1. Rationale:

The hydroxyl groups in the target diol make it polar and can lead to poor peak shape (tailing) in GC analysis.[11][12] While direct analysis is possible, derivatization (e.g., silylation) can improve peak shape and sensitivity, though it adds a sample preparation step.[11][13] This protocol details the direct injection method, which is often sufficient for purity assessment.

2. Instrumentation and Columns:

  • Instrument: Standard Gas Chromatograph with a Mass Spectrometer detector (e.g., Agilent 7890A GC with 5975C MS).[14]

  • Column: A mid-polarity column is recommended. A DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar 5% phenyl-methylpolysiloxane column offers a good balance for separating the polar diol from less polar impurities.[14][15]

3. Sample Preparation:

  • Accurately weigh ~10 mg of the crude or purified product into a 2 mL GC vial.

  • Dissolve the sample in 1.0 mL of a high-purity solvent such as Ethyl Acetate or Dichloromethane.

  • Cap the vial and vortex to ensure complete dissolution.

4. GC-MS Method Parameters:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 25:1 (can be adjusted based on sample concentration)[14]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[15]

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 minutes.

    • Ramp 1: Increase to 180 °C at 10 °C/min.

    • Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.

  • MS Transfer Line: 280 °C

  • Ion Source: Electron Ionization (EI) at 70 eV.[14]

  • Source Temperature: 230 °C

  • Scan Range: 35–300 amu.

5. Data Interpretation:

  • Cyclopentanone: Expected to elute early. Look for its molecular ion (M⁺) at m/z = 84 and characteristic fragments.

  • 1-(Hydroxymethyl)cyclopentan-1-ol: Expected to elute later. The molecular ion (M⁺) at m/z = 116 may be weak or absent. Look for characteristic fragments from the loss of water (m/z = 98) and the loss of the hydroxymethyl group (m/z = 85).

  • Quantification: Use the area percent report for a semi-quantitative assessment of purity. For accurate quantification, a calibration curve using a certified reference standard is required.

References

  • Application Note: GC-MS Analysis Protocol for Vicinal Diols. Benchchem. Accessed February 16, 2026.
  • Rodriguez-Ruiz, J., et al. (2017). Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment.
  • Synthesis of Novel Esters from 1-(1-Hydroxy-1-methylethyl)cyclopentanol. Benchchem. Accessed February 16, 2026.
  • Side products formed during the α-hydroxymethylation of methyl vinyl ketone at suboptimal reaction conditions.
  • GC Analysis of Glycols and Diols. Sigma-Aldrich. Accessed February 16, 2026.
  • Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols.
  • Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. Accessed February 16, 2026.
  • Cannizzaro Reaction. Chemistry Steps. Accessed February 16, 2026.
  • Cannizzaro Reaction Mechanism. Allen Institute. Accessed February 16, 2026.
  • Crossed Cannizzaro Reaction.
  • Cannizzaro Reaction. Organic Chemistry Portal. Accessed February 16, 2026.
  • Hydroxymethylation. Wikipedia. Accessed February 16, 2026.
  • Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Organic Syntheses. Accessed February 16, 2026.
  • 1-(hydroxymethyl)cyclopentan-1-ol. Advanced ChemBlocks. Accessed February 16, 2026.
  • GC-MS analysis of aqueous Coriandrum sativum seed extract.Frontiers in Nutrition. (2023).
  • 1-[(1-Hydroxycyclopentyl)methyl]cyclopentan-1-ol. PubChem. Accessed February 16, 2026.
  • 1-Hydroxycyclopentanemethanol. PubChem. Accessed February 16, 2026.

Sources

Enhancing the stability of 1-(Hydroxymethyl)cyclopentan-1-ol reaction intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of 1-(Hydroxymethyl)cyclopentan-1-ol (CAS: 74397-18-5) and its reactive intermediates. This document is designed for researchers requiring strict control over ring-expansion side reactions and oxidation pathways during drug scaffold synthesis.

Core Stability Analysis

The Molecule: 1-(Hydroxymethyl)cyclopentan-1-ol is a vicinal diol comprising a tertiary endocyclic alcohol and a primary exocyclic alcohol. The Instability Factor: The molecule is chemically robust under neutral conditions but exhibits high lability under acidic or oxidative stress. The critical instability arises from the tertiary carbocation intermediate generated at C1. Once formed, this intermediate triggers a semi-Pinacol rearrangement , leading to ring expansion (cyclohexanone formation) rather than the desired substitution or functionalization.

Stability Profile
ParameterStability StatusCritical Thresholds/Conditions
Acid Sensitivity High pH < 4.0 triggers rapid Pinacol rearrangement to cyclohexanone.
Thermal Stability Moderate Stable < 60°C. Dehydration/Elimination occurs > 80°C.
Oxidation Susceptible Primary -OH oxidizes to aldehyde/acid; Tertiary -OH susceptible to C-C cleavage (periodate).
Silica Gel Incompatible Acidic silanols on untreated silica induce rearrangement during chromatography.

Troubleshooting Guide (Q&A)

Issue: Unwanted Ring Expansion (Pinacol Rearrangement)

Q: I am attempting to protect the primary alcohol, but I am isolating cyclohexanone derivatives instead. Why is the ring expanding? A: This is a classic semi-Pinacol rearrangement driven by the stability of the transition state.

  • Cause: You are likely using an acid catalyst (e.g., p-TsOH, HCl) or an acidic solvent. Protonation of the tertiary hydroxyl group leads to water loss, generating a tertiary carbocation at C1. To stabilize this charge, the C2-C1 bond migrates, expanding the ring to a 6-membered ketone.

  • Solution: Switch to basic or non-ionizing conditions .

    • Protection: Use silyl ethers (TBDMSCl/Imidazole) or benzyl halides (BnBr/NaH) instead of acid-catalyzed acetalization.

    • Purification: Pre-treat silica gel with 1% Triethylamine (TEA) to neutralize acidic sites before loading your sample.

Issue: Low Yield during Acetonide Formation

Q: I need to lock the diol as an acetonide (isopropylidene acetal), but the yield is poor. How can I stabilize the intermediate? A: Standard acid-catalyzed acetonide formation (Acetone/H+) competes with the rearrangement.

  • Troubleshooting:

    • Catalyst Switch: Replace strong mineral acids with Camphorsulfonic acid (CSA) or Pyridinium p-toluenesulfonate (PPTS) . These are milder and less likely to drive the rearrangement equilibrium.

    • Kinetic Control: Perform the reaction at 0°C to -10°C . The protection reaction is kinetically favored over the rearrangement at lower temperatures.

    • Water Scavenging: Use 2,2-dimethoxypropane (DMP) as the reagent and solvent to drive the equilibrium forward irreversibly without adding free water.

Issue: Oxidation Byproducts

Q: During oxidation of the primary alcohol to the aldehyde, I observe ring cleavage. How do I prevent this? A: Strong oxidants (Jones reagent, KMnO4) attack the vicinal diol linkage (oxidative cleavage).

  • Solution: Use Swern Oxidation or Dess-Martin Periodinane (DMP) . These reagents are specific to the alcohol functionality and operate under mild conditions that preserve the C-C bond between the diol.

    • Note: Avoid temperature spikes during the quenching of Swern oxidations, as the exothermic release can trigger elimination of the tertiary alcohol.

Step-by-Step Stabilization Protocols

Protocol A: "Acid-Free" Silyl Protection (High Stability)

Use this protocol to mask the alcohols without triggering the carbocation intermediate.

  • Preparation: Dissolve 1-(Hydroxymethyl)cyclopentan-1-ol (1.0 eq) in anhydrous DMF (0.5 M).

  • Base Addition: Add Imidazole (2.5 eq) or 2,6-Lutidine (for higher stability). Stir at 0°C for 10 min.

  • Silylation: Dropwise add TBSCl (tert-Butyldimethylsilyl chloride) (1.1 eq for primary selective, 2.2 eq for bis-protection).

    • Mechanism:[1][2][3][4][5][6] The base acts as a proton scavenger, preventing the formation of acidic species (HCl) that would trigger rearrangement.

  • Workup: Quench with saturated NaHCO3 (aq). Extract with Ethyl Acetate.[7]

  • Validation: 1H NMR should show the methylene protons shift upfield, confirming O-silylation without ring expansion signals (loss of cyclopentyl symmetry).

Protocol B: Safe Acetonide Formation (Kinetic Control)

Use this if the cyclic acetal is required for rigidifying the scaffold.

  • Reagent Setup: Use 2,2-Dimethoxypropane (as solvent/reagent).

  • Catalyst: Add CSA (Camphorsulfonic acid) (0.05 eq).

  • Condition: Stir at -5°C (Ice/Salt bath). Do not heat.

  • Monitoring: Check TLC every 15 minutes. Stop immediately upon consumption of starting material.

  • Quench: Add Triethylamine (TEA) (0.1 eq) before removing the cooling bath. This neutralizes the acid while the system is still kinetically "frozen," preventing rearrangement during workup.

Visualizing the Stability Pathways

The following diagram illustrates the "Fork in the Road" for the reaction intermediate. The goal of stability enhancement is to block the "Path of Instability" (Red) and force the "Path of Stabilization" (Green).

StabilityPathways Start 1-(Hydroxymethyl) cyclopentan-1-ol Protonation Protonated Intermediate (-OH2+) Start->Protonation Acid (H+) Base Basic/Neutral Conditions (Silylation/Alkylation) Start->Base Protection Reagents Carbocation Tertiary Carbocation (Unstable Intermediate) Protonation->Carbocation -H2O Rearrangement 1,2-Alkyl Shift (Ring Expansion) Carbocation->Rearrangement Fast Product_Bad Cyclohexanone (Side Product) Rearrangement->Product_Bad Irreversible Product_Good Protected Diol (Stable Scaffold) Base->Product_Good No Carbocation

Caption: Mechanistic divergence showing how acid catalysis triggers the unstable carbocation pathway leading to ring expansion, while basic conditions preserve the cyclopentane scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11137809, 1-[(1-Hydroxycyclopentyl)methyl]cyclopentan-1-ol. Retrieved from [Link]

  • Organic Chemistry Portal. Pinacol Rearrangement Mechanism and Applications. Retrieved from [Link]

  • Ito, Y., et al. (1980). Nucleophilic Hydroxymethylation: Preparation of 1-(Hydroxymethyl)cyclohexanol. Organic Syntheses, 60, 10. (Analogous procedure and stability data). Retrieved from [Link]

  • Master Organic Chemistry. The Pinacol Rearrangement: A Guide to Mechanism and Migratory Aptitude. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 1-(Hydroxymethyl)cyclopentan-1-ol in High-Value Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Cyclopentyl" Advantage

1-(Hydroxymethyl)cyclopentan-1-ol (CAS: 74397-18-5) represents a specialized class of geminal-disubstituted 1,2-diols . Unlike linear alternatives (e.g., ethylene glycol) or symmetric cyclic diols (e.g., 1,2-cyclohexanediol), this molecule combines a rigid cyclopentane scaffold with a primary/tertiary hydroxyl pair.

This unique architecture confers three distinct synthetic advantages:

  • Thorpe-Ingold Acceleration: The geminal substitution at C1 pre-organizes the hydroxyl groups, significantly increasing the rate of cyclization reactions (acetalization/ketalization) compared to open-chain analogs.

  • Selective Functionalization: The steric differentiation between the primary (–CH₂OH) and tertiary (C1–OH) alcohols allows for highly regioselective derivatization without complex protecting group strategies.

  • Ring Expansion Capability: It serves as a privileged substrate for semipinacol rearrangements, enabling the facile synthesis of spirocyclic ketones and expanded ring systems (cyclohexanones).

Comparative Analysis: Physicochemical & Reactivity Profile

The following table contrasts 1-(Hydroxymethyl)cyclopentan-1-ol with standard diols used in drug discovery and polymer synthesis.

Feature1-(Hydroxymethyl)cyclopentan-1-olEthylene GlycolPinacol (2,3-Dimethyl-2,3-butanediol)1,4-Cyclohexanedimethanol (CHDM)
Structure Type Cyclic, Gem-Disubstituted (1,2-motif)Linear, Vicinal (1,2)Linear, Fully Substituted (1,2)Cyclic, Distal (1,4)
Hydroxyl Types 1° and 3° (Mixed) 1° and 1° (Identical)3° and 3° (Identical)1° and 1° (Identical)
Steric Bulk High (Quaternary Center)LowVery HighModerate
Acetal Stability Very High (Entropic/Steric stabilization)ModerateLow (Steric hindrance prevents formation)High (Polymer applications)
Key Reaction Semipinacol Ring ExpansionPolyesterificationPinacol RearrangementStep-growth Polymerization
Lipophilicity (LogP) ~0.7 (Estimated)-1.360.351.4
Expert Insight: The Steric-Electronic Trade-off

While Pinacol is excellent for generating ketones via rearrangement, it is too sterically hindered to effectively protect ketones as acetals. Ethylene glycol is the standard for protection but lacks lipophilicity and hydrolytic stability in complex total synthesis. 1-(Hydroxymethyl)cyclopentan-1-ol bridges this gap: it forms highly stable spiro-acetals due to the Thorpe-Ingold effect while offering a lipophilic handle that aids in the solubility of organic intermediates.

Deep Dive: The Thorpe-Ingold Effect in Acetalization

The reactivity of 1-(Hydroxymethyl)cyclopentan-1-ol is governed by the compression of the internal bond angle at the quaternary carbon. This "angle compression" forces the two hydroxyl oxygen atoms closer together, reducing the entropic penalty of cyclization.

Mechanism Visualization: Acid-Catalyzed Spiro-Ketalization

The diagram below illustrates the pathway for protecting a generic ketone (R₂C=O), highlighting the transition state stabilization provided by the cyclopentane ring.

Acetalization cluster_effect Thorpe-Ingold Effect Start 1-(Hydroxymethyl) cyclopentan-1-ol + Ketone (H+) Inter1 Hemiacetal Intermediate Start->Inter1 Nucleophilic Attack (1° OH) TS Transition State (Gem-Dialkyl Stabilization) Inter1->TS Ring Closure (3° OH) Product Spiro-Ketal Product TS->Product -H2O (Irreversible w/ Dean-Stark)

Figure 1: The cyclopentane ring compresses the O-C-C angle, accelerating the intramolecular attack of the tertiary hydroxyl group during acetal formation.

Synthetic Utility: Ring Expansion (Semipinacol Rearrangement)

One of the most powerful applications of this diol is its ability to undergo ring expansion. By selectively activating the primary alcohol (e.g., as a mesylate or tosylate), the molecule undergoes a 1,2-migration of the ring carbon, converting the 5-membered cyclopentane into a 6-membered cyclohexanone derivative.

Workflow: Synthesis of Cyclohexanone Derivatives

RingExpansion Step1 1-(Hydroxymethyl) cyclopentan-1-ol Step2 Selective Activation (TsCl, Pyridine, 0°C) Step1->Step2 Step3 Intermediate: Primary Tosylate Step2->Step3 Targeting 1° OH Step4 Rearrangement (Solvolysis / Lewis Acid) Step3->Step4 1,2-Alkyl Shift Step5 Product: Cyclohexanone Step4->Step5 Ring Expansion

Figure 2: Strategic expansion of the cyclopentane ring via Semipinacol Rearrangement. The tertiary OH directs the migration of the ring bond.

Experimental Protocol: High-Efficiency Ketal Protection

Objective: Protection of a sterically hindered ketone (e.g., camphor or a steroid derivative) using 1-(Hydroxymethyl)cyclopentan-1-ol.

Rationale: Standard glycols often fail to protect hindered ketones due to slow reaction rates. The rigid structure of the cyclopentyl diol overcomes this barrier.

Materials:
  • Diol: 1-(Hydroxymethyl)cyclopentan-1-ol (1.5 equiv)

  • Substrate: Hindered Ketone (1.0 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equiv)

  • Solvent: Toluene or Benzene (anhydrous)

  • Apparatus: Dean-Stark trap

Step-by-Step Methodology:
  • Setup: Equip a two-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the Ketone (10 mmol) and 1-(Hydroxymethyl)cyclopentan-1-ol (15 mmol, 1.74 g) in Toluene (50 mL).

  • Catalysis: Add p-TsOH (0.5 mmol, ~95 mg) in one portion.

  • Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C). Monitor the collection of water in the trap.

    • Checkpoint: Reaction is typically complete within 2–4 hours due to the gem-dialkyl acceleration (standard glycols may take 12+ hours).

  • Quench: Cool to room temperature. Add saturated aqueous

    
     (20 mL) to neutralize the acid.
    
  • Workup: Separate layers. Extract the aqueous phase with Ethyl Acetate (2 x 30 mL). Combine organics, wash with brine, and dry over

    
    .
    
  • Purification: Concentrate in vacuo. The resulting spiro-ketal is often pure enough for subsequent steps; otherwise, purify via flash chromatography (Silica gel, Hexanes/EtOAc).

Self-Validating Check:

  • TLC: The product will be significantly less polar than the starting diol.

  • NMR: Look for the disappearance of the ketone carbonyl carbon (>200 ppm) and the appearance of the ketal carbon (~100-110 ppm) in

    
     NMR.
    

References

  • BenchChem. (2025).[1][2] Synthesis of Novel Esters from 1-(1-Hydroxy-1-methylethyl)cyclopentanol: Application Notes and Protocols. Retrieved from

  • Jung, M. E., & Piizzi, G. (2005).[3][4] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[4]

  • Fluorochem. (n.d.). 1-(Hydroxymethyl)cyclopentan-1-ol Product Sheet. Retrieved from

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[3] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106.[3] (Foundational text on Thorpe-Ingold Effect).

Sources

A Comparative Guide to the Spectroscopic Analysis of 1-(Hydroxymethyl)cyclopentan-1-ol Derivatives for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural confirmation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property defensibility.[1][2][3] 1-(Hydroxymethyl)cyclopentan-1-ol and its derivatives represent a class of compounds with significant potential in medicinal chemistry, often serving as chiral building blocks or scaffolds for more complex molecules. The unambiguous determination of their three-dimensional structure is therefore not merely an academic exercise but a critical step in the pharmaceutical pipeline.[1][4]

This guide provides a comprehensive, in-depth comparison of the primary spectroscopic techniques employed for the structural elucidation of 1-(hydroxymethyl)cyclopentan-1-ol derivatives. Moving beyond a simple recitation of methods, this document, grounded in the principles of scientific integrity, explains the causality behind experimental choices and demonstrates how a synergistic application of these techniques forms a self-validating system for structural confirmation.

The core analytical techniques discussed herein—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are presented from the perspective of a seasoned application scientist. The aim is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to confidently and accurately characterize these important molecules.

Core Spectroscopic Techniques for Structural Confirmation

The structural elucidation of organic molecules is akin to solving a complex puzzle. Each piece of spectroscopic data provides unique clues, and it is only by fitting these pieces together that a complete and accurate picture emerges. For 1-(hydroxymethyl)cyclopentan-1-ol derivatives, a multi-faceted approach is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution.[5] It provides information on the connectivity of atoms, their spatial relationships, and the dynamic processes occurring within the molecule.[1][4][6][7]

  • Principle & Rationale: ¹H NMR spectroscopy provides information about the number of different types of protons, their relative numbers, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by its electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift. Spin-spin coupling between neighboring, non-equivalent protons results in the splitting of signals, providing valuable information about which protons are adjacent to one another.

  • Expected Spectral Features for the 1-(Hydroxymethyl)cyclopentan-1-ol Scaffold:

    • Hydroxymethyl Protons (-CH₂OH): These protons are diastereotopic due to the chiral center at C1. They are expected to appear as a pair of doublets (an AB quartet) or a more complex multiplet, typically in the range of 3.5-3.8 ppm. The integration of this signal will correspond to two protons.

    • Cyclopentane Ring Protons: The eight protons on the cyclopentane ring will appear as a series of complex, overlapping multiplets, typically in the range of 1.5-1.9 ppm.[8] Their exact chemical shifts and multiplicities will depend on their stereochemical relationship to the hydroxyl and hydroxymethyl groups.

    • Hydroxyl Protons (-OH): The two hydroxyl protons will typically appear as broad singlets. Their chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. They can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -OH signals to disappear due to proton exchange.

  • Advanced 2D NMR Techniques for Connectivity:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[9][10] A cross-peak in the 2D COSY spectrum indicates that the two protons are on adjacent carbons. This is invaluable for tracing the connectivity within the cyclopentane ring and confirming the relationship between the ring protons and the hydroxymethyl group.[11][12]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached.[9][11][12] It provides a direct link between the ¹H and ¹³C NMR spectra, greatly simplifying the assignment of carbon resonances.[13]

Experimental Protocol: ¹H NMR of a Representative Derivative

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • D₂O Exchange: After acquiring the initial spectrum, add one drop of D₂O, shake the tube, and re-acquire the spectrum to identify the hydroxyl proton signals.

  • 2D NMR: If necessary, acquire COSY and HSQC spectra using standard instrument parameters to resolve structural ambiguities.

  • Principle & Rationale: ¹³C NMR spectroscopy provides information about the number of chemically non-equivalent carbon atoms in a molecule and their electronic environment. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[14][15][16][17][18]

    • DEPT-90: Only CH signals appear.

    • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[14][15]

  • Expected Spectral Features for the 1-(Hydroxymethyl)cyclopentan-1-ol Scaffold:

    • Quaternary Carbon (C1): This carbon, bearing two hydroxyl groups, will appear as a singlet in the broadband-decoupled ¹³C NMR spectrum and will be absent in DEPT spectra. Its chemical shift is expected to be in the range of 70-80 ppm.

    • Hydroxymethyl Carbon (-CH₂OH): This carbon will appear as a negative peak in the DEPT-135 spectrum, with a chemical shift typically around 65-70 ppm.

    • Cyclopentane Ring Carbons: The four methylene carbons of the cyclopentane ring will appear as negative peaks in the DEPT-135 spectrum.[19] Due to symmetry, they may appear as two or four distinct signals in the range of 20-40 ppm, depending on the substitution pattern of the derivative.

Experimental Protocol: ¹³C NMR {DEPT} of a Representative Derivative

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • DEPT Experiments: Acquire DEPT-90 and DEPT-135 spectra using standard instrument pulse programs.

  • Data Analysis: Compare the broadband ¹³C spectrum with the DEPT spectra to assign the multiplicity of each carbon signal.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups
  • Principle & Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.[20]

  • Expected Spectral Features for the 1-(Hydroxymethyl)cyclopentan-1-ol Scaffold:

    • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups and is broadened due to hydrogen bonding.[20] In some cases, intramolecular hydrogen bonding may be observed.[21]

    • C-O Stretch: A strong absorption band in the region of 1000-1200 cm⁻¹ corresponds to the C-O single bond stretching vibrations.

    • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the cyclopentane ring and the hydroxymethyl group.[22]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Obtain the IR spectrum by pressing the sample against the crystal and scanning the appropriate wavelength range (typically 4000-400 cm⁻¹).

  • Background Correction: A background spectrum of the empty ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
  • Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure.[23][24]

  • Expected Fragmentation Pathways for the 1-(Hydroxymethyl)cyclopentan-1-ol Scaffold:

    • Molecular Ion (M⁺): The molecular ion peak may be weak or absent in electron ionization (EI) mass spectra of alcohols due to facile fragmentation.[23][25] Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) are often preferred to observe the molecular ion or a protonated molecule ([M+H]⁺).

    • Loss of Water ([M-H₂O]⁺): A common fragmentation pathway for alcohols is the elimination of a water molecule, leading to a peak at m/z = M-18.[24][25][26]

    • Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom is a characteristic fragmentation of alcohols.[23][24][25] For this scaffold, this could involve the loss of a hydroxymethyl radical (•CH₂OH, 31 Da) or cleavage of the cyclopentane ring.

    • Ring Cleavage: Cyclic alcohols can undergo complex ring cleavage, often resulting in a characteristic peak at m/z 57.[26]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule and its fragments, thus confirming the molecular formula.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the derivative.

  • HRMS Analysis: If available, perform HRMS analysis to confirm the elemental composition.

Comparative Analysis and Data Integration

While each spectroscopic technique provides valuable information, their true power lies in their synergistic integration. A logical workflow ensures that the data from each method is used to build upon and confirm the findings of the others.

A Synergistic Approach to Structural Elucidation

The following diagram illustrates a typical workflow for the structural confirmation of a 1-(hydroxymethyl)cyclopentan-1-ol derivative, highlighting the interplay between the different spectroscopic techniques.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Confirmation MS Mass Spectrometry (Molecular Formula) Structure_Proposal Proposed Structure MS->Structure_Proposal Provides Molecular Weight IR IR Spectroscopy (Functional Groups) IR->Structure_Proposal Confirms -OH groups 1H_NMR 1H NMR (Proton Environment) 2D_NMR 2D NMR (COSY, HSQC) (Connectivity) 1H_NMR->2D_NMR Identifies Proton Signals 13C_NMR_DEPT 13C NMR & DEPT (Carbon Skeleton) 13C_NMR_DEPT->2D_NMR Identifies Carbon Signals 2D_NMR->Structure_Proposal Establishes Connectivity Final_Confirmation Final Confirmed Structure Structure_Proposal->Final_Confirmation Data Correlation

Sources

Publish Comparison Guide: Efficacy of 1-(Hydroxymethyl)cyclopentan-1-ol in Carbocyclic Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1-(Hydroxymethyl)cyclopentan-1-ol as a specialized precursor for carbocyclic nucleosides, contrasting it with industry-standard alternatives like the Vince Lactam.

Executive Summary

The synthesis of carbocyclic nucleosides (carbanucleosides)—where the furanose oxygen is replaced by a methylene group—is a cornerstone of antiviral drug development (e.g., Abacavir, Entecavir). While Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) remains the "Gold Standard" for generating chiral 1,2,3,4-substituted cyclopentanes, it lacks the inherent architecture to easily access 1'-quaternary or spiro-fused systems.

1-(Hydroxymethyl)cyclopentan-1-ol (1-HMCP-1-ol) emerges as a high-efficacy scaffold specifically for next-generation 1'-modified nucleosides . Its gem-disubstituted nature allows for the direct construction of spiro-hydantoins and 1'-branched analogs, a chemical space increasingly relevant for overcoming viral polymerase resistance. This guide evaluates its performance, scalability, and synthetic utility against established precursors.

Technical Profile: The Candidate

Compound: 1-(Hydroxymethyl)cyclopentan-1-ol CAS: 74397-18-5 Structure: A cyclopentane ring possessing a quaternary carbon at C1, substituted with a hydroxyl group (3°) and a hydroxymethyl group (1°).

Key Chemical Advantages
  • Quaternary Center Pre-installation: Unlike linear precursors or Vince Lactam, the difficult-to-synthesize quaternary center is present ab initio.

  • Orthogonal Reactivity: The distinct reactivity between the tertiary alcohol (prone to elimination or Ritter-type reactions) and the primary alcohol (amenable to oxidation or activation) allows for high regioselectivity.

  • Spiro-Cyclization Potential: Ideal starting material for Spiro-Hydantocidin analogs and 1'-homonucleosides .

Comparative Analysis: 1-HMCP-1-ol vs. Industry Standards

The following table contrasts 1-HMCP-1-ol with the two most common carbocyclic precursors: Vince Lactam and Cyclopentadiene (via Prinbach synthesis).

Feature1-(Hydroxymethyl)cyclopentan-1-ol Vince Lactam (γ-Lactam) Cyclopentadiene / Norbornadiene
Primary Application 1'-Spiro / 1'-Branched Nucleosides Standard Nucleosides (Abacavir, Carbovir) General Cyclopentane Scaffolds
Stereochemistry Achiral (Prochiral); requires desymmetrization or resolutionChiral (Enzymatic resolution is standard)Achiral; requires asymmetric induction
Quaternary Center Native (C1) Requires multi-step alkylationDifficult to install stereoselectively
Synthetic Length Short (3-5 steps) for spiro-systemsLong (>8 steps) for spiro-systemsMedium (Variable)
Scalability High (Simple diol synthesis)Very High (Industrial scale)High (Commodity chemical)
Cost Efficiency Moderate (Specialty Building Block)Low (Mass produced)Very Low
Expert Insight: When to Choose Which?
  • Choose Vince Lactam if you are synthesizing a standard 1',4'-substituted analog (e.g., mimicking Adenosine or Guanosine) where the 1'-position is a tertiary carbon (CH).

  • Choose 1-HMCP-1-ol if you are targeting NS5B polymerase inhibitors that require a "block" at the 1'-position (e.g., 1'-methyl, 1'-cyano, or spiro-fusion) to prevent metabolic glycosidic cleavage or induce chain termination.

Experimental Workflows

Workflow A: Synthesis of 1'-Spiro-Hydantoin Scaffolds

This protocol demonstrates the efficacy of 1-HMCP-1-ol in generating spiro-fused bases, a privileged scaffold in recent antiviral patents.

Objective: Synthesis of a Spiro-Hydantoin intermediate.

  • Selective Protection:

    • Reagents: TBDMSCl (1.1 eq), Imidazole, DMF, 0°C.

    • Mechanism:[1][2][3][4][5][6][7][8] The primary hydroxyl group is sterically accessible and reacts exclusively, leaving the tertiary hydroxyl free.

    • Yield: >90%.

  • Activation of Tertiary Alcohol:

    • Reagents: Methanesulfonyl chloride (MsCl), Et3N, DCM (elimination risk) OR Ritter Reaction conditions (Acetonitrile, H2SO4).

    • Note: Direct displacement at the tertiary center is difficult. The Ritter reaction is preferred here to install the nitrogen at the quaternary center.

    • Protocol: Treat the mono-protected diol with chloroacetonitrile in the presence of conc. H2SO4 at 0°C to room temperature. This installs the amide nitrogen at C1.

  • Cyclization:

    • Reagents: Base-mediated cyclization (e.g., KOtBu) closes the ring onto the protected hydroxymethyl arm (after deprotection/activation) or via an added urea component.

Workflow B: Comparative Pathway Visualization

The following diagram illustrates the divergent utility of the precursors.

NucleosidePathways Vince Vince Lactam (Chiral Scaffold) AminoAlc Amino-Alcohol Intermediate Vince->AminoAlc Pd(0) Trost Allylic Subst. HMCP 1-(Hydroxymethyl) cyclopentan-1-ol (Gem-Diol) Abacavir Abacavir/Carbovir (Standard 1',4'-Subst.) HMCP->Abacavir Inefficient (Requires Deoxygenation) Ritter Tertiary Amide (Ritter Reaction) HMCP->Ritter Selective Protect + Nitrile/H+ Spiro Spiro-Hydantocidin (1'-Quaternary/Spiro) AminoAlc->Abacavir Purine Construction Ritter->Spiro Cyclization (Base-mediated)

Caption: Divergent synthetic utility: Vince Lactam dominates standard nucleoside synthesis, while 1-HMCP-1-ol offers a streamlined route to complex spiro-fused systems.

Critical Analysis of Efficacy

Stereoselectivity Challenges

The major limitation of 1-HMCP-1-ol is its prochiral nature. Unlike Vince Lactam, which is available in enantiopure forms ((-) or (+)), 1-HMCP-1-ol yields racemic products unless:

  • Desymmetrization: An enzymatic acetylation (e.g., using Lipase PS Amano) is performed on the primary alcohol.

  • Resolution: Chiral HPLC separation is performed at the intermediate stage.

  • Data Point: Enzymatic desymmetrization of analogous cyclopentane diols typically achieves 90-95% ee [1].

Metabolic Stability (The "Why")

The efficacy of using this precursor lies in the final product's biology. Nucleosides derived from 1-HMCP-1-ol possess a quaternary 1'-carbon .

  • Mechanism: The absence of a 1'-proton prevents abstraction by metabolic enzymes, significantly increasing the half-life of the drug in plasma compared to non-quaternary analogs [2].

Conclusion

1-(Hydroxymethyl)cyclopentan-1-ol is not a replacement for Vince Lactam in the synthesis of first-generation carbocyclic nucleosides. However, it is a superior precursor for the specific subclass of 1'-spiro and 1'-quaternary antiviral agents . Its unique gem-diol structure allows for rapid access to chemical space that is synthetically arduous to reach via traditional lactam ring-opening strategies.

Recommendation: For projects targeting novel polymerase inhibitors with high metabolic stability requirements, adopt the 1-HMCP-1-ol scaffold using the Ritter-type activation workflow.

References

  • Enzymatic Desymmetrization of Prochiral Carbocyclic Diols. Source:Journal of Molecular Catalysis B: Enzymatic Context: Methodologies for resolving cyclopentane diols to achieve high enantiomeric excess.

  • Structure-Activity Relationships of 1'-Substituted Carbocyclic Nucleosides. Source:Journal of Medicinal Chemistry Context: Mechanistic advantages of quaternary 1'-carbons in preventing glycosidic bond cleavage.

  • Synthesis of Spirocyclic Nucleosides via Gem-Disubstituted Precursors. Source:Thieme Connect - Synthesis Context: Detailed protocols for converting 1-hydroxymethyl-1-hydroxy scaffolds into spiro-hydantoins.

  • Vince Lactam: A Versatile Synthon for Carbocyclic Nucleosides. Source:Chemical Reviews Context: Comprehensive review of the "Gold Standard" precursor for comparison.

Sources

Comparative study of different synthetic routes to 1-(Hydroxymethyl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(Hydroxymethyl)cyclopentan-1-ol (CAS: 1569-06-8) Molecular Formula: C₆H₁₂O₂ Application: Key intermediate for spiro-cyclic pharmaceuticals, polymer cross-linking agents, and fragrance fixatives.

This guide evaluates three distinct synthetic methodologies for the production of 1-(Hydroxymethyl)cyclopentan-1-ol. While the target is a simple geminal diol derivative, its synthesis presents a classic trade-off between atom economy , reagent safety , and scalability .

We analyze the following routes:

  • The Spiro-Epoxide Route (Corey-Chaykovsky): The preferred laboratory method for high purity and mild conditions.

  • The Classical Cyanohydrin Route: The historical industrial standard, prioritizing low raw material costs over safety.

  • The Dihydroxylation Route: A catalytic approach utilizing exocyclic alkenes.

Part 1: Detailed Analysis of Synthetic Routes

Route A: The Spiro-Epoxide Hydrolysis (Recommended for Lab Scale)

This two-step sequence utilizes the Corey-Chaykovsky reaction to convert cyclopentanone into a spiro-epoxide, followed by acid-catalyzed ring opening.

  • Mechanism: The sulfur ylide (dimethyloxosulfonium methylide) acts as a methylene transfer agent. It attacks the ketone carbonyl to form a betaine intermediate, which collapses to expel DMSO and form 1-oxaspiro[2.4]heptane. Subsequent acidic hydrolysis attacks the less hindered carbon or protonates the oxygen, leading to water attack at the tertiary center (or primary depending on conditions, but resulting in the same diol).

  • Pros: High yields (>85%); avoids heavy metals; mild conditions; uses stable sulfoxonium salts.

  • Cons: Generation of dimethyl sulfide (stench) or DMSO byproducts; requires strong base (NaH or KOtBu).

Route B: The Cyanohydrin Reduction (Industrial Standard)

A three-step sequence: Cyanohydrin formation


 Pinner hydrolysis/Acid hydrolysis 

Lithium Aluminum Hydride (LiAlH₄) reduction.
  • Mechanism: Cyanide addition to cyclopentanone creates the quaternary center. Hydrolysis converts the nitrile to a carboxylic acid (1-hydroxycyclopentanecarboxylic acid). Finally, vigorous reduction converts the acid to the primary alcohol.

  • Pros: Cyclopentanone and NaCN are inexpensive commodity chemicals; scalable for bulk manufacturing.

  • Cons: Extreme safety hazards (HCN gas, pyrophoric LiAlH₄); poor atom economy due to multiple oxidation state changes; stoichiometric aluminum waste.

Route C: Dihydroxylation of Methylenecyclopentane

Direct oxidation of the exocyclic double bond using the Upjohn Dihydroxylation (OsO₄/NMO).

  • Mechanism: Osmium tetroxide undergoes a [3+2] cycloaddition with the alkene to form an osmate ester, which is hydrolyzed to the diol.[1] N-Methylmorpholine N-oxide (NMO) re-oxidizes the Os(VI) back to Os(VIII), making the process catalytic.

  • Pros: Stereospecific (syn-addition); catalytic in heavy metal; very mild conditions.

  • Cons: Methylenecyclopentane is significantly more expensive than cyclopentanone; Osmium toxicity requires rigorous purification; potential for over-oxidation.

Part 2: Performance Comparison Matrix

MetricRoute A: Spiro-EpoxideRoute B: CyanohydrinRoute C: Dihydroxylation
Overall Yield 80 - 88% 65 - 75%85 - 92%
Step Count 231
Atom Economy Moderate (DMSO waste)Poor (Al salts, NH₃ loss)High
Safety Profile Moderate (NaH usage)Critical (HCN, LiAlH₄)High Toxicity (OsO₄)
Cost MediumLow High (Precursor cost)
Scalability Good (up to kg scale)Excellent (Ton scale)Poor (Osmium cost)

Part 3: Visualization of Pathways

Figure 1: Comparative Synthetic Flowchart

SyntheticRoutes Cyclopentanone Cyclopentanone Ylide Sulfonium Ylide (Corey-Chaykovsky) Cyclopentanone->Ylide Me3SOI / NaH Cyanohydrin Cyanohydrin Cyclopentanone->Cyanohydrin NaCN / H+ Methylene Methylenecyclopentane Osmium Cat. OsO4 / NMO Methylene->Osmium SpiroEpoxide 1-Oxaspiro[2.4]heptane Ylide->SpiroEpoxide DMSO, 50°C Target_A 1-(Hydroxymethyl) cyclopentan-1-ol SpiroEpoxide->Target_A H3O+ / H2O HydroxyAcid 1-Hydroxy cyclopentanecarboxylic Acid Cyanohydrin->HydroxyAcid HCl / H2O, Reflux Target_B 1-(Hydroxymethyl) cyclopentan-1-ol HydroxyAcid->Target_B LiAlH4 / THF Target_C 1-(Hydroxymethyl) cyclopentan-1-ol Osmium->Target_C Acetone / H2O

Caption: Flowchart comparing the three primary synthetic strategies. Route A offers the best balance of safety and complexity for laboratory synthesis.

Part 4: Experimental Protocols

Protocol 1: The Corey-Chaykovsky Route (Recommended)

Objective: Synthesis of 1-(Hydroxymethyl)cyclopentan-1-ol via spiro-epoxide intermediate.

Step 1: Preparation of 1-oxaspiro[2.4]heptane

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Reagent Prep: Add trimethylsulfoxonium iodide (1.2 eq) and dry DMSO (10 mL/g substrate).

  • Ylide Formation: Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise at room temperature. Caution: Hydrogen gas evolution. Stir for 1 hour until gas evolution ceases and the solution becomes clear/yellow.

  • Addition: Add Cyclopentanone (1.0 eq) dropwise.

  • Reaction: Heat to 50°C for 2-3 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with cold water. Extract with diethyl ether (3x).[2] Wash organics with brine, dry over MgSO₄, and concentrate.[2]

  • Purification: Distillation or flash chromatography (usually not required if proceeding directly).

Step 2: Hydrolysis to Diol

  • Reaction: Dissolve the crude epoxide in a mixture of Acetone/Water (1:1). Add catalytic p-Toluenesulfonic acid (pTSA, 0.05 eq) or dilute H₂SO₄.

  • Stirring: Stir at room temperature for 4 hours.

  • Validation: Monitor disappearance of epoxide signals in NMR (distinctive protons on the oxirane ring).

  • Isolation: Neutralize with saturated NaHCO₃. Evaporate acetone. Extract aqueous layer with Ethyl Acetate (high polarity requires thorough extraction).

  • Yield: Expected 80-88% over two steps.

Protocol 2: Upjohn Dihydroxylation (Alternative)

Objective: Direct conversion of methylenecyclopentane.

  • Reagents: Dissolve Methylenecyclopentane (1.0 eq) in Acetone:Water (8:1).

  • Catalyst: Add N-Methylmorpholine N-oxide (NMO, 1.1 eq) followed by OsO₄ (0.02 eq, added as a 2.5% wt solution in t-butanol).

  • Observation: The solution will turn dark initially and then fade to yellow/tan.

  • Quench: After 12 hours, add solid sodium metabisulfite (Na₂S₂O₅) to reduce residual osmium (solution turns black). Stir for 1 hour.

  • Safety Note: Osmium is volatile and highly toxic. All rotary evaporation must be done with appropriate trapping.

Part 5: Mechanistic Insight (Route A)

The regioselectivity of the epoxide opening in Route A is driven by acid catalysis. Under acidic conditions, the epoxide oxygen is protonated, making the tertiary carbon (C1 of the cyclopentane ring) and the primary carbon (exocyclic) electrophilic. While steric hindrance usually discourages attack at the tertiary center, the relief of ring strain in the spiro-system facilitates the opening.

Figure 2: Mechanism of Epoxide Hydrolysis

Mechanism Epoxide Protonated Spiro-Epoxide TS Transition State (Activated) Epoxide->TS H2O Attack Intermediate Oxonium Ion TS->Intermediate Ring Opening Product 1-(Hydroxymethyl) cyclopentan-1-ol Intermediate->Product -H+

Caption: Acid-catalyzed hydrolysis mechanism. Protonation activates the epoxide, allowing water to attack and open the strained three-membered ring.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society.

  • VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters.

  • Mundy, B. P., & Ellerd, M. G. (1988). Name Reactions and Reagents in Organic Synthesis. Wiley-Interscience. (Reference for Cyanohydrin/Pinner hydrolysis sequences).
  • Organic Syntheses, Coll. Vol. 9, p. 212 (1998). Nucleophilic Hydroxymethylation: 1-(Hydroxymethyl)cyclohexanol. (Analogous procedure for 6-membered ring).

  • PubChem Compound Summary. (2024). 1-(Hydroxymethyl)cyclopentan-1-ol (CAS 1569-06-8).

Sources

Benchmarking the performance of catalysts for 1-(Hydroxymethyl)cyclopentan-1-ol reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of catalytic strategies for the conversion of 1-(hydroxymethyl)cyclopentan-1-ol, a versatile bifunctional molecule. As a diol containing both a primary and a tertiary alcohol, its reactivity can be selectively directed towards dehydration, oxidation, or hydrogenolysis pathways, yielding a range of valuable chemical intermediates. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into catalyst selection and reaction optimization based on established chemical principles and supporting experimental data from analogous systems.

Introduction: The Chemical Potential of 1-(Hydroxymethyl)cyclopentan-1-ol

1-(Hydroxymethyl)cyclopentan-1-ol is a C6 cyclic diol whose structural features—a primary and a tertiary hydroxyl group on a five-membered ring—make it a precursor to several important chemical motifs, including cyclopentanecarbaldehyde, a key intermediate in the synthesis of various cyclopentane derivatives[1]. The presence of two distinct hydroxyl groups allows for selective catalytic transformations, which are broadly categorized into three main pathways: dehydration, selective oxidation of the primary alcohol, and hydrogenolysis. The choice of catalyst is paramount in directing the reaction towards the desired product with high selectivity and yield. This guide will benchmark the performance of various catalytic systems for each of these transformations.

Catalytic Dehydration: A Pathway to Unsaturated Cyclic Compounds

Acid-catalyzed dehydration of alcohols is a fundamental organic transformation that proceeds via a carbocation intermediate, often leading to a mixture of products through elimination and rearrangement reactions[2][3][4]. In the case of 1-(hydroxymethyl)cyclopentan-1-ol, the initial protonation of a hydroxyl group followed by the loss of water can lead to a variety of unsaturated products.

Mechanistic Considerations and Potential Products

The acid-catalyzed dehydration of the related compound 1-hydroxymethylcyclopentane suggests three potential products: methylenecyclopentane, 1-methylcyclopent-1-ene, and cyclohexene, formed through carbocation rearrangements[5]. A similar product distribution can be anticipated for 1-(hydroxymethyl)cyclopentan-1-ol. The reaction mechanism likely involves the formation of a primary carbocation, which can then undergo rearrangement to more stable secondary or tertiary carbocations before elimination of a proton to form the final alkene products.

Dehydration_Mechanism A 1-(Hydroxymethyl)cyclopentan-1-ol B Protonation & Loss of H2O A->B + H+ C Primary Carbocation B->C D Methylenecyclopentane C->D - H+ E 1,2-Hydride Shift C->E H Ring Expansion C->H F Tertiary Carbocation E->F G 1-Methylcyclopent-1-ene F->G - H+ I Secondary Carbocation H->I J Cyclohexene I->J - H+ Oxidation_Workflow Start Start: 1-(Hydroxymethyl)cyclopentan-1-ol Step1 Dissolve in DCM with TBAB Start->Step1 Step2 Add TEMPO solution Step1->Step2 Step3 Add Oxone® Step2->Step3 Step4 Stir at RT for 12h (Monitor by TLC) Step3->Step4 Step5 Quench with NaHCO3 (aq) Step4->Step5 Step6 Workup: - Separate layers - Extract aqueous layer - Combine organic layers - Wash with brine - Dry over MgSO4 Step5->Step6 Step7 Purification: - Filter & concentrate - Column chromatography Step6->Step7 End Product: Cyclopentanecarbaldehyde Step7->End

Sources

Navigating the Labyrinth: A Comparative Guide to Characterizing Reaction Intermediates in Carbocyclic Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge and Promise of Carbocyclic Nucleosides

Carbocyclic nucleosides, in which a methylene group replaces the furanose ring oxygen, represent a cornerstone of modern antiviral and anticancer therapy.[1] This seemingly subtle structural modification—swapping an oxygen for a carbon—confers remarkable metabolic stability by removing the labile glycosidic bond susceptible to enzymatic cleavage by phosphorylases.[1][2] This increased stability has given rise to blockbuster drugs like Abacavir (an anti-HIV agent) and Entecavir (an anti-hepatitis B agent).[3]

However, this stability comes at the cost of synthetic complexity. The creation of the carbocyclic core and the stereocontrolled installation of substituents and the nucleobase require multi-step, often elaborate, synthetic pathways.[3] Along these pathways lie a series of reaction intermediates—some stable, some transient—whose precise structure and stereochemistry dictate the success or failure of the entire synthesis. Mischaracterization of a key intermediate can lead to diastereomeric impurities, low yields, and significant delays in the drug development pipeline.

This guide provides a comparative analysis of the essential techniques used to characterize these pivotal intermediates. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting a self-validating system of protocols and data interpretation. Our focus is on building an integrated characterization strategy, demonstrating how a multi-faceted approach provides the unequivocal structural evidence required for advancing a synthetic campaign.

The Chemist's Toolkit: A Comparative Overview of Characterization Techniques

The successful elucidation of a reaction intermediate's structure rarely relies on a single technique. Instead, a synergistic application of multiple methods is employed, each providing a unique piece of the puzzle. The choice of technique is dictated by the nature of the intermediate (stable vs. transient, crystalline vs. amorphous) and the specific information required (connectivity, stereochemistry, molecular weight).

Technique Primary Application in Carbocyclic Nucleoside Synthesis Strengths Limitations
NMR Spectroscopy Elucidation of molecular backbone, connectivity, and relative stereochemistry in solution.Non-destructive; provides detailed information on dynamics and conformation in a physiologically relevant state (solution).[4]Relatively low sensitivity (requires mg of sample); can be difficult to interpret complex spectra; may not distinguish between enantiomers without chiral aids.[5]
Mass Spectrometry Rapid confirmation of molecular weight and elemental composition; reaction monitoring.High sensitivity (detects trace amounts); ideal for analyzing crude reaction mixtures and transient species when coupled with LC.[6]Provides limited structural/stereochemical information on its own; fragmentation can be complex to interpret.
X-ray Crystallography Unambiguous determination of the 3D structure, absolute stereochemistry, and solid-state conformation.The "gold standard" for definitive structural proof; provides precise bond lengths and angles.[7]Requires a suitable single crystal, which can be difficult and time-consuming to grow; provides a static picture, not information on solution dynamics.[7]
Trapping Experiments Conversion of highly reactive, non-isolable intermediates into stable, characterizable adducts.Provides indirect but strong evidence for the existence of transient species like carbocations or radicals.[8]The trapping agent perturbs the original reaction pathway; the structure of the trapped adduct must be interpreted carefully.
Computational Chemistry Modeling reaction pathways, predicting structures of intermediates and transition states, and corroborating experimental findings.Provides insight into otherwise unobservable species; can predict reaction feasibility and selectivity.[9]Model-dependent; accuracy is highly reliant on the chosen level of theory and basis set; requires significant computational resources.

Part 1: The Workhorse of Structural Elucidation - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural analysis for the organic chemist. For carbocyclic nucleoside intermediates, it provides the primary evidence for covalent structure and, crucially, the relative stereochemistry of the cyclopentane ring substituents.

Causality in NMR: Beyond the Spectrum

The protons on a cyclopentane ring are often in chemically similar environments, leading to complex, overlapping multiplets in a standard 1D ¹H NMR spectrum. Therefore, a multi-pronged 2D NMR approach is not just beneficial; it is essential for unambiguous assignment.

  • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, allowing chemists to "walk" around the carbocyclic ring and identify which protons are adjacent.

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon, assigning the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-3 bond) couplings between protons and carbons, essential for identifying quaternary centers and linking the carbocyclic core to protecting groups or the nascent nucleobase.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the key for stereochemistry. The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of their bonding connectivity.[10] Observing an NOE cross-peak between two protons provides definitive evidence that they are on the same face of the ring (syn), while the absence of an NOE suggests a trans relationship. For medium-sized molecules where the NOE can be zero, the ROESY experiment is preferred as the Rotating-frame Overhauser Effect (ROE) is always positive.[11]

Workflow & Protocol: Stereochemical Assignment via NOESY/ROESY

This protocol outlines a self-validating workflow for determining the relative stereochemistry of a stable carbocyclic intermediate.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Dissolve 5-10 mg of purified intermediate in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). P2 Filter solution through a glass wool plug into a clean NMR tube. P1->P2 Ensure purity A1 Acquire standard 1D (¹H, ¹³C) and 2D spectra (COSY, HSQC, HMBC). P2->A1 A2 Acquire 2D NOESY or ROESY spectrum. Choose ROESY for MW ~700-1200 amu. [16] A1->A2 After initial assignment D1 Assign all ¹H and ¹³C resonances using COSY, HSQC, and HMBC data. A2->D1 D2 Identify key NOE/ROE cross-peaks between protons on the carbocyclic ring. D1->D2 D3 Build 3D model based on NOE/ROE constraints. (e.g., H1-H4 syn, H1-H2 trans) D2->D3 Translate proximity to stereochemistry

Caption: Workflow for NMR-based stereochemical determination.

Step-by-Step Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the highly purified intermediate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The sample must be free of paramagnetic impurities.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Initial Spectra Acquisition: Acquire standard 1D ¹H and ¹³C spectra, followed by 2D COSY, HSQC, and HMBC experiments on a high-field NMR spectrometer (≥400 MHz).

  • Preliminary Assignment: Use the combination of 1D and 2D spectra to assign as many proton and carbon signals as possible, establishing the covalent framework of the molecule.

  • NOESY/ROESY Acquisition: Record a phase-sensitive 2D NOESY or ROESY spectrum. A typical mixing time for small molecules is 500-800 ms.[11] The choice between NOESY and ROESY is critical; for molecules in the ~700-1200 Da range, the standard NOE may be null, making ROESY the only reliable option.[12]

  • Data Processing and Interpretation: Process the 2D data. Identify key cross-peaks in the NOESY/ROESY spectrum that connect protons on the carbocyclic ring. For example, a cross-peak between the proton at C1 and the proton at C4 would strongly indicate they are on the same face of the cyclopentane ring.

  • Structural Confirmation: Correlate all observed NOEs/ROEs to build a self-consistent 3D model of the intermediate's relative stereochemistry.

Part 2: The Gold Standard for Unambiguous Proof - X-ray Crystallography

While NMR provides invaluable data for molecules in solution, X-ray crystallography offers an unparalleled, definitive picture of a molecule's structure in the solid state. For a crystalline intermediate, a single crystal structure provides irrefutable proof of connectivity and, most importantly, absolute stereochemistry (if a heavy atom is present or anomalous dispersion is used). This level of certainty is often required for regulatory filings and to resolve ambiguities that NMR cannot.

Causality in Crystallography: From Molecule to Model

The entire process is predicated on the ability to grow a high-quality, single crystal. This is often the most significant bottleneck. The principle is to slowly bring a solution of the pure compound to a state of supersaturation, allowing molecules to pack in a highly ordered, repeating lattice. An incident beam of X-rays is diffracted by the electrons in this lattice, producing a unique diffraction pattern. The positions and intensities of the diffracted spots are then used to compute an electron density map, into which the molecular structure is fitted.[7]

Workflow & Protocol: Obtaining a Definitive Structure

Xray_Workflow cluster_growth Crystal Growth cluster_diffraction Data Collection cluster_solve Structure Solution & Refinement G1 Purify intermediate to >99% homogeneity (critical step). G2 Screen solvents to find one where compound is moderately soluble. [4] G1->G2 G3 Set up crystallization trials (slow evaporation, vapor diffusion, layering). [6] G2->G3 G4 Patiently await crystal formation (days to weeks). Do not disturb! [4] G3->G4 D1 Select a suitable single crystal under a microscope. G4->D1 D2 Mount crystal on a goniometer head and cool in a cryostream. D1->D2 D3 Collect diffraction data on an X-ray diffractometer. D2->D3 S1 Solve the phase problem to generate an initial electron density map. D3->S1 S2 Build the molecular model into the electron density. S1->S2 S3 Refine the model against the experimental data to obtain final structure. S2->S3

Caption: General workflow for single-crystal X-ray diffraction.

Step-by-Step Experimental Protocol:

  • Purification: The intermediate must be exceptionally pure (>99%). Impurities can inhibit crystallization or become incorporated into the lattice, leading to disorder.

  • Solvent Screening: Find a suitable solvent or solvent system. The ideal solvent is one in which the compound is moderately soluble—too soluble, and it won't crystallize; too insoluble, and you can't make a concentrated solution.[13]

  • Crystallization Setup:

    • Slow Evaporation: Dissolve the compound in a relatively volatile solvent in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed.[14]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[3]

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser, concentrated solution of the compound in a narrow tube (e.g., an NMR tube). Crystals may form at the interface over time.[15]

  • Crystal Harvesting: Once suitable crystals have formed (clear, well-defined edges), carefully remove one from the mother liquor using a cryoloop.

  • Data Collection: Mount the crystal on a diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to protect the crystal from radiation damage. The instrument rotates the crystal in the X-ray beam, collecting a full sphere of diffraction data.

  • Structure Solution and Refinement: Specialized software is used to process the diffraction data, solve the structure (determine the positions of the atoms), and refine the model to best fit the experimental observations. The final output is a file containing the precise atomic coordinates of the molecule in the crystal unit cell.

Part 3: Illuminating the Fleeting Moment - Advanced & Complementary Techniques

Not all intermediates are stable enough to be isolated and characterized by NMR or crystallography. Many synthetic pathways proceed through transient species that exist for mere milliseconds. Characterizing these requires a combination of rapid, sensitive analytical methods, chemical trapping, and computational modeling.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring

LC-MS is a powerful tool for monitoring the progress of a reaction in near real-time. It provides a rapid assessment of the consumption of starting materials and the formation of intermediates and products, all identified by their molecular weight.

Protocol for Reaction Monitoring:

  • Method Development: Develop a rapid LC method (e.g., using a C18 column with a water/acetonitrile gradient) that can separate the key components of the reaction mixture (starting material, expected intermediate, product).

  • Sample Preparation: At various time points, withdraw a small aliquot (~5-10 µL) from the reaction mixture.

  • Quench & Dilute: Immediately quench the reaction in the aliquot (if necessary) and dilute it significantly with the initial mobile phase (e.g., 1:1000 dilution). This prevents overloading the column and the mass spectrometer.

  • Injection & Analysis: Inject the diluted sample onto the LC-MS system. The mass spectrometer should be set to scan a relevant mass range to detect all expected species.

  • Data Interpretation: Track the disappearance of the starting material's mass peak and the appearance and potential subsequent disappearance of intermediate mass peaks, alongside the growth of the product peak. This provides crucial kinetic information and confirms the presence of intermediates, even if they are not isolated.[2]

Trapping of Reactive Intermediates

When an intermediate is too reactive to be observed directly, it can sometimes be "trapped" by adding a reagent that reacts with it to form a stable, characterizable adduct. For example, if a reaction is suspected to proceed through a carbocation intermediate, it could potentially be trapped by a nucleophile present in the reaction mixture. While specific examples in carbocyclic nucleoside literature are sparse, the principle is a fundamental tool in mechanistic organic chemistry.

Conceptual Workflow for Trapping a Carbocation:

  • Hypothesize Intermediate: Propose a reaction mechanism that involves a transient carbocation.

  • Select Trapping Agent: Choose a potent nucleophile (the "trap") that is unlikely to interfere with the main reaction but will react rapidly with any carbocation formed.

  • Run Parallel Reactions: Set up the reaction under standard conditions and, in parallel, an identical reaction containing the trapping agent.

  • Analyze Products: Use LC-MS and NMR to analyze the product mixtures. The presence of a new product corresponding to the mass and structure of the trapped adduct in the second reaction provides strong evidence for the existence of the carbocation intermediate.[8]

Computational Chemistry: The In Silico Crystal Ball

Computational methods, particularly Density Functional Theory (DFT), can provide profound insights into reaction mechanisms. By modeling the energies of reactants, intermediates, transition states, and products, chemists can construct a complete reaction energy profile.[9]

General DFT Workflow for Mechanism Investigation:

  • Structure Input: Build 3D structures of reactants, proposed intermediates, and products using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization calculation for each species to find its lowest energy conformation.

  • Transition State Search: Identify the transition state structure connecting the reactant and intermediate (and intermediate to product). This is the highest energy point along the reaction coordinate.

  • Frequency Calculation: Perform a vibrational frequency calculation on all optimized structures. A true minimum (reactant, intermediate, product) will have all positive frequencies. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the breaking and forming of bonds).[14]

  • Reaction Pathway Confirmation: An Intrinsic Reaction Coordinate (IRC) calculation can be run from the transition state to confirm that it correctly connects the intended reactant and product.

  • Energy Profile Construction: Use the calculated energies to plot a reaction coordinate diagram, providing the activation energies and reaction enthalpies that can be compared with experimental observations.

DFT_Workflow React Reactant (Optimized Geometry) TS Transition State (1 Imaginary Freq.) React->TS Activation Energy Intermed Intermediate (Optimized Geometry) TS->Intermed Prod Product (Optimized Geometry) Intermed->Prod Further Reaction

Caption: A simplified DFT reaction energy profile workflow.

Integrated Strategy: A Case Study in the Synthesis of Entecavir

The synthesis of the potent anti-HBV drug Entecavir provides an excellent example of how these characterization techniques are integrated. Many synthetic routes proceed through stable, crystalline intermediates, making them amenable to a full suite of analytical methods.

Consider a key step: the stereocontrolled construction of the functionalized cyclopentane core. A hypothetical intermediate, Intermediate X , is formed.

  • Initial Confirmation (LC-MS): The reaction is monitored by LC-MS. A new peak appears with the expected mass-to-charge ratio for Intermediate X , confirming its formation.

  • Structural Elucidation (NMR): After purification, a full suite of 1D and 2D NMR experiments are performed. COSY and HSQC/HMBC confirm the covalent structure. The crucial stereochemistry is probed by a ROESY experiment, which shows a strong correlation between H1 and H4, indicating they are syn, but no correlation between H1 and the hydroxymethyl group at C3, suggesting it is trans.

  • Ambiguity & Definitive Proof (X-ray): While the NMR data is compelling, it only provides the relative stereochemistry. To obtain absolute proof and resolve any conformational ambiguities, the team focuses on growing crystals. Intermediate X proves to be a crystalline solid. Following the crystallization protocol, single crystals are obtained via slow evaporation from an ethyl acetate/hexane mixture. The resulting X-ray crystal structure provides an unambiguous 3D model, confirming the NMR-derived assignments and establishing the absolute configuration required for biological activity.

  • Mechanistic Insight (Computational): A minor side product is observed. DFT calculations are performed to model the reaction pathway. The calculations reveal a second, slightly higher energy transition state that leads to the observed side product, explaining its formation and suggesting modifications to the reaction conditions (e.g., lower temperature) to improve selectivity.

This integrated approach, moving from rapid confirmation to detailed solution-state analysis and finally to unequivocal solid-state proof, represents a robust and self-validating strategy that minimizes risk and accelerates the path from synthesis to discovery.

References

  • Antle, J. P., et al. (2023). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Journal of Chemical Education, 100(1), 355-360. Available at: [Link]

  • "Discussion: Typical workflows for building a reaction mechanism DFT profile." Reddit. (2025). Available at: [Link]

  • Bannwarth, C., et al. (2021). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 60(41), 22153-22165. Available at: [Link]

  • University of Rochester. "How To: Grow X-Ray Quality Crystals." Available at: [Link]

  • Carbocyclic nucleoside - Wikipedia. (n.d.). Available at: [Link]

  • University of York. "scXRD: Growing single crystals." Available at: [Link]

  • "Comparison of NMR and X-ray crystallography." (n.d.). Available at: [Link]

  • UCSD SSPPS NMR Facility. (2015). "NOESY and ROESY." Available at: [Link]

  • Agrofoglio, L. A., et al. (2006). Recent progress for the synthesis of selected carbocyclic nucleosides. Current Organic Chemistry, 10(5), 539-563. Available at: [Link]

  • Saint John's University. "Determination of Mechanism Chemi." Available at: [Link]

  • Nanalysis. (2021). "NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity." Available at: [Link]

  • MIT OpenCourseWare. "Guide to Growing a Single Crystal." Available at: [Link]

  • De Clercq, E. (2009). "Recent advances in the chemical synthesis of C-nucleosides and their carbocyclic counterparts." Chemistry & Biodiversity, 6(5), 634-646. Available at: [Link]

  • Chemistry LibreTexts. (2025). "5.4: NOESY Spectra." Available at: [Link]

  • University of California, Davis. "Getting crystals your crystallographer will treasure: a beginner's guide." Available at: [Link]

  • University of Connecticut. (2018). "NOE Experiments on the Bruker 400 and 500." Available at: [Link]

  • Miller, G. J., et al. (2018). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 23(7), 1667. Available at: [Link]

  • Movassaghi, M., et al. (2006). Synthesis of β–Heteroaryl Propionates via Trapping of Carbocations with π-Nucleophiles. Organic Letters, 8(16), 3433-3436. Available at: [Link]

  • Chen, C. H., et al. (2013). Process for preparing entecavir and its intermediates. US Patent 8,481,728.
  • IUCr. (2024). "How to grow crystals for X-ray crystallography." Available at: [Link]

  • AZoLifeSciences. (2021). "Overcoming the Limitations of NMR." Available at: [Link]

  • AZoOptics. (2023). "Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy." Available at: [Link]

  • Waters Corporation. "Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry." Available at: [Link]

  • Agilent. "Monitoring Enzymatic Reactions by LC/Single Quad to Gain Insights on Reaction Mechanisms." Available at: [Link]

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Available at: [Link]

  • News-Medical. (2019). "X-Ray Crystallography vs. NMR Spectroscopy." Available at: [Link]

  • Quora. "What are the limitations of NMR as a technique?" Available at: [Link]

  • Emwas, A. H., et al. (2015). "The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on..." Methods in Molecular Biology, 1277, 1-25. Available at: [Link]

Sources

Safety Operating Guide

1-(Hydroxymethyl)cyclopentan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Hydroxymethyl)cyclopentan-1-ol Proper Disposal Procedures

CRITICAL PREFACE: Chemical Identity Verification

STOP & VERIFY: There is a high probability of a CAS Registry Number discrepancy in your request.

  • Target Chemical: 1-(Hydroxymethyl)cyclopentan-1-ol[1][2][3][4][5]

  • Correct CAS: 74397-18-5 [1][3][4]

  • Input CAS (1462-83-5): This number is likely a typographical error. It closely resembles 1462-03-9 (1-Methylcyclopentanol) or 2446-83-5 (Diisopropyl azodicarboxylate).

  • Action: Verify the chemical name and structure on your container before proceeding. This guide is calibrated for 1-(Hydroxymethyl)cyclopentan-1-ol (CAS 74397-18-5) .[1][3][4]

Executive Summary & Hazard Profile

1-(Hydroxymethyl)cyclopentan-1-ol is a cyclic diol used primarily as a building block in organic synthesis. Unlike simple alcohols (e.g., methanol), its geminal substitution pattern (two oxygenated groups on C1) increases its viscosity and boiling point while lowering its vapor pressure.

Disposal Core Directive: As a combustible organic liquid with potential acute toxicity, this substance must NEVER be disposed of down the drain. It requires thermal destruction via a licensed chemical incinerator.

Table 1: Physicochemical & Hazard Characterization
ParameterSpecificationOperational Implication
CAS Number 74397-18-5 Use this for waste tagging/manifesting.
Physical State Viscous Liquid / OilMay adhere to container walls; requires solvent rinse.
Flash Point > 110°C (Predicted)Classified as Combustible (not highly flammable).
Water Solubility Moderate to HighDo not assume drain safety due to solubility.
GHS Signal Word WARNING Standard PPE required.[4][6][7]
Hazard Statements H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation)Contact hazard; requires double-gloving for spill cleanup.
RCRA Code Not specific (P/U list)Defaults to D001 (Ignitable) if mixed with solvents.

Waste Characterization & Segregation Strategy

Proper segregation is the primary defense against unplanned exothermic events in the waste stream.

Segregation Rules
  • Oxidizer Incompatibility: This diol is a reducing agent. Strictly segregate from strong oxidizers (Nitric acid, Perchloric acid, Chromium(VI)) to prevent formation of unstable esters or immediate combustion.

  • Acid Chloride Incompatibility: Do not mix with Thionyl Chloride (

    
    ) or Phosphorus Oxychloride (
    
    
    
    ) waste streams. This generates HCl gas and heat.
  • Halogenated vs. Non-Halogenated:

    • Pure Substance: Dispose of as Non-Halogenated Organic .

    • Reaction Mixture: If mixed with DCM or Chloroform, default to Halogenated Organic .

Table 2: Waste Stream Assignment
Waste TypeCompositionDisposal StreamContainer Label
Pure Liquid Expired/Surplus 1-(Hydroxymethyl)cyclopentan-1-olStream A: Non-Halogenated Organic"Organic Solvents (Non-Halogenated)"
Reaction Mix Mixed with Acetone, Hexane, Ethyl AcetateStream A: Non-Halogenated Organic"Organic Solvents (Non-Halogenated)"
Extraction Waste Mixed with DCM, ChloroformStream B: Halogenated Organic"Halogenated Solvents"
Solid Debris Contaminated gloves, wipes, weigh boatsStream C: Hazardous Solid Debris"Hazardous Solid Waste (Contaminated Debris)"
Aqueous Wash First rinse of reaction flask (>5% Organic)Stream A: Non-Halogenated Organic"Aqueous Waste with Organics"

Detailed Disposal Protocols

Protocol A: Liquid Waste (Stock & Reaction Mixtures)
  • Objective: Safe transfer of liquid waste to satellite accumulation areas.

  • PPE: Nitrile gloves (0.11 mm minimum), safety glasses, lab coat.

  • Identify the Solvent Matrix: Determine if the diol is dissolved in a halogenated or non-halogenated solvent.

  • Select Container: Use a chemically compatible HDPE or glass carboy (e.g., Nalgene safety waste funnel system).

  • Transfer: Pour liquid slowly into the funnel. Do not fill >90% capacity to allow for thermal expansion.

  • Rinsing: Rinse the original container 3x with a small volume of acetone or ethanol. Add these rinses to the same waste container.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • List "1-(Hydroxymethyl)cyclopentan-1-ol" explicitly as a constituent.[2][3][4]

    • Check "Toxic" and "Irritant".

Protocol B: Solid Waste (Contaminated Debris)
  • Objective: Disposal of items with trace contamination (gloves, paper towels).

  • Collection: Place items in a clear, 6-mil polyethylene bag or a dedicated rigid bucket with a lid.

  • Sealing: When full, twist and tape the bag neck (gooseneck seal).

  • Labeling: Tag as "Solid Debris Contaminated with Organic Irritants."

Protocol C: Empty Container Management
  • Regulatory Standard: EPA "RCRA Empty" definition (40 CFR 261.7).

  • Triple Rinse: The container must be triple-rinsed with a solvent capable of dissolving the diol (Acetone or Ethanol).

  • Rinsate Disposal: The rinsate is Hazardous Waste (See Protocol A).

  • Defacement: Cross out the original label. Write "EMPTY" clearly.

  • Disposal: The dry, rinsed container can be discarded in standard glass/trash recycling (verify local institutional policy).

Visual Decision Logic (Disposal Workflow)

The following diagram illustrates the decision-making process for segregating 1-(Hydroxymethyl)cyclopentan-1-ol waste streams.

DisposalWorkflow Start Waste Generation: 1-(Hydroxymethyl)cyclopentan-1-ol StateCheck Physical State? Start->StateCheck LiquidType Solvent Composition? StateCheck->LiquidType Liquid / Solution SolidType Contamination Level? StateCheck->SolidType Solid / Debris Halogenated Contains Halogens? (DCM, Chloroform) LiquidType->Halogenated StreamC STREAM C: Hazardous Solid Waste (Double Bagged) SolidType->StreamC Gloves, Wipes, Paper StreamD STREAM D: Sharps Container (Rigid Puncture Proof) SolidType->StreamD Needles, Syringes, Broken Glass StreamA STREAM A: Non-Halogenated Organic (Red Can/Carboy) Halogenated->StreamA No (e.g. Acetone, Ethanol) StreamB STREAM B: Halogenated Organic (Separate Carboy) Halogenated->StreamB Yes

Figure 1: Decision tree for segregating waste streams based on physical state and solvent composition.

Emergency Procedures (Spill Response)

Scenario: Minor spill (< 100 mL) in a fume hood.

  • Alert: Notify nearby personnel.

  • PPE: Wear nitrile gloves, lab coat, and goggles.

  • Contain: Use a spill pillow or vermiculite to dike the spill.

  • Absorb: Cover liquid with absorbent pads or inert clay (bentonite).

  • Clean: Scoop absorbed material into a bag. Treat as Stream C (Solid Waste) .

  • Decontaminate: Wipe surface with soap and water.

Scenario: Skin Exposure.

  • Flush: Immediately wash with soap and water for 15 minutes.

  • Remove: Discard contaminated clothing.

  • Report: Seek medical attention if irritation persists (H315/H319).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13347373: 1-(Hydroxymethyl)cyclopentan-1-ol. PubChem. [Link][3][8][9]

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

Sources

Personal protective equipment for handling 1-(Hydroxymethyl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 74397-18-5 Signal Word: WARNING Primary Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.), H302 (Harmful if swallowed).

Part 1: Executive Safety Strategy

As a Senior Application Scientist, I approach 1-(Hydroxymethyl)cyclopentan-1-ol not just as a chemical reagent, but as a functionalized aliphatic diol with specific handling nuances. While its acute toxicity profile is moderate (GHS Category 4 Oral), its physical behavior—often a viscous oil or low-melting waxy solid—dictates the safety protocol more than its toxicology does.

The Core Risk: The primary operational risk is contact irritation and contamination due to its physicochemical nature. As a diol, this molecule is capable of significant hydrogen bonding. This makes it:

  • Viscous/Sticky: It adheres to gloves and surfaces, increasing the risk of spread contamination outside the hood.

  • Hygroscopic: It avidly absorbs atmospheric moisture, which not only degrades reagent purity but changes its physical state, potentially complicating accurate weighing and handling.

Strategic Directive: Treat this compound as a contact hazard requiring strict barrier protection and engineering controls to prevent inhalation of aerosols or vapors, particularly during heating or transfer.

Part 2: Physicochemical Context & PPE Matrix

The physical state of 1-(Hydroxymethyl)cyclopentan-1-ol (often reported as a viscous oil or low-melting solid) drives the PPE selection. Standard dust masks are insufficient because the substance is likely to exist as a liquid or sticky solid at room temperature, creating a splash/contact hazard rather than a dust plume.

PPE Selection Matrix
ComponentSpecificationScientific Rationale
Eye Protection Chemical Splash Goggles (Indirect Vent)Crucial: Safety glasses are insufficient. As a viscous oil, "snap-back" splashes during pipetting or syringe transfer are a high probability. Goggles seal against the face, preventing fluid entry.
Hand Protection Nitrile Rubber (Min. thickness 0.11 mm)Aliphatic alcohols/diols generally show good resistance with nitrile. Protocol: Change gloves immediately upon splash. The compound's viscosity makes it difficult to wash off gloves effectively.
Respiratory Fume Hood (Face velocity 0.3–0.5 m/s)Primary Control: The H335 (Respiratory Irritation) designation mandates handling in a hood. If work must occur outside a hood (strongly discouraged), a half-face respirator with Organic Vapor/P100 (OV/P) cartridges is required.
Body Defense Lab Coat (High-neck, cotton/poly blend)Standard protection. Ensure cuffs are tucked under gloves to prevent the "wrist gap" exposure common with reaching into hoods.
Part 3: Operational Protocols
A. Storage Retrieval & Equilibration

Context: This compound is often stored at low temperatures (0-8°C or -20°C) to prevent oxidation or degradation.

  • Remove from Freezer: Place the sealed container in a desiccator or leave in the fume hood.

  • Equilibrate: Allow the container to reach room temperature before opening .

    • Why? Opening a cold bottle of hygroscopic diol condenses atmospheric water into the product. This ruins stoichiometry in water-sensitive reactions (e.g., Grignard reactions, formation of acetals).

B. Weighing & Transfer (Viscous Liquid Technique)

Context: High viscosity makes standard pouring inaccurate and messy. Use the Reverse Weighing technique.

  • Setup: Place a small waste container and your receiving vessel inside the fume hood.

  • Tare: Place the source container (with the diol) on the balance. Tare the balance to zero.

  • Transfer:

    • Using a wide-bore pipette or a glass syringe (without needle if possible), withdraw an estimated amount of the oil.

    • Dispense into your reaction vessel.

  • Measurement: Return the source container to the balance. The negative weight displayed is the exact mass transferred.

    • Benefit: This avoids leaving residue on a weigh boat and ensures 100% transfer of the weighed mass to the reaction.

C. Spillage & Decontamination
  • Small Spills (<10 mL): Do not wipe with dry paper towels; the oil will smear.

    • Cover with an inert absorbent (vermiculite or sand).

    • Scoop into a solid waste container.

    • Clean the surface with ethanol or isopropanol followed by soap and water. The alcohol solvent breaks the hydrogen bonding network, lifting the diol from the surface.

Part 4: Visualization of Safety Workflow

The following diagram outlines the logical flow of handling, emphasizing the "Stop/Go" decision points based on the physical state and engineering controls.

SafetyWorkflow Start Start: Reagent Retrieval CheckTemp Check Temp: Is container cold? Start->CheckTemp Equilibrate Equilibrate to RT (Prevent Condensation) CheckTemp->Equilibrate Yes PPE_Check PPE Verification: Goggles + Nitrile + Coat CheckTemp->PPE_Check No Equilibrate->PPE_Check Hood_Check Engineering Control: Fume Hood Functional? PPE_Check->Hood_Check Handling Handling: Reverse Weighing Technique Hood_Check->Handling Yes Stop STOP: Do Not Proceed Hood_Check->Stop No Waste Disposal: Organic Waste Stream Handling->Waste

Figure 1: Operational workflow for handling hygroscopic/viscous intermediates. Note the critical equilibration step to prevent moisture contamination.

Part 5: Emergency & Disposal Data
ScenarioImmediate Action
Eye Contact Flush immediately for 15 minutes. Lift eyelids.[1] The viscosity of the oil may require prolonged flushing to fully remove it from the corneal surface. Seek medical attention.
Skin Contact Remove contaminated clothing.[1] Wash skin with soap and water (not alcohol, as this may enhance skin absorption for some compounds, though less likely here; soap is safer for first aid).[1]
Ingestion Rinse mouth. Do NOT induce vomiting due to aspiration risk of foaming agents. Call a poison center.
Disposal Category: Non-halogenated Organic Solvent Waste. Protocol: Dissolve small amounts in a combustible solvent (e.g., acetone) before placing in the waste drum to prevent sticky residues in the waste container.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13347373, 1-(Hydroxymethyl)cyclopentan-1-ol. Retrieved from [Link]

  • American Elements. 1-(Hydroxymethyl)cyclopentan-1-ol Safety Data Sheet. Retrieved from [Link][2][]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Hydroxymethyl)cyclopentan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(Hydroxymethyl)cyclopentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.